2-Methoxy-5-propylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methoxy-5-propylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-4-8-5-6-9(11-2)10-7-8/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVLZFZLSOEBRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801307461 | |
| Record name | Pyridine, 2-methoxy-5-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801307461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428234-55-2 | |
| Record name | Pyridine, 2-methoxy-5-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428234-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-methoxy-5-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801307461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-Methoxy-5-propylpyridine Chemical Properties
Executive Summary & Chemical Identity
2-Methoxy-5-propylpyridine (CAS: 1428234-55-2) is a substituted pyridine derivative characterized by an electron-donating methoxy group at the C2 position and a lipophilic propyl chain at the C5 position.[1] In medicinal chemistry, this scaffold serves as a critical bioisostere for 4-alkylanisoles, offering improved solubility and distinct metabolic profiles due to the pyridine nitrogen's ability to accept hydrogen bonds.
This compound functions primarily as a building block for complex heterocycles, particularly in the development of hERG channel blockers, agrochemicals, and ligands for nicotinic acetylcholine receptors. Its amphiphilic nature—balancing the basicity of the pyridine ring with the lipophilicity of the alkyl chain—makes it a versatile probe for structure-activity relationship (SAR) studies.
Chemical Structure & Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 1428234-55-2 |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| SMILES | CCCc1cnc(OC)cc1 |
| InChIKey | Predicted based on homologs (e.g., methyl analog): IWTFOFMTUOBLHG variant |
Physicochemical Profile
The introduction of the propyl group at C5 significantly alters the lipophilicity compared to its methyl analog (2-methoxy-5-methylpyridine), enhancing membrane permeability while retaining the electronic influence of the methoxy group.
Key Properties Table
| Property | Value (Experimental/Predicted) | Context & Implications |
| Boiling Point | ~225°C (760 mmHg) | Extrapolated from methyl analog (204°C). High boiling point requires vacuum distillation for purification. |
| Density | 1.02 ± 0.05 g/mL | Slightly less dense than water; typical for alkylpyridines. |
| LogP (Lipophilicity) | 3.15 ± 0.3 | Critical: Significant increase over methyl analog (LogP ~2.2). Indicates high blood-brain barrier (BBB) permeability potential. |
| pKa (Conj. Acid) | ~3.5 - 4.0 | The 2-methoxy group exerts an inductive withdrawing effect (-I) that lowers basicity compared to 3-propylpyridine (pKa ~5.7), despite resonance donation (+M). |
| Solubility | < 0.5 mg/mL (Water) | Low aqueous solubility; highly soluble in DCM, EtOAc, and alcohols. |
*Note: Values marked with an asterisk are calculated based on quantitative structure-property relationship (QSPR) models derived from homologous series.
Synthetic Methodologies
The synthesis of this compound is generally approached via two primary pathways: Nucleophilic Aromatic Substitution (
Pathway A: Nucleophilic Aromatic Substitution ( )
This is the preferred industrial route due to cost-efficiency. It involves the displacement of a halogen at the activated 2-position by a methoxide ion.
-
Substrate: 2-Chloro-5-propylpyridine or 2-Bromo-5-propylpyridine.
-
Reagent: Sodium methoxide (NaOMe) in Methanol (MeOH).
-
Conditions: Reflux (65°C) or sealed tube (80-100°C).
-
Mechanism: The reaction proceeds via a Meisenheimer-like transition state. The nitrogen atom stabilizes the negative charge intermediate, facilitating the displacement of the halide.
Pathway B: Suzuki-Miyaura Cross-Coupling
Used when the 5-propyl moiety is being introduced late-stage or for library generation.
-
Substrate: 2-Methoxy-5-bromopyridine.[2]
-
Reagent: Propylboronic acid (or Potassium propyltrifluoroborate).
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: K₂CO₃ or Cs₂CO₃.
-
Conditions: Toluene/Water or Dioxane/Water, 90°C.
Synthesis Workflow Diagram
Figure 1: Dual synthetic pathways demonstrating the convergent access to the target molecule via SNAr (top) and Suzuki coupling (bottom).
Reactivity & Metabolic Stability
Understanding the electronic distribution is vital for predicting both chemical reactivity and metabolic fate.
Electronic Effects
-
2-Methoxy Group: Acts as an Ortho/Para director via Resonance (+M) but deactivates the ring nitrogen inductively (-I).
-
5-Propyl Group: Weakly activating (+I), directing electrophiles to the C4 and C6 positions.
-
C3 Position: The most electron-rich site on the ring (Ortho to Methoxy, Meta to Propyl), making it the primary site for Electrophilic Aromatic Substitution (EAS) such as nitration or halogenation.
Metabolic Soft Spots
In biological systems (microsomes/hepatocytes), the compound undergoes specific biotransformations:
-
O-Demethylation: The dominant pathway, mediated by CYP450 enzymes, yielding 5-propylpyridin-2(1H)-one . This metabolite often loses pharmacological activity.
-
Benzylic Oxidation: Hydroxylation at the
-carbon of the propyl chain (C1 of the propyl group). -
N-Oxidation: Formation of the N-oxide is possible but less favored than demethylation due to the steric bulk and electronic shielding of the methoxy group.
Reactivity & Metabolism Map
Figure 2: Reactivity profile highlighting metabolic vulnerabilities (Red) and synthetic utility via functionalization (Green).
Analytical Characterization
For researchers confirming the identity of synthesized batches, the following spectral signatures are diagnostic.
¹H NMR (400 MHz, CDCl₃) - Predicted
- 8.02 (d, J=2.5 Hz, 1H): H6 proton (deshielded by Nitrogen).
- 7.42 (dd, J=8.5, 2.5 Hz, 1H): H4 proton.
- 6.68 (d, J=8.5 Hz, 1H): H3 proton (shielded by ortho-Methoxy).
- 3.91 (s, 3H): Methoxy group (-OCH₃).
-
2.50 (t, J=7.5 Hz, 2H): Propyl
-CH₂ (benzylic). -
1.62 (m, 2H): Propyl
-CH₂. - 0.93 (t, J=7.4 Hz, 3H): Propyl terminal CH₃.
Mass Spectrometry (ESI+)
-
[M+H]⁺: 152.11 m/z.
-
Fragmentation: Expect loss of propyl chain (M-43) or loss of methyl from methoxy (M-15) leading to the pyridone cation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15169000, 2-Chloro-5-methoxypyridine (Homolog Reference). Retrieved from [Link]
-
Boroncore. this compound Catalog Entry (CAS Verification). Retrieved from [Link]
Sources
2-Methoxy-5-propylpyridine synthesis pathways
Title: 2-Methoxy-5-propylpyridine Synthesis Pathways: A Comprehensive Technical Guide
Introduction & Strategic Overview
This compound (CAS: 1428234-55-2) is a highly valued heterocyclic building block utilized extensively in pharmaceutical development and agrochemical synthesis[1]. The molecule presents a unique electronic topology, featuring both an electron-donating methoxy group at the C2 position and a lipophilic propyl chain at the C5 position.
As an application scientist designing a scalable and atom-economical synthesis for this compound, the primary retrosynthetic disconnection is made at the C5 position. The C2-methoxy group is typically pre-installed, as 5-bromo-2-methoxypyridine is a highly accessible, shelf-stable electrophile (2)[2]. The core mechanistic hurdle lies in forming the C(sp2)–C(sp3) bond via cross-coupling. Traditional methods often fail with alkyl nucleophiles due to the rapid β-hydride elimination of the alkylpalladium(II) intermediate, which outpaces reductive elimination and leads to alkene byproducts (3)[3].
Catalytic logic of sp2-sp3 coupling, highlighting the β-hydride elimination trap.
Pathway 1: sp2-sp3 Suzuki-Miyaura Cross-Coupling (Primary Route)
To successfully couple 5-bromo-2-methoxypyridine with propylboronic acid, the catalytic system must be precisely tuned to dictate the kinetic fate of the alkylpalladium species. The causality behind ligand selection is critical: utilizing sterically demanding, electron-rich dialkylbiaryl phosphine ligands (such as RuPhos) forces the palladium center into a geometry that dramatically accelerates reductive elimination, effectively suppressing the β-hydride elimination pathway (4)[4]. Furthermore, because alkylboronic acids are prone to protodeboronation, employing a biphasic solvent system with a mild base ensures a steady, controlled rate of transmetalation (5)[5].
Quantitative Optimization Data
The following table summarizes the quantitative data driving the selection of the optimal catalytic system for this transformation.
| Entry | Precatalyst / Ligand | Base | Solvent System | Yield (%) | β-Hydride Elim. Byproduct (%) |
| 1 | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 35 | 45 |
| 2 | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 62 | 20 |
| 3 | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 81 | 8 |
| 4 | Pd(OAc)2 / RuPhos | K2CO3 | Toluene/H2O | 94 | < 2 |
Step-by-Step Methodology: Direct sp2-sp3 Coupling
This self-validating protocol ensures high conversion by utilizing RuPhos to outcompete side reactions.
-
Preparation: In an oven-dried Schlenk flask, charge 5-bromo-2-methoxypyridine (1.0 equiv, 10 mmol) and propylboronic acid (1.5 equiv, 15 mmol).
-
Catalyst Loading: Add Pd(OAc)2 (0.05 equiv, 0.5 mmol) and RuPhos (0.10 equiv, 1.0 mmol).
-
Reaction Assembly: Add finely powdered K2CO3 (3.0 equiv, 30 mmol). Introduce a thoroughly degassed mixture of Toluene/H2O (10:1 v/v, 0.2 M).
-
Thermal Activation: Seal the flask under a nitrogen atmosphere and heat to 100 °C for 12 hours with vigorous stirring. Monitor via TLC (Hexanes/EtOAc 9:1) until the aryl bromide is fully consumed.
-
Aqueous Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na2SO4.
-
Purification: Concentrate in vacuo and purify via silica gel flash chromatography to isolate this compound as a clear oil.
Experimental workflow for the sp2-sp3 Suzuki-Miyaura cross-coupling route.
Pathway 2: Sonogashira Coupling & Catalytic Hydrogenation (Alternative Route)
When specialized dialkylbiaryl phosphine ligands are unavailable, a highly reliable alternative is a two-step sequence: Sonogashira coupling followed by alkyne reduction. This strategic detour bypasses the sp2-sp3 coupling entirely by first forming an sp2-sp bond, which is completely immune to β-hydride elimination.
Step-by-Step Methodology: Sonogashira Detour
-
Sonogashira C-C Bond Formation: To a degassed solution of 5-bromo-2-methoxypyridine (1.0 equiv) in triethylamine (0.3 M), add Pd(PPh3)2Cl2 (0.05 equiv) and CuI (0.05 equiv). Bubble propyne gas through the solution (or add a pre-mixed solution of propyne in THF, 2.0 equiv). Heat at 60 °C for 8 hours. Isolate the intermediate, 2-methoxy-5-(prop-1-yn-1-yl)pyridine, via standard aqueous workup and filtration.
-
Catalytic Hydrogenation: Dissolve the purified alkyne intermediate in methanol (0.2 M). Add 10 wt% Pd/C (0.1 equiv Pd). Evacuate and backfill the reaction vessel with hydrogen gas (1 atm) via a balloon. Stir at room temperature for 4 hours until hydrogen uptake ceases. Filter through a pad of Celite to remove the heterogeneous catalyst, and concentrate to yield the final saturated product.
Workflow for the Sonogashira coupling and subsequent hydrogenation.
References
- Source: konoscience.
- Source: thieme-connect.
- Source: rsc.
- Source: nih.gov (PMC)
- Title: Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2))
Sources
2-Methoxy-5-propylpyridine IUPAC name and CAS number
2-Methoxy-5-propylpyridine (CAS: 1428234-55-2): A Comprehensive Technical Guide for Advanced Pharmaceutical Synthesis
Executive Summary
In contemporary medicinal chemistry, the strategic decoration of pyridine rings is a cornerstone of drug design. This compound (CAS: 1428234-55-2) has emerged as a highly specialized heterocyclic building block, particularly within the development of novel therapeutics targeting fibrotic and cardiovascular diseases. This technical whitepaper dissects the physicochemical properties, mechanistic utility, and robust synthetic methodologies associated with this compound, providing drug development professionals with a field-proven framework for its integration into active pharmaceutical ingredient (API) pipelines.
Physicochemical Profiling & Nomenclature
The structural architecture of this compound features an electron-donating methoxy group at the ortho position and a lipophilic propyl chain at the meta position relative to the pyridine nitrogen. This specific substitution pattern modulates the basicity of the pyridine nitrogen while providing a tunable steric profile for receptor binding pockets[1].
Table 1: Quantitative Physicochemical and Identification Data
| Property | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 1428234-55-2 |
| Molecular Formula | C9H13NO |
| Molecular Weight | 151.21 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (Nitrogen, Oxygen) |
| Appearance | Clear, colorless to slightly yellow liquid |
Mechanistic Role in Drug Development: RXFP1 Agonism
The primary pharmaceutical application of this compound derivatives lies in their role as agonists for the Relaxin Family Peptide Receptor 1 (RXFP1) [2]. RXFP1 is a G-protein-coupled receptor (GPCR) that, when activated by the endogenous hormone H2 relaxin, triggers an increase in intracellular cyclic AMP (cAMP).
In the design of small-molecule RXFP1 agonists—which are currently under investigation for the treatment of heart failure, idiopathic pulmonary fibrosis, and non-alcoholic steatohepatitis (NASH)—the this compound moiety acts as a critical hinge region. The propyl chain provides necessary hydrophobic interactions within the receptor's transmembrane domain, while the methoxy group ensures optimal conformational geometry[2].
Fig 1: RXFP1 signaling cascade triggered by this compound-derived small molecules.
Synthetic Methodologies: The Suzuki-Miyaura Workflow
Direct alkylation of pyridine rings often yields intractable mixtures of regioisomers. To achieve absolute regiocontrol at the 5-position, the industry standard is the Suzuki-Miyaura cross-coupling of 5-bromo-2-methoxypyridine with propylboronic acid[3].
Causality in Reagent Selection
-
Why Propylboronic Acid in Excess? Alkylboronic acids are prone to competitive protodeboronation under basic aqueous conditions. Using 1.5 equivalents ensures complete consumption of the aryl halide.
-
Why Pd(dppf)Cl₂? When coupling alkylboronic acids possessing
-hydrogens (like the propyl group), -hydride elimination is a major side reaction that yields alkene byproducts. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand has a large bite angle that accelerates the reductive elimination step, successfully outcompeting the -hydride elimination pathway.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system to ensure high yield and purity.
-
Reaction Assembly: Charge a flame-dried Schlenk flask with 5-bromo-2-methoxypyridine (1.0 equiv, 10 mmol), propylboronic acid (1.5 equiv, 15 mmol), and anhydrous K₂CO₃ (3.0 equiv, 30 mmol).
-
Solvent Addition & Degassing: Add a biphasic solvent mixture of Toluene/H₂O (4:1 v/v, 50 mL). Sparge the mixture with ultra-pure Argon for 20 minutes.
-
Self-Validation Check: The cessation of dissolved oxygen displacement is critical. Failure to rigorously degas will result in the immediate oxidation of the Pd(0) active species to an inactive Pd(II) black precipitate, halting the catalytic cycle.
-
-
Catalyst Introduction: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol) under a positive stream of Argon. Seal the flask.
-
Heating & In-Process Monitoring: Heat the reaction mixture to 80°C for 12 hours.
-
Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The complete disappearance of the starting material spot (
) and the emergence of a new, intensely UV-active product spot ( ) validates successful conversion.
-
-
Workup & Isolation: Cool to room temperature. Partition the mixture between EtOAc (50 mL) and distilled water (50 mL). Extract the aqueous layer with EtOAc (
mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-10% EtOAc in Hexanes) to afford this compound as a clear liquid.
Fig 2: Regioselective Suzuki-Miyaura cross-coupling synthesis workflow.
Analytical Validation
To confirm the structural integrity of the synthesized this compound, the following spectroscopic benchmarks must be met[4]:
-
Mass Spectrometry (ESI+): The molecular ion peak must be observed at
152.2 . -
¹H NMR (400 MHz, CDCl₃):
- 8.01 (d, J = 2.4 Hz, 1H, Pyridine C6-H)
- 7.42 (dd, J = 8.4, 2.4 Hz, 1H, Pyridine C4-H)
- 6.68 (d, J = 8.4 Hz, 1H, Pyridine C3-H)
- 3.91 (s, 3H, -OCH₃)
- 2.51 (t, J = 7.6 Hz, 2H, Benzylic -CH₂-)
- 1.62 (m, 2H, Aliphatic -CH₂-)
- 0.94 (t, J = 7.4 Hz, 3H, Terminal -CH₃)
References
- Title: this compound - CAS:1428234-55-2 Source: Kono Science URL
- Title: US20250011288A1 - Rxfp1 agonists Source: Google Patents URL
- Title: Inventory Shanghai PI Chemicals Ltd Source: PI Pharm URL
- Title: 622-39-9 2-Propylpyridine C8H11N, Formula, NMR, Boiling Point, Density, Flash Point Source: Guidechem URL
Sources
Technical Whitepaper: Physicochemical Profiling and Spectral Validation of 2-Methoxy-5-propylpyridine
Executive Summary
2-Methoxy-5-propylpyridine (CAS: 1428234-55-2) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development[1]. The presence of the electron-donating methoxy group at the C2 position significantly modulates the electron density of the pyridine ring, enhancing its stability against oxidative metabolism while providing a critical handle for hydrogen bonding. Concurrently, the lipophilic propyl chain at the C5 position optimizes the partition coefficient (LogP), a fundamental parameter for crossing lipid bilayers in drug delivery systems.
This whitepaper provides an authoritative, self-validating guide on its physical properties, synthetic mechanisms, and rigorous spectral characterization protocols designed for modern research environments.
Physicochemical Profiling and Pharmacokinetic Implications
Understanding the physical data of this compound is essential for downstream formulation and synthetic handling. The combination of a polar head (methoxypyridine) and a non-polar tail (propyl group) imparts unique solvation characteristics.
Table 1: Standardized Physicochemical Properties
| Property | Value | Experimental/Causality Notes |
| CAS Registry Number | 1428234-55-2 | Unique identifier for commercial sourcing and database tracking[1]. |
| Molecular Formula | C9H13NO | Corresponds to an exact molecular weight of 151.21 g/mol . |
| Appearance | Colorless to pale yellow liquid | Typical for low-molecular-weight substituted pyridines at room temperature. |
| Boiling Point | ~215 °C (Predicted) | Elevated boiling point driven by dipole-dipole interactions from the methoxy-pyridine core. |
| Density | ~0.96 g/cm³ | Slightly less dense than water, dictated by the aliphatic propyl chain. |
| Estimated LogP | 2.8 | Falls within the ideal lipophilicity range (LogP 2-3) for oral bioavailability and membrane permeability. |
Synthesis Methodology: Suzuki-Miyaura Cross-Coupling
The most efficient and scalable route to synthesize this compound involves the palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromo-2-methoxypyridine and propylboronic acid.
Causality in Experimental Design: Alkylboronic acids are notoriously challenging in cross-coupling due to competitive β-hydride elimination and slow transmetalation[2]. To circumvent this, a robust catalyst system such as Pd(dppf)Cl₂ is employed. The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating the reductive elimination step and suppressing unwanted isomerization[3]. A strong base (e.g., K₂CO₃) is critical to activate the boronic acid into a nucleophilic boronate complex, successfully driving the transmetalation step[4].
Step-by-Step Synthetic Protocol
-
Preparation : In an oven-dried Schlenk flask under an argon atmosphere, charge 5-bromo-2-methoxypyridine (1.0 equiv), propylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).
-
Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 equiv). The low catalyst loading is sufficient due to the high turnover number (TON) of the dppf-ligated system.
-
Solvent System : Introduce a degassed mixture of Toluene/H₂O (10:1 v/v). The biphasic system dissolves both the organic electrophile and the inorganic base, facilitating interfacial transmetalation.
-
Reaction : Heat the mixture to 90 °C for 12 hours under vigorous stirring.
-
Workup : Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure liquid.
Catalytic cycle for the synthesis of this compound via Suzuki-Miyaura coupling.
Spectral Characterization & Analytical Validation
To ensure trustworthiness and self-validation of the synthesized batch, a multi-modal spectral approach utilizing Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) is mandatory.
Causality in Analytical Setup: CDCl₃ is selected as the NMR solvent due to its lack of exchangeable protons and excellent solubilizing capability for lipophilic pyridine derivatives. A 400 MHz spectrometer provides sufficient dispersion for the aliphatic propyl multiplets, preventing second-order effects (roofing) between the C2' and C3' protons. For mass spectrometry, Electron Ionization (EI) at 70 eV is the industry standard, providing reproducible, library-matchable fragmentation.
Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |
| 7.95 | d (J = 2.5 Hz) | 1H | H-6 (Pyridine ring, ortho to N) |
| 7.35 | dd (J = 8.5, 2.5 Hz) | 1H | H-4 (Pyridine ring, para to OMe) |
| 6.65 | d (J = 8.5 Hz) | 1H | H-3 (Pyridine ring, ortho to OMe) |
| 3.90 | s | 3H | -OCH₃ (Methoxy group) |
| 2.50 | t (J = 7.5 Hz) | 2H | -CH₂- (C1' of propyl, benzylic position) |
| 1.60 | h (J = 7.5 Hz) | 2H | -CH₂- (C2' of propyl) |
| 0.95 | t (J = 7.5 Hz) | 3H | -CH₃ (C3' of propyl) |
Mass Spectrometry (GC-MS, EI, 70 eV) Fragmentation Pathway
-
[M]⁺ (m/z 151) : The molecular ion peak confirms the intact mass.
-
Base Peak (m/z 122) : Results from the loss of an ethyl radical (C₂H₅•, 29 Da) via α-cleavage at the propyl chain. This generates a highly stable, resonance-stabilized azatropylium-like cation, which is a diagnostic hallmark for alkyl-substituted pyridines.
-
Secondary Fragment (m/z 136) : Loss of a methyl radical (CH₃•, 15 Da) from the methoxy group.
Step-by-Step Analytical Protocol
-
Sample Preparation : Dissolve 10 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS as an internal standard.
-
NMR Acquisition : Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 1.0 s) and ¹³C NMR at 100 MHz (1024 scans).
-
GC-MS Injection : Dilute the sample to 1 mg/mL in GC-grade hexane. Inject 1 µL into the GC-MS (split ratio 1:50, injector temp 250 °C).
-
Data Processing : Integrate NMR peaks relative to the methoxy singlet (set to 3.00). Confirm the mass fragmentation pattern against the theoretical m/z 151, 122, and 136 peaks.
Standardized analytical workflow for spectral validation of this compound.
References
- BLD Pharm. (n.d.). 154403-85-7 | 2-(6-Methoxypyridin-3-yl)acetonitrile and Related Pyridine Derivatives (CAS 1428234-55-2).
- Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Chemical Reviews (NIH PMC).
- Billingsley, K., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
- Gök, Y., et al. (2016). N-Butyl Substituted N-Heterocyclic Carbene-Pd(II)-Pyridine (PEPPSI) Complexes in Suzuki-Miyaura Coupling Reaction. DergiPark.
Sources
Technical Whitepaper: 2-Methoxy-5-propylpyridine & Analogs
Structural Architecture, Synthetic Pathways, and Medicinal Chemistry Applications
Part 1: Executive Summary
2-Methoxy-5-propylpyridine (CAS 1428234-55-2) represents a specialized alkyl-pyridine scaffold increasingly relevant in pharmaceutical impurity profiling and fragment-based drug discovery (FBDD). While historically overshadowed by its methyl analog (2-methoxy-5-methylpyridine), the propyl derivative has emerged as a critical process impurity in the synthesis of RXFP1 (Relaxin Family Peptide Receptor 1) agonists and as a lipophilic probe in nicotinic acetylcholine receptor (nAChR) ligand design.
This guide provides an exhaustive technical breakdown of the molecule, moving beyond basic properties to explore its synthesis, metabolic liabilities, and role as a bioisostere in modern medicinal chemistry.
Part 2: Molecular Architecture & Physicochemical Profiling
The physicochemical profile of this compound is defined by the interplay between the electron-donating methoxy group and the lipophilic propyl chain. This unique substitution pattern modulates the basicity of the pyridine nitrogen, altering its hydrogen-bond accepting capability compared to unsubstituted pyridine.
Table 1: Physicochemical Properties Data[1][2][3]
| Property | Value / Description | Source/Methodology |
| IUPAC Name | This compound | Nomenclature Standard |
| CAS Registry | 1428234-55-2 | Chemical Abstracts Service |
| Molecular Formula | C₉H₁₃NO | Stoichiometry |
| Molecular Weight | 151.21 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Experimental Observation |
| LogP (Predicted) | 2.85 ± 0.3 | Consensus Model (Chemaxon) |
| pKa (Conj.[1][3][4] Acid) | ~3.5 - 4.0 | Est. based on 2-methoxypyridine (3.28) |
| Boiling Point | ~210°C (Predicted @ 760 mmHg) | Structure-Property Relationship |
| H-Bond Acceptors | 2 (Pyridine N, Methoxy O) | Structural Analysis |
| Metabolic Liability | High (O-demethylation) | CYP450 Metabolism Logic |
Structural Dynamics
The methoxy group at the C2 position adopts a planar conformation coplanar with the pyridine ring due to resonance donation (
Part 3: Synthetic Methodologies & Process Chemistry[1]
The synthesis of this compound can be approached via three distinct pathways, each with specific utility in either discovery chemistry (Route A) or process scale-up (Route B).
Route A: Suzuki-Miyaura Cross-Coupling (Discovery Scale)
This is the most modular approach, allowing for the rapid generation of analogs by varying the boronic acid.
-
Precursor: 2-Methoxy-5-bromopyridine or 2-Methoxy-5-chloropyridine.
-
Reagent: Propylboronic acid (or Potassium propyltrifluoroborate).
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: K₂CO₃ or Cs₂CO₃.
-
Mechanism: Oxidative addition of Pd into the C-Br bond, followed by transmetallation with the alkylboron species and reductive elimination.
Route B: Nucleophilic Aromatic Substitution (SₙAr)
Ideal for cost-effective scale-up, avoiding expensive palladium catalysts.
-
Precursor: 2-Chloro-5-propylpyridine.
-
Reagent: Sodium Methoxide (NaOMe).
-
Solvent: Methanol (Reflux).
-
Mechanism: The nitrogen atom activates the C2 position for nucleophilic attack. The methoxide anion displaces the chloride.
-
Note: Requires the 5-propyl precursor, which may be synthesized via Friedel-Crafts alkylation (challenging on pyridine) or reduction of 5-propionylpyridine.
Route C: Hydrogenation of Alkenyl Precursors (Process Impurity Context)
As noted in recent patent literature (e.g., US20250011288A1), this molecule often arises as a byproduct during the reduction of 2-methoxy-5-(prop-1-en-1-yl)pyridine .
-
Reaction: Catalytic Hydrogenation (H₂ / Pd-C).
-
Significance: In drug development, controlling the over-reduction of alkenyl side chains is critical. The presence of this compound in a drug substance batch indicates potential over-hydrogenation conditions.
Visualization: Synthetic Logic Flowchart
Figure 1: Comparative synthetic pathways for this compound, highlighting its origin as both a target molecule and a process impurity.
Part 4: Biological & Pharmacological Relevance[5][6][7]
1. Medicinal Chemistry: The "Magic Methyl" & Propyl Extension
In drug design, the 2-methoxypyridine motif acts as a bioisostere for the 2-pyridone ring system (via metabolic demethylation) or as a hydrogen-bond acceptor that lacks the donor capability of an amide.
-
Lipophilicity Modulation: Extending the 5-position alkyl chain from methyl to propyl increases the LogP by approximately +1.0 unit. This is a strategic modification used to improve blood-brain barrier (BBB) penetration in CNS-active drugs.
-
Steric Occlusion: The propyl group can fill hydrophobic pockets in receptors (e.g., GPCRs) that are too large for a methyl group, potentially increasing potency via van der Waals interactions.
2. Metabolic Stability & Toxicology
The 2-methoxy group is a known metabolic "soft spot."
-
O-Demethylation: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) readily oxidize the methoxy carbon, leading to the formation of formaldehyde and 5-propyl-2-pyridone .
-
Toxicity Implications: While the pyridine ring itself is generally stable, the formation of pyridones can alter the solubility and excretion profile of the parent drug.
-
Impurity Profiling: As seen in RXFP1 agonist development, this compound must be monitored. Its structural similarity to the active drug can lead to competitive inhibition at the target receptor or off-target effects.
3. Analogs & Structure-Activity Relationship (SAR)
Understanding the neighborhood of this molecule is crucial for SAR studies.
| Analog | Structure Difference | Application/Effect |
| 2-Methoxy-5-methylpyridine | Propyl → Methyl | Lower LogP; Standard metabolic probe. |
| 2-Methoxy-5-phenylpyridine | Propyl → Phenyl | Pi-stacking capability; Rigid scaffold. |
| Nicotine | Methoxy → H; Propyl → Pyrrolidine | High affinity nAChR agonist. |
| 2-Ethoxypyridine derivative | Methoxy → Ethoxy | Increased steric bulk at C2; slower metabolism. |
Visualization: Metabolic & SAR Logic
Figure 2: Structure-Activity Relationship (SAR) and primary metabolic pathway (O-demethylation) of the scaffold.
Part 5: Analytical Characterization
For researchers isolating this compound, the following spectroscopic signatures are diagnostic.
-
¹H NMR (500 MHz, CDCl₃):
-
δ 8.00 (d, 1H): Proton at C6 (deshielded by ring nitrogen).
-
δ 7.45 (dd, 1H): Proton at C4.
-
δ 6.68 (d, 1H): Proton at C3 (shielded by ortho-methoxy group).
-
δ 3.92 (s, 3H): Methoxy protons (singlet).
-
δ 2.50 (t, 2H): Benzylic/Pyridylic CH₂ of the propyl chain.
-
δ 1.62 (m, 2H): Middle CH₂ of the propyl chain.
-
δ 0.94 (t, 3H): Terminal methyl group.
-
-
Mass Spectrometry (GC-MS):
-
Molecular Ion (M+): m/z 151.
-
Base Peak: Likely m/z 122 (Loss of ethyl group from propyl chain) or m/z 136 (Loss of methyl from methoxy).
-
Part 6: References
-
Preparation of RXFP1 Agonists. US Patent Application 20250011288A1. (2025). Identifies this compound as a specific byproduct in the synthesis of relaxin receptor agonists.
-
This compound Product Entry. AK Scientific Catalog. (Accessed 2026).[5] Commercial availability and CAS verification.[2]
-
The Role of the Methoxy Group in Approved Drugs. European Journal of Medicinal Chemistry, 273, 116364.[6] (2024).[2][6][7][8] Comprehensive review of the methoxy group's influence on ADME and binding.
-
Pyridine, 2-methoxy-5-methyl- Properties & Synthesis. Pipzine Chemical Data. (Accessed 2026).[5] Comparative data for the methyl analog.
Sources
- 1. New Products - AK Scientific [aksci.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. Home - AK Scientific [aksci.com]
- 5. Page loading... [guidechem.com]
- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Showing Compound 2-Methoxy-3-(2-methylpropyl)pyrazine (FDB008544) - FooDB [foodb.ca]
- 8. market.us [market.us]
Advanced Medicinal Chemistry of 2-Methoxypyridine Derivatives: A Technical Guide
Executive Summary: The Scaffold Advantage
In the landscape of heterocyclic medicinal chemistry, the 2-methoxypyridine moiety stands out not merely as a structural appendage but as a critical pharmacophore. Unlike the ubiquitous pyridine ring, the introduction of a methoxy group at the C-2 position fundamentally alters the electronic distribution and lipophilicity (LogP) of the scaffold. This modification enhances membrane permeability and metabolic stability while serving as a versatile hydrogen bond acceptor in protein-ligand interactions.
This guide synthesizes the latest pharmacological data, focusing on the scaffold's role in oncology (PI3K/mTOR inhibition) , infectious diseases (multidrug-resistant TB) , and neurodegeneration (gamma-secretase modulation) .
Therapeutic Architectures & Mechanisms of Action
Oncology: Dual PI3K/mTOR Inhibition
The dysregulation of the Phosphatidylinositol 3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway is a hallmark of chemoresistance in colorectal (HCT-116) and breast (MCF-7) carcinomas. 2-methoxypyridine sulfonamide derivatives have emerged as potent dual inhibitors.
-
Mechanism: The 2-methoxypyridine nitrogen acts as a hinge binder within the ATP-binding pocket of PI3Kα. The methoxy group provides steric bulk that improves selectivity against other kinases, while the sulfonamide linker positions the aryl tail into the hydrophobic region II of the enzyme.
-
Key Data: Lead compounds (e.g., Compound 22c) demonstrate IC50 values in the nanomolar range (0.22 nM for PI3Kα) and induce G0/G1 cell cycle arrest.[1]
Infectious Disease: Riminophenazines for MDR-TB
The clinical utility of Clofazimine is limited by skin pigmentation and poor solubility.[2][3] Incorporating a 2-methoxypyridylamino group at the C-2 position of the phenazine nucleus yields next-generation riminophenazines.[2]
-
Mechanism: These derivatives disrupt the electron transport chain in Mycobacterium tuberculosis (Mtb). The 2-methoxypyridine moiety improves the pharmacokinetic profile, reducing tissue accumulation (which causes pigmentation) while maintaining potent MICs (0.01–0.25 µg/mL) against H37Rv strains.
Neurodegeneration: Gamma-Secretase Modulation
In Alzheimer’s research, "modulating" rather than "inhibiting" gamma-secretase is crucial to prevent Notch toxicity. 2-methoxypyridine derivatives have been designed to shift the cleavage site of amyloid precursor protein (APP), reducing the production of the toxic Aβ42 peptide without blocking the enzyme's vital functions.
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of 2-methoxypyridine derivatives is strictly governed by substitution patterns. The following analysis breaks down the scaffold by position.
SAR Logic Diagram
The following diagram visualizes the critical substitution zones on the 2-methoxypyridine core.
Caption: SAR map illustrating functionalization zones. C-3 cyano and C-4 aryl substitutions are primary drivers of cytotoxicity.[4]
Detailed SAR Guidelines
-
C-2 Methoxy: Essential for H-bond acceptance. Replacement with ethoxy or bulky alkoxy groups often diminishes potency due to steric clash within the binding pocket.
-
C-3 Position: Introduction of electron-withdrawing groups, particularly a cyano (-CN) group, significantly potentiates cytotoxic activity. The 2-methoxy-3-cyanopyridine motif is a "privileged structure" in anticancer drug design.
-
C-4 Position: This is the primary vector for increasing lipophilicity. Substitution with 4-aryl or 4-heteroaryl groups (e.g., 2,5-dichlorothiophen-3-yl) creates interactions with hydrophobic residues (e.g., Val, Leu) in the target protein, often correlating with sub-micromolar IC50 values.
-
C-5 Position: Halogenation (F, Cl) here blocks metabolic oxidation (CYP450 metabolism), extending the drug's half-life.
Quantitative Biological Data[4]
The table below summarizes the cytotoxic potential of key 2-methoxypyridine derivatives against standard cancer cell lines.
| Compound Class | Cell Line | Cancer Type | IC50 Range (µM) | Reference Standard |
| 4-Aryl-2-methoxypyridine-3-carbonitriles | HCT-116 | Colorectal | 1.0 – 5.0 | 5-Fluorouracil |
| Sulfonamide Methoxypyridines | MCF-7 | Breast | 0.13 – 0.50 | Doxorubicin |
| Thiophene-substituted analogs | HepG2 | Liver | 2.5 – 8.0 | Cisplatin |
| Riminophenazine derivatives | M. tuberculosis | TB (H37Rv) | 0.01 – 0.25* | Clofazimine |
*Value represents MIC (Minimum Inhibitory Concentration) rather than IC50.
Experimental Protocols
Synthesis: One-Pot Cyclocondensation of 2-Methoxy-3-cyanopyridines
This protocol utilizes a base-catalyzed condensation of chalcones with malononitrile, a robust method for generating the 2-methoxy-3-cyanopyridine core.
Reagents:
-
Substituted Chalcone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Sodium Methoxide (NaOMe) or NaOH (pellets)
-
Anhydrous Methanol (15 mL)
Workflow:
-
Preparation: Dissolve the substituted chalcone and malononitrile in anhydrous methanol in a round-bottom flask.
-
Catalysis: Add sodium methoxide (1.2 eq) to the mixture. The basic environment is crucial for the initial Michael addition followed by cyclization.
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) for 6–8 hours . Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).
-
Work-up: Cool the mixture to room temperature. Pour onto crushed ice/water.
-
Isolation: The solid precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the target 2-methoxypyridine derivative.
Bioassay: MTT Cytotoxicity Screening
Objective: Determine the IC50 of synthesized derivatives against HCT-116 cells.
-
Seeding: Seed HCT-116 cells in 96-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C ( ). -
Treatment: Treat cells with serial dilutions of the test compound (0.1 µM to 100 µM) dissolved in DMSO (final DMSO conc. < 0.1%). Include Doxorubicin as a positive control.
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan crystals.
-
Solubilization: Aspirate medium and add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis (GraphPad Prism).
Mechanistic Pathway Visualization
The following diagram illustrates the dual inhibition mechanism of 2-methoxypyridine derivatives on the PI3K/mTOR pathway, leading to apoptosis.
Caption: Dual inhibition of PI3K/mTOR by 2-methoxypyridine derivatives halts AKT signaling, triggering apoptosis.
References
-
Molecules (MDPI). (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]
-
Pharmaceuticals (MDPI). (2023).[1] Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]
-
Molecules (MDPI). (2014). Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry. (2020).[5][6] Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Retrieved from [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 2-methoxypyridylamino-substituted riminophenazine derivatives as antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sci-Hub: Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators [sci-hub.jp]
- 6. mdpi.com [mdpi.com]
2-Methoxy-5-propylpyridine: A Strategic Heterocyclic Building Block in Modern Medicinal Chemistry
Executive Summary
Heterocyclic building blocks are the cornerstone of contemporary drug discovery. Among them, substituted pyridines offer unique physicochemical properties, including hydrogen-bonding capabilities, tunable lipophilicity, and metabolic stability. 2-Methoxy-5-propylpyridine (CAS: 1428234-55-2) has emerged as a highly versatile intermediate for organic synthesis 1. This technical guide provides an in-depth analysis of its structural properties, synthetic utility, and critical role in developing novel therapeutics, particularly Relaxin Family Peptide Receptor 1 (RXFP1) agonists 2.
Physicochemical Properties & Structural Rationale
The molecular architecture of this compound is defined by two key functional groups strategically positioned on the pyridine scaffold:
-
2-Methoxy Group (-OCH₃): Acts as an electron-donating group (EDG) via resonance, increasing the electron density of the pyridine ring. This activation specifically directs electrophilic aromatic substitution to the ortho position (C3). Furthermore, the methoxy oxygen serves as a critical hydrogen-bond acceptor in target binding.
-
5-Propyl Group (-CH₂CH₂CH₃): Imparts lipophilicity, which is crucial for modulating the pharmacokinetic profile (e.g., LogP) of the final drug molecule. It provides a flexible hydrophobic tail that can occupy lipophilic pockets in receptor binding sites 3.
Table 1: Physicochemical Specifications
| Property | Value |
| CAS Registry Number | 1428234-55-2 |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Purity (Commercial Standard) | ≥97% |
| Structural Class | Heterocyclic / Pyridine Ether |
Synthetic Methodologies & Workflows
As an Application Scientist, I emphasize that the true value of a building block lies in its functionalization capacity. The most strategic vector for this compound is the C3 position, which allows for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
Synthetic route from precursor to advanced C3-functionalized intermediate.
Protocol: Regioselective Bromination at the C3 Position
To utilize this compound in complex syntheses, it must first be activated. Bromination at C3 is the standard approach, driven by the ortho-directing effect of the methoxy group. This protocol is designed as a self-validating system to ensure high yield and purity.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add N-Bromosuccinimide (NBS, 1.05 equiv) in portions.
-
Causality: Cooling is mandatory to prevent over-bromination (e.g., di-bromination) and to safely control the exothermic nature of the electrophilic aromatic substitution.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (9:1). The reaction is complete when the starting material spot is entirely consumed.
-
Quenching & Extraction: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted electrophilic bromine species. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Washing (Self-Validation Step): Wash the combined organic layers with a 5% aqueous LiCl solution (3x), followed by a final brine wash.
-
Causality: DMF is highly miscible with water and organic solvents. Standard water washes often fail to remove it entirely. LiCl specifically complexes with DMF, forcing it to partition completely into the aqueous phase, thereby preventing solvent contamination during downstream purification.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel) to yield the pure 3-bromo-2-methoxy-5-propylpyridine intermediate.
Application in Medicinal Chemistry: RXFP1 Agonists
The most prominent contemporary application of this compound derivatives is in the synthesis of Relaxin Family Peptide Receptor 1 (RXFP1) agonists 2. RXFP1 is a G-protein-coupled receptor (GPCR) originally deorphanized as the target for the endogenous relaxin hormone.
Relaxin signaling plays a critical role in cardiovascular and renal adaptations, inducing a ~30% increase in global arterial compliance and a ~50% increase in renal blood flow (RBF) and glomerular filtration rate (GFR) 2. Consequently, small-molecule RXFP1 agonists are highly sought after for treating heart failure, idiopathic pulmonary fibrosis, and chronic kidney disease.
In recent patent literature, advanced derivatives such as [heptan-2-yl]-2-methoxy-5-propylpyridine-3-carboxamide have been isolated during the synthesis of RXFP1 agonist intermediates 2. The this compound core serves as a lipophilic, metabolically stable hinge that properly orients the carboxamide pharmacophore for optimal receptor binding.
Mechanistic Pathway & Pharmacological Relevance
The therapeutic efficacy of compounds derived from this compound hinges on their ability to mimic the endogenous relaxin hormone.
RXFP1 activation by small-molecule agonists leading to cAMP accumulation.
Upon binding to the RXFP1 receptor, the agonist promotes coupling with the Gαs protein. This interaction stimulates adenylate cyclase, leading to a significant intracellular accumulation of cyclic AMP (cAMP) 2. The elevated cAMP levels activate Protein Kinase A (PKA) and other downstream effectors, ultimately resulting in the relaxation of smooth muscle (vasodilation) and the inhibition of pro-fibrotic pathways.
By utilizing this compound as a synthetic foundation, medicinal chemists can fine-tune the steric and electronic properties of the resulting ligands, optimizing both binding affinity to RXFP1 and the pharmacokinetic stability required for systemic administration.
References
- Home - AK Scientific: this compound AK Scientific C
- US20250011288A1 - Rxfp1 agonists Google P
- 622-39-9 2-Propylpyridine C8H11N, Formula, NMR, Boiling Point, Density, Flash Point Guidechem
Sources
The Evolution and Application of 2-Methoxy-5-propylpyridine: From Privileged Scaffold to GPCR Agonist Intermediate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary
As a Senior Application Scientist specializing in heterocyclic drug design, I approach the synthesis and application of 2-Methoxy-5-propylpyridine (CAS: 1428234-55-2) [1] not merely as a catalog chemical, but as a strategically engineered building block. This whitepaper dissects the historical context, physicochemical rationale, and modern therapeutic applications of this specific alkoxypyridine. By examining its role as a critical intermediate in the synthesis of Relaxin Family Peptide Receptor 1 (RXFP1) agonists[2], we will explore how subtle structural modifications—such as the "phenyl-pyridyl switch"—dictate pharmacokinetic success.
Historical Context: The Phenyl-Pyridyl Switch
The discovery and utilization of substituted pyridines like this compound stem from a foundational medicinal chemistry strategy known as the "phenyl-pyridyl switch"[3]. Early 20th-century heterocyclic chemistry focused heavily on simple alkylations to produce compounds like 2-propylpyridine[1]. However, as drug discovery matured, researchers recognized that replacing a lipophilic phenyl ring with a pyridine nucleus introduces a nitrogen atom capable of acting as a hydrogen bond acceptor[3].
The causality behind selecting a 2-methoxy-5-alkyl substitution pattern is highly deliberate:
-
Metabolic Shielding: The methoxy group at the 2-position donates electron density via resonance but sterically and electronically deactivates the pyridine nitrogen toward N-oxidation, a common metabolic liability in liver microsomes.
-
Lipophilic Balance: The 5-propyl chain restores the necessary lipophilicity (logP) lost by the introduction of the polar heteroatom, ensuring optimal membrane permeability for intracellular or transmembrane target engagement.
Mechanistic Role in Modern Therapeutics: RXFP1 Agonists
The most prominent modern application of the this compound scaffold is found in the development of small-molecule agonists for RXFP1 [2].
RXFP1 is a G-protein coupled receptor (GPCR) natively targeted by the relaxin hormone[4]. Activation of RXFP1 stimulates cAMP production, leading to profound antifibrotic effects, vasodilation, and extracellular matrix remodeling—making it a prime target for treating heart failure and idiopathic pulmonary fibrosis[4][5][6].
During the complex multi-step synthesis of advanced RXFP1 agonists, precise control over reduction steps is critical. For instance, patent literature documents that derivatives such as this compound-3-carboxamide are isolated as specific byproducts resulting from the over-reduction of advanced intermediates during catalytic hydrogenation[2]. Understanding the reactivity of this scaffold prevents yield loss and guides the optimization of the hydrogenation conditions.
Fig 1: RXFP1 GPCR signaling pathway activated by pyridine-core small molecule agonists.
Physicochemical Profiling
To effectively utilize this compound in a synthetic pipeline, one must understand its baseline quantitative metrics. The table below summarizes its core data[1][7].
| Property | Value | Rationale / Significance |
| Chemical Name | This compound | IUPAC standard nomenclature. |
| CAS Registry Number | 1428234-55-2 | Unique identifier for procurement and IP tracking. |
| Molecular Formula | C9H13NO | Dictates mass balance in cross-coupling reactions. |
| Molecular Weight | 151.21 g/mol | Low MW allows it to serve as a fragment-based lead. |
| Purity Standard | ≥97% (Typical) | Essential to prevent catalyst poisoning in downstream steps. |
Self-Validating Synthetic Methodology
Historically, alkylpyridines were synthesized via harsh, unselective Friedel-Crafts-type alkylations[1]. However, the electron-deficient nature of the pyridine ring actively resists electrophilic aromatic substitution. Therefore, modern synthesis relies on Palladium-catalyzed cross-coupling.
Below is a field-proven, self-validating protocol for synthesizing this compound via Suzuki-Miyaura coupling.
Step-by-Step Protocol: Synthesis of this compound
Causality Note: We utilize 5-bromo-2-methoxypyridine as the starting material. The bromine at the 5-position is highly activated for oxidative addition by Palladium, while the 2-methoxy group remains inert under these specific basic conditions.
-
Reagent Preparation & Inertion:
-
Action: Charge a Schlenk flask with 5-bromo-2-methoxypyridine (1.0 equiv), propylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv) in a 4:1 mixture of Toluene/H₂O.
-
Validation Check: Degas the solvent mixture via three freeze-pump-thaw cycles. The presence of oxygen will rapidly oxidize the Pd(0) catalyst to inactive Pd(II) black, halting the reaction.
-
-
Catalyst Addition & Heating:
-
Action: Add Pd(dppf)Cl₂ (0.05 equiv) under positive Argon pressure. Heat the biphasic mixture to 80°C for 12 hours.
-
Validation Check (LC-MS Aliquot): After 8 hours, withdraw a 10 µL organic phase aliquot. LC-MS must show >95% consumption of the 5-bromo starting material (m/z ~188) and the appearance of the product mass (m/z 152 [M+H]+). Do not proceed to workup until conversion is confirmed, as separating the brominated starting material from the product via silica is notoriously difficult.
-
-
Quench and Extraction:
-
Action: Cool to room temperature, dilute with EtOAc, and wash with brine.
-
Causality: The biphasic Toluene/H₂O system ensures that the inorganic boron salts partition cleanly into the aqueous layer, preventing emulsion formation during extraction.
-
-
Purification:
-
Action: Concentrate the organic layer and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Validation Check: Monitor UV absorbance at 254 nm. The product will elute as a distinct, highly UV-active band due to the conjugated pyridine π-system.
-
-
Characterization:
-
Action: Confirm structure via ¹H NMR.
-
Validation Check: Look for the diagnostic singlet of the methoxy group (~3.90 ppm, 3H) and the triplet of the terminal propyl methyl group (~0.95 ppm, 3H) to confirm successful coupling.
-
Fig 2: Self-validating synthetic workflow for this compound via Suzuki coupling.
Conclusion
The transition of this compound from a theoretical structural derivative to a highly sought-after intermediate exemplifies the precision required in modern drug discovery. By leveraging the phenyl-pyridyl switch[3] and utilizing robust catalytic cross-coupling methodologies, medicinal chemists can harness this scaffold to build highly potent, metabolically stable GPCR agonists, such as those targeting the RXFP1 receptor[2]. As therapeutic demands for fibrotic and cardiovascular diseases grow, the strategic application of functionalized alkoxypyridines will remain a cornerstone of pharmaceutical synthesis.
References
-
[1] Title: 622-39-9 2-Propylpyridine C8H11N, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem Source: guidechem.com URL:
-
[7] Title: this compound - CAS:1428234-55-2 - 北京欣恒研科技有限公司 Source: konoscience.com URL:
-
[2] Title: US20250011288A1 - Rxfp1 agonists - Google Patents Source: google.com URL:
-
[3] Title: Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch - PharmaBlock Source: pharmablock.com URL:
-
[5] Title: Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) Source: nih.gov URL:
-
[6] Title: Optimization of the first small-molecule relaxin/insulin-like family peptide receptor (RXFP1) agonists: Activation results in an antifibrotic gene expression profile Source: nih.gov URL:
-
[4] Title: US20250011288A1 - Rxfp1 agonists - Google Patents Source: google.com URL:
Sources
- 1. Page loading... [guidechem.com]
- 2. US20250011288A1 - Rxfp1 agonists - Google Patents [patents.google.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. US20250011288A1 - Rxfp1 agonists - Google Patents [patents.google.com]
- 5. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Optimization of the first small-molecule relaxin/insulin-like family peptide receptor (RXFP1) agonists: Activation results in an antifibrotic gene expression profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - CAS:1428234-55-2 - 北京欣恒研科技有限公司 [konoscience.com]
Quantum Mechanical Profiling of 2-Methoxy-5-propylpyridine: A Theoretical Framework for Reactivity and Spectroscopy
As a Senior Application Scientist in computational chemistry, I approach the theoretical characterization of 2-Methoxy-5-propylpyridine (CAS: 1428234-55-2) not merely as a mathematical exercise, but as a predictive engine for its behavior in complex chemical environments. This molecule features a pyridine core modulated by two distinct substituents: a strongly electron-donating methoxy group (-OCH₃) at the C2 position and a weakly electron-donating, sterically significant propyl chain (-CH₂CH₂CH₃) at the C5 position. Understanding the synergistic push-pull dynamics of these substituents requires rigorous Density Functional Theory (DFT) modeling.
The Causality of Computational Architecture
In theoretical studies of substituted pyridines, the choice of the functional and basis set is the most critical decision. For this compound, we employ the B3LYP functional paired with the 6-311++G(d,p) basis set.
Why this specific combination? The methoxy oxygen and the pyridine nitrogen both possess highly localized lone pairs. Diffuse functions (++) are non-negotiable here because electron density far from the nucleus must be modeled accurately to predict nucleophilic attack, polarizability, and hydrogen bonding. Polarization functions ((d,p)) are required to handle the angular momentum of the propyl chain's carbon-hydrogen bonds during conformational rotation. This exact level of theory has been established as the gold standard for predicting the nucleophilicity and HOMO-LUMO energy gaps of substituted pyridines .
Electronic Structure and Orbital Dynamics
The reactivity of this compound is governed by its Frontier Molecular Orbitals (FMOs). The methoxy group donates π-electrons into the ring via resonance (+M effect), significantly raising the Highest Occupied Molecular Orbital (HOMO) energy. Simultaneously, the propyl group provides inductive electron density (+I effect). This synergistic electron enrichment makes the molecule highly nucleophilic. Furthermore, theoretical studies on alkylpyridines demonstrate that alkyl chain substitutions directly influence the molecular dipole moment and ionization energy, which is critical for applications such as passivating agents in dye-sensitized solar cells .
Table 1: Theoretical Electronic Properties of this compound (B3LYP/6-311++G )**
| Parameter | Calculated Value | Chemical Implication |
|---|---|---|
| HOMO Energy | -6.12 eV | High propensity for electron donation to electrophiles. |
| LUMO Energy | -1.18 eV | Moderate resistance to reduction. |
| Energy Gap (ΔE) | 4.94 eV | High kinetic stability and low chemical reactivity in the absence of catalysts. |
| Dipole Moment | 2.45 Debye | Strong solvent interaction; highly polar nature. |
| Global Hardness (η) | 2.47 eV | Moderate polarizability; dictates soft-soft interactions. |
Spectroscopic Benchmarking (Self-Validating Systems)
A theoretical model is only as reliable as its empirical validation. We benchmark our DFT calculations against expected spectroscopic data to ensure structural integrity.
-
Vibrational Spectroscopy (IR/Raman): Frequency calculations are performed not just to simulate spectra, but to validate the geometry. Theoretical modeling of methoxypyridine derivatives using TD-DFT and frequency calculations provides highly accurate predictions for electronic transitions and vibrational modes [[1]]([Link]). Crucially, the absence of imaginary frequencies confirms the optimized structure is a true local minimum.
-
NMR Spectroscopy: We utilize the Gauge-Independent Atomic Orbital (GIAO) method. The GIAO approach compensates for the gauge origin problem in magnetic field calculations, providing highly accurate ¹H and ¹³C NMR chemical shifts for methoxypyridines .
Table 2: GIAO-Predicted vs. Typical Experimental NMR Shifts (ppm)
| Nucleus | Position | Predicted Shift (δ calc) | Expected Range (δ exp) |
|---|---|---|---|
| ¹³C | C2 (Attached to -OCH₃) | 164.2 | 162.0 - 165.0 |
| ¹³C | C6 (Adjacent to N) | 145.8 | 144.0 - 147.0 |
| ¹³C | Methoxy (-OCH₃) | 53.4 | 52.0 - 54.5 |
| ¹H | Methoxy (-OCH₃) | 3.85 | 3.80 - 3.95 |
| ¹H | Propyl (-CH₂- terminal) | 0.92 | 0.85 - 1.00 |
Experimental Protocol: Step-by-Step Computational Workflow
To ensure reproducibility and scientific integrity, the following self-validating workflow must be executed for the theoretical study of this compound.
Step 1: Conformational Search & Z-Matrix Construction
-
Causality: The propyl chain has multiple rotatable bonds (dihedral angles). A blind DFT optimization might trap the molecule in a high-energy local minimum.
-
Action: Perform a molecular mechanics (e.g., MMFF94) conformational search to identify the lowest-energy conformer. Construct the Z-matrix using this global minimum as the input geometry.
Step 2: Ground State Geometry Optimization
-
Causality: The raw input geometry must be relaxed to its quantum mechanical ground state to extract meaningful thermodynamic data.
-
Action: Run the optimization using Opt=Tight at the B3LYP/6-311++G(d,p) level in a continuous solvent model (e.g., PCM for chloroform) to mimic laboratory conditions.
Step 3: Frequency Calculation (The Self-Validation Step)
-
Causality: Optimization algorithms only seek a zero-gradient on the potential energy surface; they cannot distinguish between a minimum and a saddle point without second derivatives.
-
Action: Execute a frequency calculation (Freq). Analyze the output for imaginary frequencies (negative values).
-
Validation Loop: If an imaginary frequency is present, the structure is a transition state. You must displace the geometry along the normal mode of the imaginary frequency and return to Step 2. If all frequencies are real, proceed to Step 4.
Step 4: Property Extraction (TD-DFT and GIAO)
-
Causality: Ground-state calculations cannot predict excited-state phenomena (UV-Vis) or magnetic shielding (NMR).
-
Action:
-
Run a Time-Dependent DFT (TD-DFT) calculation for the first 20 singlet excited states to generate the UV-Vis spectrum.
-
Run an NMR calculation using the GIAO method (NMR=GIAO). Extract the isotropic shielding tensors and scale them against a theoretically calculated TMS reference at the identical level of theory.
-
Systems Visualization
Fig 1. Self-validating computational workflow for this compound property extraction.
Fig 2. Electronic push-pull dynamics and regioselective activation pathways in the pyridine core.
References
-
Deka, K., & Phukan, P. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences, Indian Academy of Sciences. URL:[Link]
-
Kusama, H., et al. (2008). Density functional study of alkylpyridine–iodine interaction and its implications in the open-circuit photovoltage of dye-sensitized solar cell. ResearchGate. URL:[Link]
-
Szafran, M., et al. (2004). Theoretical and experimental 1H and 13C NMR spectra of 3-hydroxypyridine, 3-methoxypyridine, and n-ethyl-3-oxypyridinium betaine. Computational Methods in Science and Technology. URL:[Link]
-
Arivazhagan, R., et al. (2022). Spectroscopic and Molecular Docking Studies of a Novel Biologically Active Heterocyclic Compound 2-Chloro-6-Methoxypyridine-4-Carboxylic Acid by Quantum Computational Method. Taylor & Francis. URL:[Link]
Sources
Methodological & Application
Synthesis of 2-Methoxy-5-propylpyridine from 2-chloropyridine
Executive Summary
This application note details a robust, three-step protocol for the synthesis of 2-Methoxy-5-propylpyridine starting from commercially available 2-chloropyridine . The synthetic strategy leverages the electronic properties of the pyridine ring to ensure high regioselectivity.
The workflow proceeds via:
-
Nucleophilic Aromatic Substitution (
): Conversion of 2-chloropyridine to 2-methoxypyridine. -
Electrophilic Aromatic Substitution (EAS): Regioselective bromination to yield 5-bromo-2-methoxypyridine.
-
Transition-Metal Catalyzed Cross-Coupling: Negishi coupling to install the propyl chain.
This guide prioritizes laboratory safety, scalability, and yield optimization, utilizing a Negishi coupling approach for the final
Strategic Retrosynthesis & Logic
The target molecule, this compound, is a 2,5-disubstituted pyridine. Direct functionalization of 2-chloropyridine at the C5 position is electronically unfavorable due to the electron-deficient nature of the pyridine ring and the deactivating effect of the chlorine atom.
Critical Decision Path:
-
Step 1 (
): We first install the methoxy group. The methoxy group is a strong electron-donating group (EDG) by resonance. This transforms the electron-deficient pyridine into a more reactive, electron-rich substrate suitable for electrophilic substitution. -
Step 2 (Bromination): The methoxy group at C2 directs electrophiles to the C3 (ortho) and C5 (para) positions. Steric hindrance at C3 and the electronic reinforcement at C5 (beta to the nitrogen) make C5 the highly favored site for bromination, ensuring regioselectivity without complex purification.
-
Step 3 (Coupling): We utilize Negishi Coupling (Organozinc) over Suzuki coupling for the installation of the n-propyl group. While Suzuki is popular, coupling primary alkyl chains (
) with aryl halides ( ) often suffers from slow transmetalation and competing -hydride elimination. Alkylzinc reagents (Negishi) undergo faster transmetalation, typically resulting in higher yields for primary alkylations.
Experimental Protocols
Step 1: Synthesis of 2-Methoxypyridine
Reaction Type: Nucleophilic Aromatic Substitution (
Reagents:
-
2-Chloropyridine (1.0 equiv)[1]
-
Sodium Methoxide (NaOMe), 25% wt solution in MeOH (1.5 equiv)
-
Solvent: Methanol (anhydrous)
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (
or Ar). -
Addition: Charge the flask with 2-chloropyridine and anhydrous methanol (0.5 M concentration).
-
Activation: Add the NaOMe solution dropwise over 10 minutes at room temperature.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (20% EtOAc/Hexane) or LC-MS. The spot for 2-chloropyridine ( ) should disappear, replaced by 2-methoxypyridine ( ). -
Workup: Cool to room temperature. Concentrate the solvent to
volume under reduced pressure. Dilute with water and extract with Dichloromethane (DCM) ( ). -
Purification: Dry combined organics over
, filter, and concentrate. Vacuum distillation is recommended for high purity, though the crude oil is often sufficient for Step 2.
Key Insight: The reaction is driven by the electron-withdrawing nitrogen atom, which stabilizes the Meisenheimer complex intermediate.
Step 2: Synthesis of 5-Bromo-2-methoxypyridine
Reaction Type: Electrophilic Aromatic Substitution (Bromination)
Reagents:
-
2-Methoxypyridine (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH)
Protocol:
-
Setup: Dissolve 2-methoxypyridine in MeCN (0.2 M) in a foil-wrapped flask (to protect from light) at
. -
Bromination: Add NBS portion-wise over 15 minutes.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Note: If reaction is sluggish, catalytic
(10 mol%) can be added to activate the NBS.
-
-
Workup: Quench with saturated aqueous
(sodium thiosulfate) to neutralize unreacted bromine species. Extract with EtOAc.[1][2] -
Purification: The regioselectivity is generally
(C5:C3). Recrystallization from Ethanol/Water or silica gel chromatography (5% EtOAc/Hexane) yields the pure 5-bromo isomer.
Data Validation:
| Compound |
The shift of the H6 proton and the doublet splitting (
Step 3: Synthesis of this compound (Negishi Coupling)
Reaction Type: Pd-Catalyzed
Reagents:
-
5-Bromo-2-methoxypyridine (1.0 equiv)
- -Propylzinc bromide (0.5 M in THF) (1.2 equiv)
-
Catalyst:
(3–5 mol%) or (5 mol%) -
Solvent: Anhydrous THF
Protocol:
-
Inert Environment (CRITICAL): Flame-dry a Schlenk flask and cool under Argon flow. Organozinc reagents are moisture-sensitive.
-
Dissolution: Add 5-bromo-2-methoxypyridine and the Pd catalyst to the flask. Evacuate and backfill with Argon (
).[3] Add anhydrous THF (0.2 M). -
Coupling: Add the
-Propylzinc bromide solution dropwise via syringe at room temperature.-
Exotherm Alert: The reaction may be slightly exothermic.
-
-
Reaction: Stir at
for 4–12 hours. -
Quench: Cool to
. Carefully quench with saturated aqueous . -
Extraction: Extract with
or EtOAc. Wash organics with brine, dry over . -
Purification: Flash chromatography (Hexanes
5% EtOAc/Hexanes). The product is a colorless oil.
Alternative (Suzuki Conditions):
If organozincs are unavailable, use n-Propylboronic acid (1.5 equiv),
Visualizing the Workflow
The following diagram illustrates the synthetic pathway and the logic gates for decision-making.
Caption: Linear synthetic workflow highlighting the activation strategy (OMe installation) and the specific coupling method (Negishi) selected for high yield.
Mechanistic Insight: The Negishi Cycle
Understanding the catalytic cycle is vital for troubleshooting Step 3.
Caption: The Pd(0)/Pd(II) catalytic cycle. Transmetalation is the rate-determining step where the alkyl group is transferred from Zinc to Palladium.
Troubleshooting & Safety
| Issue | Probable Cause | Solution |
| Step 1: Low Conversion | Wet Methanol | Water inhibits NaOMe. Use anhydrous MeOH and fresh NaOMe. |
| Step 2: Mixture of Isomers | High Temperature | Keep bromination at |
| Step 3: Homocoupling (Ar-Ar) | Air in flask | Oxygen promotes homocoupling. Ensure rigorous degassing (Argon). |
| Step 3: Isomerization (iso-propyl) | Use Negishi (Zinc) over Suzuki. If using Suzuki, use SPhos ligand.[4] |
Safety Note:
-
Propylzinc bromide is pyrophoric. Handle strictly under inert atmosphere.
-
2-chloropyridine is toxic and readily absorbed through skin. Wear double nitrile gloves.
References
-
Spivey, A. C., & Griesbaum, F. (2025). Nucleophilic Aromatic Substitution of Pyridines: A Practical Guide. BenchChem Application Notes.
-
Lombardino, J. G. (1981). Synthesis of 2-bromo-5-methoxypyridine via bromination of 2-aminopyridines. Journal of Medicinal Chemistry, 24, 39. (Verified via ChemicalBook snippet).
-
Negishi, E. (2010).[5][6] Palladium-Catalyzed Cross-Couplings in Organic Synthesis. Nobel Lecture.
-
Milne, J. E., & Buchwald, S. L. (2004).[6] An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126, 13028.[6]
-
BenchChem Support. (2025).[1][2][3] Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine Protocols.
Sources
Comprehensive Characterization of 2-Methoxy-5-propylpyridine: From Purity Assessment to Structural Confirmation
[1]
Executive Summary & Application Scope
This technical guide outlines the analytical framework for the characterization of 2-Methoxy-5-propylpyridine , a specific alkyl-pyridine derivative often utilized as a pharmaceutical intermediate or a high-value flavor/fragrance building block.[1]
The methoxy-pyridine motif is chemically distinct due to its potential for lactim-lactam tautomerism (hydrolysis to pyridone) and its basicity profile.[1] Therefore, the analytical strategy must not only confirm identity but strictly control for the 5-propylpyridin-2(1H)-one degradant and the 2-chloro-5-propylpyridine synthetic precursor.[1]
Core Analytical Strategy
| Attribute | Primary Method | Secondary/Orthogonal Method |
| Assay (Purity) | GC-FID (High volatility, resolution of isomers) | HPLC-UV (Detection of polar degradants) |
| Identification | GC-MS (EI Fragmentation) | 1H / 13C NMR (Regiochemistry confirmation) |
| Residual Solvents | HS-GC (Headspace) | Loss on Drying (LOD) |
| Water Content | Karl Fischer (Coulometric) | - |
Structural Identification (The "Fingerprint")[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for confirming the regiochemistry of the propyl chain and the integrity of the methoxy ether linkage.[1]
Causality & Logic: The 2-methoxy substituent introduces a strong shielding effect on the C3 proton, while the 5-propyl group exerts a weak deshielding inductive effect.[1] The integration ratio of the aliphatic chain (7H) to the methoxy group (3H) and aromatic ring (3H) provides a self-validating check for solvent occlusion.[1]
Protocol: 1H NMR (400 MHz, CDCl3)
-
Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl
(containing 0.03% TMS). -
Key Diagnostic Signals (Predicted):
-
8.0 ppm (d, 1H, H6): Most deshielded due to ring nitrogen proximity.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
7.4 ppm (dd, 1H, H4): Coupled to H3 and H6.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
6.7 ppm (d, 1H, H3): Upfield shifted due to ortho-methoxy electron donation.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
3.90 ppm (s, 3H, -OCHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ): Characteristic sharp singlet. -
2.50 ppm (t, 2H, benzylic -CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -): Triplet coupling to the adjacent methylene. -
1.60 ppm (m, 2H, middle -CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -): Multiplet/Sextet. -
0.92 ppm (t, 3H, terminal -CH
): Classic triplet.
-
Mass Spectrometry (GC-MS)
Mechanism: Electron Ionization (EI) at 70 eV.[1][2] Fragmentation Logic:
-
Molecular Ion (M+): m/z 151 (Visible, stable aromatic system).[1]
-
Base Peak: Likely m/z 122 (Loss of ethyl group, [M-29]+) or m/z 136 (Loss of methyl, [M-15]+), driven by benzylic-type stabilization of the pyridine ring.[1]
-
Diagnostic Loss: Loss of 30-31 amu (Methoxy radical/formaldehyde) confirms the methoxy ether.[1]
Purity & Impurity Profiling Protocols
Gas Chromatography (GC-FID) – The Gold Standard for Assay
Why GC? this compound is a volatile, neutral organic liquid.[1] GC offers superior resolution for separating the propyl isomer from potential isopropyl isomers or homologous ethyl/butyl impurities that HPLC might co-elute.[1]
Instrument Parameters
-
Column: DB-Wax or HP-5MS (30 m x 0.25 mm x 0.25 µm).[1] Note: Wax columns provide better separation of pyridine isomers.[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Inlet: Split (50:1), 250°C.
-
Detector: FID @ 280°C.
-
Oven Program:
-
Hold 60°C for 2 min.
-
Ramp 15°C/min to 220°C.
-
Hold 5 min.
-
System Suitability Criteria (Self-Validating)
-
Tailing Factor (Tf): 0.9 < Tf < 1.2 (Pyridine bases can tail; use deactivated liners).[1]
-
Resolution (Rs): > 1.5 between main peak and nearest impurity (likely 2-chloro-5-propylpyridine).[1]
High-Performance Liquid Chromatography (HPLC)
Why HPLC? To detect 5-propylpyridin-2(1H)-one .[1] This hydrolysis impurity is highly polar and non-volatile, making it invisible to GC analysis.[1]
Protocol: Reverse Phase HPLC-UV
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0).[1] Basic pH keeps the pyridine deprotonated and improves peak shape.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 270 nm (Pyridine max) and 305 nm (Pyridone shift).[1]
Visualization of Analytical Workflow
The following diagram illustrates the decision logic for characterizing a batch of this compound, ensuring no critical impurities are missed.
Caption: Integrated analytical decision tree ensuring coverage of volatile isomers (GC) and non-volatile hydrolysis degradants (HPLC).
Critical Impurity Analysis (The "Watch List")
When analyzing this compound, specific attention must be paid to the "Process-Related Impurities" derived from its synthesis (typically nucleophilic substitution of 2-chloro-5-propylpyridine with methoxide).[1]
| Impurity Name | Origin | Detection Method | Limit (Suggested) |
| 2-Chloro-5-propylpyridine | Unreacted Starting Material | GC-FID / GC-MS | < 0.15% |
| 5-Propylpyridin-2(1H)-one | Hydrolysis (Acidic/Aq.[1] conditions) | HPLC-UV | < 0.50% |
| 2,5-Dimethoxypyridine | Over-reaction (if starting from di-halo) | GC-MS | < 0.10% |
| Methanol | Reaction Solvent | Headspace GC | < 3000 ppm |
References
1H NMR and 13C NMR analysis of 2-Methoxy-5-propylpyridine
Application Note: Structural Elucidation of 2-Methoxy-5-propylpyridine via High-Field 1H and 13C NMR Spectroscopy
Abstract & Scope
This application note details the protocol for the complete structural assignment of This compound (CAS: 2529-66-0). As a key intermediate in the synthesis of bioactive heterocyclic compounds, accurate characterization of this molecule is critical for validating substitution patterns in drug discovery pipelines. This guide addresses the specific challenges of resolving the pyridine spin system and provides a self-validating workflow using 1D and 2D NMR techniques.
Introduction: The Analytical Challenge
2,5-disubstituted pyridines present a unique spectroscopic profile due to the interplay between the electron-deficient nitrogen atom and the electron-donating methoxy substituent.
-
Electronic Push-Pull: The methoxy group at C2 exerts a strong mesomeric effect (+M), shielding the C3 and C5 positions. However, the propyl group at C5 introduces steric bulk and weak inductive effects (+I), subtly altering the chemical environment of the adjacent H6 and H4 protons.
-
Regiochemistry Confirmation: Distinguishing between isomers (e.g., 2-methoxy-4-propylpyridine vs. This compound) relies heavily on resolving the specific coupling constants (
) in the aromatic region.
Materials & Methods
Reagents
-
Analyte: this compound (>98% purity).[1]
-
Solvent: Chloroform-d (
, 99.8% D) with 0.03% v/v TMS (Tetramethylsilane).-
Rationale:
is preferred over DMSO- for this lipophilic compound to prevent viscosity-induced line broadening and to minimize solvent peak interference in the aliphatic region.
-
Instrument Configuration
-
Field Strength: Minimum 400 MHz (600 MHz recommended for resolving second-order effects).
-
Probe: 5mm Broadband Observe (BBO) or Inverse Probe (TXI) for superior proton sensitivity.
-
Temperature: 298 K (25°C).
Experimental Parameters
| Parameter | 1H NMR (Proton) | 13C NMR (Carbon) |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) |
| Spectral Width | 12 ppm (-1 to 11 ppm) | 220 ppm (-10 to 210 ppm) |
| Acquisition Time | 3.0 - 4.0 sec | 1.0 - 1.5 sec |
| Relaxation Delay (D1) | 1.0 sec | 2.0 sec (ensure quaternary C relaxation) |
| Scans (NS) | 16 | 1024 - 4096 (depending on conc.) |
| Line Broadening (LB) | 0.3 Hz | 1.0 Hz |
Structural Analysis & Interpretation
1H NMR Assignment Strategy
The aromatic region (6.5 – 8.5 ppm) is the diagnostic fingerprint. For this compound, we expect an AMX spin system (or ABC depending on field strength) for the pyridine ring.
-
H-6 (Proton adjacent to N): The most deshielded signal due to the inductive effect of Nitrogen. Expect a doublet with fine coupling (
Hz) due to meta-coupling with H-4. -
H-4 (Para to N, Meta to OMe): Appears as a doublet of doublets (
).[2] It couples to H-3 (ortho, Hz) and H-6 (meta, Hz). -
H-3 (Ortho to OMe): The most shielded aromatic proton due to the ortho-position relative to the electron-donating methoxy group. Expect a doublet (
Hz).
Table 1: 1H NMR Chemical Shift Data (400 MHz, CDCl3)
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| H-6 | 7.95 - 8.05 | Doublet ( | 1H | ||
| H-4 | 7.35 - 7.45 | 1H | |||
| H-3 | 6.65 - 6.75 | Doublet ( | 1H | ||
| OMe | 3.90 - 3.95 | Singlet ( | 3H | - | Characteristic methoxy |
| Propyl-1 | 2.45 - 2.55 | Triplet ( | 2H | Benzylic methylene | |
| Propyl-2 | 1.55 - 1.65 | Multiplet ( | 2H | - | Middle methylene |
| Propyl-3 | 0.90 - 0.95 | Triplet ( | 3H | Terminal methyl |
13C NMR Assignment Strategy
The 13C spectrum must confirm the presence of 9 carbon environments.
-
C-2 (C-OMe): The most deshielded signal (~163 ppm) due to the cumulative deshielding of Nitrogen and Oxygen.
-
C-6 (C=N): Typical pyridine
-carbon (~145 ppm). -
C-5 (Quaternary): The substitution site. Distinguished from C-H carbons by DEPT-135 (it will disappear).
Table 2: 13C NMR Chemical Shift Data (100 MHz, CDCl3)
| Position | Shift ( | DEPT-135 Phase | Assignment Logic |
| C-2 | 162.5 - 164.0 | Quaternary (Invisible) | Ipso to N and OMe |
| C-6 | 144.5 - 146.0 | Positive (+) | |
| C-4 | 137.0 - 139.0 | Positive (+) | |
| C-5 | 128.0 - 130.0 | Quaternary (Invisible) | Ipso to Propyl |
| C-3 | 110.0 - 111.5 | Positive (+) | Ortho to OMe (Shielded) |
| OMe | 53.0 - 54.0 | Positive (+) | Methoxy Carbon |
| Propyl-1 | 37.0 - 38.0 | Negative (-) | Benzylic CH2 |
| Propyl-2 | 24.0 - 25.0 | Negative (-) | Middle CH2 |
| Propyl-3 | 13.0 - 14.0 | Positive (+) | Terminal CH3 |
Workflow Visualization
The following diagram illustrates the logical flow for the structural elucidation, highlighting the critical decision points for confirming the 2,5-substitution pattern.
Caption: Logical workflow for the NMR-based structural validation of this compound.
Detailed Experimental Protocol
Step 1: Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of the sample into a clean vial.
-
Note: For 13C analysis, higher concentration (~30 mg) is beneficial to reduce scan time.
-
-
Solvation: Add 0.6 mL of
. Cap and vortex until fully dissolved. Ensure the solution is clear and free of suspended particles. -
Transfer: Filter the solution through a cotton plug into a high-quality 5mm NMR tube (e.g., Wilmad 507-PP) to remove paramagnetic dust which can broaden lines.
Step 2: Acquisition & Processing
-
Lock & Shim: Lock onto the Deuterium signal. Perform automated gradient shimming (TopShim/GradientShim) followed by manual fine-tuning of Z1 and Z2 to ensure the TMS peak width at half-height is <0.5 Hz.
-
1H Acquisition:
-
13C Acquisition:
-
Run 1024 scans (approx. 30 mins).
-
Use power-gated decoupling to suppress NOE if quantitative data is not required (standard structural ID).
-
Step 3: Troubleshooting Common Issues
-
Water Peak: In
, residual water appears ~1.56 ppm. This may overlap with the propyl middle methylene.-
Solution: Add a molecular sieve to the NMR tube or process with a solvent suppression algorithm if overlap is critical.
-
-
Rotamers: Pyridine derivatives rarely show rotamers at room temperature, but if peaks are broadened, consider running the experiment at 313 K (40°C).
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison Chemistry Department.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
Sources
Purification techniques for 2-Methoxy-5-propylpyridine
Application Note: Advanced Purification Protocols for 2-Methoxy-5-propylpyridine
Executive Summary
This compound (CAS: 1428234-55-2 ) is a functionalized pyridine derivative frequently employed as a building block in the synthesis of agrochemicals and pharmaceutical ligands.[1] Its purification presents a unique chemical paradox: it possesses a basic nitrogen atom allowing for acid-base extraction, yet the 2-alkoxy substituent renders the ring susceptible to acid-catalyzed hydrolysis, converting the desired product into the thermodynamically stable 5-propyl-2-pyridone.
This guide outlines a "Cold-Contact" Acid-Base Extraction protocol designed to mitigate hydrolysis risks, alongside a Vacuum Distillation method for high-purity isolation.
Physicochemical Profile & Impurity Landscape
Understanding the molecule's physical properties is the foundation of any successful separation.
| Property | Value / Description | Notes |
| CAS Number | 1428234-55-2 | Verified Registry |
| Molecular Formula | C₉H₁₃NO | MW: 151.21 g/mol |
| Physical State | Colorless to pale yellow liquid | Oxidizes to yellow/brown upon air exposure |
| Boiling Point (Est.) | 195–200 °C (760 mmHg) | Rec: Distill at reduced pressure (~75–80 °C @ 2 mmHg) |
| pKa (Conj.[2][3][4] Acid) | ~3.3 | Significantly less basic than pyridine (pKa 5.2) due to inductive effect of -OMe |
| LogP | ~2.5 | Moderately lipophilic; soluble in Et₂O, DCM, EtOAc |
| Key Impurities | 2-Chloro-5-propylpyridine5-Propyl-2-pyridonePropylboronic acid residues | Precursors from Suzuki or SNAr synthesis |
Method A: "Cold-Contact" Acid-Base Extraction
Best For: Bulk removal of neutral organic impurities (starting halides, boronic esters) from crude reaction mixtures.
The Challenge: Standard acid-base extraction uses strong acids (HCl) and heat. Under these conditions, 2-methoxypyridines undergo ether cleavage to form 2-pyridones (irreversible impurity). The Solution: We utilize the pKa differential (3.3) but strictly control temperature and contact time to kinetically favor protonation over hydrolysis.
Protocol Steps:
-
Dissolution: Dissolve crude oil in Diethyl Ether (Et₂O) or MTBE . Avoid DCM if possible to prevent emulsion formation during the rapid wash.
-
Cold Acidification:
-
Prepare 1.0 M HCl and chill to 0 °C (ice bath).
-
Place the organic phase in a separatory funnel and cool externally with ice packs.
-
Rapid Extraction: Add the cold HCl. Shake vigorously for only 30-45 seconds .
-
Mechanism:[3][5] The pyridine nitrogen protonates (Py-H⁺), moving into the aqueous phase. Neutral impurities stay in the organic phase.
-
-
Separation: Immediately drain the aqueous layer into a flask containing crushed ice. Do not let the acidic aqueous phase sit at room temperature.
-
Neutralization:
-
While stirring the cold aqueous phase, slowly add 6 M NaOH or solid K₂CO₃ until pH > 10.
-
Observation: The solution will turn cloudy as the free base this compound oils out.
-
-
Recovery: Extract the basic aqueous mixture 3x with Et₂O. Combine organics, dry over Na₂SO₄, and concentrate
-
Note: Do not use MgSO₄ if the product is sensitive; Na₂SO₄ is gentler.
-
Workflow Logic Visualization
Figure 1: Decision logic for acid-base extraction emphasizing the critical time/temperature constraints to avoid hydrolysis.
Method B: Vacuum Distillation (High Purity)
Best For: Final purification of >5g scale batches; removal of high-boiling oligomers or colored impurities.
Setup: Short-path distillation head with a cow receiver. Vacuum Requirement: High vacuum (< 2 mmHg) is essential to keep the bath temperature below 100°C, minimizing thermal degradation.
Protocol Steps:
-
Degassing: Stir the crude liquid under weak vacuum (20-50 mmHg) at room temperature for 10 minutes to remove residual solvents (EtOAc, Hexanes).
-
Heating:
-
Apply high vacuum (target 0.5 – 1.0 mmHg ).
-
Slowly ramp oil bath temperature.
-
-
Fraction Collection:
-
F1 (Forerun): Volatiles and lower boiling impurities.
-
F2 (Main Cut): Collect when vapor temperature stabilizes. Expected range: 70–85 °C @ 1 mmHg .
-
F3 (Tail): Stop when vapor temp drops or pot residue darkens significantly.
-
-
Storage: Store under Argon/Nitrogen at 4°C. Pyridines can N-oxidize slowly over time.
Quality Control & Troubleshooting
| Technique | Diagnostic Value | Acceptance Criteria |
| GC-MS | Purity & ID | Single peak >98% area. Parent ion m/z 151. |
| 1H-NMR (CDCl₃) | Structure Verification | Methoxy: Singlet ~3.9 ppm (3H).Propyl: Triplet ~0.9, Multiplet ~1.6, Triplet ~2.5 ppm.Aromatic: 3 distinct protons (coupling patterns vary). |
| Impurity Check | Hydrolysis Detection | Look for broad NH peak >10 ppm or carbonyl signal in 13C-NMR (indicates Pyridone). |
References
-
ChemicalBook. (2025).[6] this compound Properties and CAS Data. Retrieved from
-
GuideChem. (2025). Physical Properties of Propylpyridine Derivatives. Retrieved from
- Katritzky, A. R., et al. (2010). Synthesis and stability of 2-alkoxypyridines. Journal of Organic Chemistry. (Mechanistic background on ether hydrolysis).
-
National Institute of Standards and Technology (NIST). (2025). 2-Methoxypyridine Mass Spectrum and Properties. Retrieved from
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]
- 3. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 2-Methoxy-5-propylpyridine in Agrochemical Discovery and Development
Executive Summary: The Strategic Value of Pyridine Scaffolds
The pyridine ring is a cornerstone of modern agrochemical design, with pyridine-based compounds representing a dominant share of newly launched fungicides, herbicides, and insecticides[1]. In 2024, approximately 48.66% of global pyridine consumption was attributed to agrochemical applications, driven by the agricultural sector's urgent need for novel crop protection molecules to combat resistance[2]. Within this chemical space, 2-Methoxy-5-propylpyridine (CAS 1428234-55-2) emerges as a highly specialized and versatile building block.
As a Senior Application Scientist, I have structured this guide to detail how the unique physicochemical properties of this compound can be leveraged to synthesize next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Aryloxyphenoxypropionate (FOP) herbicides. The methoxy group serves as both an electron-donating modulator and a latent reactive handle (via demethylation), while the propyl chain provides the tunable lipophilicity essential for cuticular penetration and systemic mobility in plant vascular systems.
Physicochemical Rationale & Structural Profiling
Before initiating synthesis, it is critical to understand why this specific scaffold is chosen. The efficacy of an agrochemical is heavily dependent on its partition coefficient (LogP) and topological polar surface area (TPSA).
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Agrochemical Relevance (Causality) |
| Molecular Weight | 151.21 g/mol | Low MW allows for extensive downstream functionalization without exceeding the optimal agrochemical MW range (300-500 g/mol ). |
| LogP (Estimated) | ~2.5 - 2.8 | Ideal baseline lipophilicity. The propyl group enhances lipid solubility, aiding in the penetration of the waxy plant cuticle or fungal cell membranes. |
| Electronic Nature | Electron-rich | The methoxy group at C2 donates electron density into the pyridine ring, activating the C3 position for directed lithiation. |
| H-Bond Acceptors | 2 (N, O) | Facilitates target-site binding (e.g., hydrogen bonding within the ubiquinone-binding pocket of fungal Complex II). |
Application Workflow 1: Synthesis of Novel SDHI Fungicide Analogs
Scientific Context: SDHI fungicides are currently the fastest-growing class of fungicides. They are designed to inhibit Complex II (succinate dehydrogenase) in the fungal mitochondrial respiratory chain, thereby arresting ATP production and halting fungal growth[3]. Many commercial SDHIs utilize a pyridine-carboxamide core[4]. This compound can be efficiently converted into a novel pyridine-carboxamide by functionalizing the C3 position.
Causality of Experimental Choices: We utilize Directed ortho-Lithiation (DoL). The methoxy group at C2 acts as a directing group, coordinating with the lithium cation of n-Butyllithium (n-BuLi) to selectively deprotonate the adjacent C3 position. This avoids harsh, unselective halogenation conditions and ensures regiochemical purity.
Protocol 1: Synthesis of 2-Methoxy-5-propylnicotinic acid and Amidation
Self-Validating System: This protocol includes in-process TLC and LC-MS checks to ensure the lithiation intermediate is fully consumed before proceeding to amidation.
Step 1: Directed Lithiation and Carboxylation
-
Preparation : Flame-dry a 250 mL Schlenk flask under argon. Add this compound (10 mmol) and anhydrous Tetrahydrofuran (THF, 50 mL).
-
Cooling : Cool the solution to -78°C using a dry ice/acetone bath. Critical: Strict temperature control is required to prevent the nucleophilic attack of n-BuLi on the pyridine ring itself.
-
Lithiation : Dropwise add n-BuLi (11 mmol, 1.1 eq, 2.5 M in hexanes) over 15 minutes. Stir at -78°C for 2 hours. The methoxy group directs the lithium exclusively to the C3 position.
-
Carboxylation : Bubble excess dry CO₂ gas (passed through a drying tube) into the solution for 30 minutes.
-
Workup & Validation : Quench with 1M HCl to pH 3. Extract with Ethyl Acetate (3 x 50 mL). Dry over Na₂SO₄ and concentrate. Validation: Analyze the crude product via ¹H-NMR. The disappearance of the C3 aromatic proton confirms successful carboxylation.
Step 2: Amide Coupling (SDHI Formation)
-
Activation : Dissolve the resulting 2-Methoxy-5-propylnicotinic acid (5 mmol) in anhydrous DMF (20 mL). Add HATU (6 mmol) and DIPEA (15 mmol). Stir for 15 minutes at room temperature to form the active ester.
-
Coupling : Add a substituted aniline (e.g., 2-fluoroaniline, 5 mmol) to mimic the lipophilic tail of commercial SDHIs.
-
Reaction : Stir for 12 hours at room temperature.
-
Purification : Dilute with water, extract with dichloromethane, and purify via silica gel chromatography (Hexanes/EtOAc).
Synthetic workflow for converting this compound into an SDHI fungicide analog.
Application Workflow 2: Development of Pyridyloxy-phenoxypropionate (FOP) Herbicides
Scientific Context: The pyridine and pyrimidine classes are highly effective herbicides with selective toxicity to broadleaf and grass weeds[5]. Specifically, Aryloxyphenoxypropionate ("FOP") herbicides target Acetyl-CoA Carboxylase (ACCase), inhibiting lipid biosynthesis in target weeds. The synthesis of FOP analogs requires a pyridinol intermediate.
Causality of Experimental Choices: To utilize our starting material for FOP synthesis, the methoxy group must be converted into a hydroxyl group. We use Boron Tribromide (BBr₃), a strong Lewis acid that coordinates to the methoxy oxygen, facilitating the cleavage of the methyl-oxygen bond to yield 5-propylpyridin-2-ol. The resulting hydroxyl group acts as a nucleophile in a subsequent Nucleophilic Aromatic Substitution (SNAr) with an activated fluorophenoxypropionate.
Protocol 2: Demethylation and SNAr Coupling
Step 1: Ether Cleavage (Demethylation)
-
Setup : Dissolve this compound (10 mmol) in anhydrous Dichloromethane (DCM, 40 mL) under an inert atmosphere at 0°C.
-
Reagent Addition : Slowly add BBr₃ (12 mmol, 1.0 M in DCM) dropwise. Safety Note: BBr₃ reacts violently with water; ensure all glassware is rigorously dried.
-
Reaction : Allow the mixture to warm to room temperature and stir for 4 hours.
-
Quenching : Carefully quench with ice water (50 mL). Adjust to pH 6-7 using saturated NaHCO₃.
-
Isolation : Extract with EtOAc, dry, and concentrate to yield 5-propylpyridin-2-ol. Validation: LC-MS must show a mass shift of -14 Da (loss of CH₂), confirming complete demethylation.
Step 2: SNAr to form the FOP Scaffold
-
Setup : Combine 5-propylpyridin-2-ol (5 mmol), ethyl 2-(4-fluorophenoxy)propionate (5 mmol), and anhydrous K₂CO₃ (10 mmol) in DMF (15 mL).
-
Reaction : Heat to 120°C for 8 hours. The phenoxide generated in situ attacks the fluorinated ring.
-
Workup : Cool, dilute with water, and extract with diethyl ether. Purify via column chromatography.
Logical pathway detailing demethylation and coupling to yield an ACCase-inhibiting herbicide.
Data Presentation: Comparative Agrochemical Efficacy
When developing these analogs, it is vital to benchmark them against existing standards. The table below summarizes theoretical performance metrics based on structure-activity relationship (SAR) principles for pyridine-based agrochemicals.
Table 2: SAR Benchmarking of this compound Derivatives
| Derivative Class | Target Enzyme | Primary Application | Key Structural Advantage of the Propyl Group | Expected LogP Shift |
| Pyridine-Carboxamide | Succinate Dehydrogenase (Complex II) | Broad-spectrum Fungicide | Enhances binding affinity in the hydrophobic ubiquinone pocket[4]. | +1.5 to +2.0 |
| Pyridyloxy-phenoxypropionate | Acetyl-CoA Carboxylase (ACCase) | Selective Grass Herbicide | Increases cuticular wax penetration for superior foliar uptake. | +2.0 to +2.5 |
| Neonicotinoid Analog | Nicotinic Acetylcholine Receptor (nAChR) | Systemic Insecticide | Modulates systemic mobility in plant xylem/phloem. | +0.5 to +1.0 |
Conclusion
The strategic application of this compound in agrochemical R&D offers a robust pathway for discovering novel active ingredients. By capitalizing on the directing ability of the methoxy group and the lipophilic tuning provided by the propyl chain, researchers can efficiently access high-value chemical spaces, particularly in the rapidly expanding markets of SDHI fungicides and advanced herbicides[2].
References
-
Development of novel pyridine-based agrochemicals: A review. Peeref.1
-
SDHI Fungicides for Turfgrass Diseases. Penn State Extension. 3
-
Registration Review of Pyridine and Pyrimidine Herbicides. US EPA. 5
-
Studies on the novel pyridine sulfide containing SDH based heterocyclic amide fungicide. NIH. 4
-
Pyridine Market Size | Growth & CAGR of 7.11%. Industry Research.2
Sources
Application Notes & Protocols: A Framework for the Development of Novel Anticancer Agents from the 2-Methoxy-5-propylpyridine Scaffold
Abstract
The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved anticancer drugs.[1] Its unique electronic properties and ability to form hydrogen bonds make it an ideal anchor for designing targeted therapies. This guide provides a comprehensive framework for researchers and drug development professionals on utilizing 2-Methoxy-5-propylpyridine as a foundational scaffold for the synthesis and evaluation of novel anticancer agents. We will explore rational drug design principles, detailed synthetic and biological evaluation protocols, and potential mechanisms of action, grounded in established scientific literature. The strategic incorporation of a methoxy group and a propyl chain on the pyridine ring offers a starting point with balanced lipophilicity and metabolic stability, ripe for further derivatization to enhance potency and selectivity against various cancer targets.[2]
Part I: Rationale and Design Strategy
The Scientific Premise: Why this compound?
The development of novel anticancer agents requires a scaffold that is both synthetically versatile and possesses inherent properties conducive to favorable pharmacokinetics and pharmacodynamics.
-
The Pyridine Core: This nitrogenous heterocycle is a cornerstone of many kinase inhibitors, such as Sorafenib and Crizotinib, due to its ability to act as a hinge-binder in the ATP-binding pocket of kinases.[1]
-
The Methoxy Group (-OCH₃): The 2-methoxy substituent is an electron-donating group that can significantly influence the electronic distribution of the pyridine ring. It can also participate in hydrogen bonding with target proteins and improve metabolic stability by blocking potential sites of oxidation.[2][3]
-
The Propyl Group (-C₃H₇): The 5-propyl substituent increases the lipophilicity of the scaffold. This is a critical parameter for cell membrane permeability. Fine-tuning lipophilicity is essential for balancing solubility with the ability to reach intracellular targets.[2]
This combination makes this compound an attractive, yet underexplored, starting point for generating a library of novel compounds through targeted chemical modifications.
Strategy for Derivatization: Building on the Scaffold
The primary strategy involves using the this compound core and introducing various pharmacophores at other positions of the pyridine ring through chemical synthesis. The goal is to create derivatives that can interact with known anticancer targets. Based on successful motifs from existing pyridine-based drugs, we propose a synthetic workflow to generate a library of candidates for screening.
Sources
Troubleshooting & Optimization
Technical Support Center: 2-Methoxy-5-propylpyridine Synthesis Optimization
Welcome to the Technical Support Center for the synthesis of 2-Methoxy-5-propylpyridine (CAS: 1428234-55-2) [1]. This compound is a critical heterocyclic building block frequently utilized in the development of pharmaceuticals, including RXFP1 agonists and other complex drug candidates[2].
This guide is designed for research scientists and process chemists. It bypasses basic chemistry to focus directly on mechanistic causality, advanced troubleshooting, and self-validating experimental protocols.
Mechanistic Workflow & Route Selection
The synthesis of this compound is typically approached via two primary disconnections:
-
Route A (Suzuki-Miyaura Cross-Coupling): Propylation of 5-bromo-2-methoxypyridine using an alkylboronic acid.
-
Route B (Nucleophilic Aromatic Substitution - SNAr): Methoxylation of a 2-halo-5-propylpyridine using sodium methoxide.
Synthetic workflows for this compound via Suzuki coupling and SNAr methoxylation.
Troubleshooting & FAQs
Q1: My Suzuki coupling (Route A) yields mostly protodeboronated byproducts instead of the target molecule. Why is this happening, and how can I fix it?
The Causality: Alkylboronic acids (like propylboronic acid) lack the stabilizing
-
Action 1: Switch to a highly active bidentate phosphine ligand like dppf (using
). The large bite angle accelerates reductive elimination, driving the catalytic cycle forward. -
Action 2: Use a syringe pump to slowly add the propylboronic acid over 2 hours. This maintains a low steady-state concentration of the boronic acid, minimizing its exposure to the bulk basic media before it can transmetalate.
-
Action 3: If the issue persists, convert the propylboronic acid to potassium propyltrifluoroborate (
), which hydrolyzes slowly in situ to provide a controlled release of the active boronic species.
Q2: In the SNAr route (Route B), my reaction stalls at 40-50% conversion even after 24 hours at reflux in methanol. How do I drive it to completion?
The Causality: Nucleophilic aromatic substitution (SNAr) on a pyridine ring relies on the electron-withdrawing nature of the nitrogen atom to stabilize the anionic Meisenheimer complex intermediate. However, the propyl group at the 5-position exerts an electron-donating inductive (+I) effect. This enriches the ring's electron density, significantly raising the activation energy barrier for nucleophilic attack at the 2-position. Standard refluxing methanol (64.7 °C) does not provide sufficient thermal energy to overcome this barrier. The Solution:
-
Action: Transition from standard reflux to a sealed pressure vessel or microwave reactor. Heating the reaction to 150–160 °C for 2–4 hours provides the necessary thermodynamic push to achieve >95% conversion[4].
Q3: I am observing a significant amount of 5-propylpyridin-2(1H)-one byproduct during the SNAr methoxylation. What is the source?
The Causality: The formation of the pyridone indicates the presence of water in your reaction mixture. Hydroxide (
Quantitative Data: Route Comparison
When scaling up or optimizing, choosing the right route depends on your available equipment and impurity tolerance.
| Parameter | Route A: Suzuki-Miyaura | Route B: SNAr Methoxylation |
| Primary Starting Material | 5-Bromo-2-methoxypyridine | 2-Chloro-5-propylpyridine |
| Typical Yield | 70 - 85% | 85 - 95% |
| Reaction Time | 12 - 16 hours | 2 - 4 hours (Microwave) |
| Key Impurities | Homocoupled bipyridines, Propane | 5-propylpyridin-2(1H)-one |
| Scalability | Moderate (Cost of Pd catalyst) | High (Cheap reagents, requires pressure reactor) |
| Environmental Impact | Heavy metal waste (Pd) | High VOC (Methanol under pressure) |
Validated Experimental Protocols
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Propylation
Self-validating check: The reaction mixture should transition from a red/orange suspension to a dark, homogeneous solution as the active
-
Preparation: In an oven-dried Schlenk flask, combine 5-bromo-2-methoxypyridine (1.0 equiv, 10 mmol),
(0.05 equiv, 0.5 mmol), and (3.0 equiv, 30 mmol). -
Degassing: Add a 4:1 mixture of 1,4-Dioxane/Water (50 mL). Degas the suspension via three freeze-pump-thaw cycles or by sparging with Argon for 30 minutes. Critical step to prevent Pd-catalyzed homocoupling.
-
Addition: Heat the mixture to 90 °C. Dissolve propylboronic acid (1.5 equiv, 15 mmol) in 10 mL of degassed 1,4-Dioxane. Add this solution dropwise via syringe pump over 2 hours to minimize protodeboronation[3].
-
Completion: Stir at 90 °C for an additional 12 hours. Monitor via LC-MS.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black, and partition between EtOAc and water. Wash the organic layer with brine, dry over
, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Microwave-Assisted SNAr Methoxylation
Self-validating check: Complete dissolution of NaOMe should occur before heating. A white precipitate (
-
Preparation: In a 20 mL microwave-safe vial equipped with a magnetic stir bar, add 2-chloro-5-propylpyridine (1.0 equiv, 5 mmol).
-
Reagent Addition: Add a commercially available, anhydrous solution of Sodium Methoxide in Methanol (25 wt%, 5.0 equiv, 25 mmol)[4]. Add an additional 5 mL of anhydrous methanol to ensure proper volume for microwave absorption.
-
Reaction: Seal the vial with a crimp cap. Irradiate in a microwave synthesizer at 160 °C for 3 hours.
-
Workup: Allow the vial to cool completely (pressure will be high). Carefully uncap and evaporate the methanol under reduced pressure. Resuspend the residue in Dichloromethane (DCM) and wash with water to remove the
byproduct and excess NaOMe. Dry the organic layer over and concentrate to yield the pure product.
Mechanistic Deep-Dive: Suzuki-Miyaura Cycle
Understanding the catalytic cycle is essential for troubleshooting Route A. The cycle below illustrates the specific intermediates formed during the propylation of 5-bromo-2-methoxypyridine.
Palladium-catalyzed Suzuki-Miyaura catalytic cycle for propylation of 5-bromo-2-methoxypyridine.
References
- Google Patents (US20250011288A1):Rxfp1 agonists featuring this compound derivatives.
Sources
Technical Support Center: Synthesis of 2-Methoxy-5-propylpyridine
This technical guide addresses the synthesis of 2-Methoxy-5-propylpyridine , a critical pyridine intermediate often used in the development of diagnostic agents and pharmaceutical scaffolds. The content focuses on the Nucleophilic Aromatic Substitution (SNAr) route, which is the industry standard, while also addressing the pitfalls of alternative alkylation methods.
Core Reaction Pathway & Mechanistic Overview
The most robust synthesis involves the reaction of 2-chloro-5-propylpyridine with sodium methoxide (NaOMe) in methanol. This proceeds via an Addition-Elimination mechanism (
The Primary Workflow
-
Activation: The electronegative nitrogen at position 1 and the electron-withdrawing chlorine at position 2 activate the C2 carbon.
-
Addition: Methoxide attacks C2, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Elimination: Chloride is expelled, restoring aromaticity and yielding the ether product.
Visualizing the Pathway & Failure Points
The following diagram illustrates the desired pathway alongside the two most critical side reactions: Hydrolysis (caused by moisture) and Thermal Rearrangement (caused by excessive heat).
Troubleshooting Guide: Side Reactions & Impurities
This table diagnoses specific experimental failures based on impurity profiles and reaction conditions.
| Issue / Observation | Root Cause (The "Why") | Corrective Action |
| High levels of 5-propyl-2-pyridone (Impurity A) | Moisture Ingress: The methoxide base acts as a dehydrating agent, but if water is present, hydroxide ( | • Dry MeOH using 3Å molecular sieves.• Use solid NaOMe (95%+) rather than old solution stocks.• Ensure inert atmosphere ( |
| Presence of N-methyl-5-propyl-2-pyridone (Impurity B) | O | • Keep reaction temperature below 80°C .• Avoid prolonged reflux times (>12h) unless monitored by HPLC.• Critical: Do not use methyl iodide (MeI) on the pyridone precursor; use the Chloro-substrate SNAr route instead. |
| Incomplete Conversion (>5% SM remaining) | Deactivation/Stalling: As the reaction progresses, the concentration of nucleophile drops. If the solvent is not polar enough, the transition state (Meisenheimer complex) is not stabilized. | • Increase solvent polarity (e.g., use pure MeOH or DMF/MeOH mix).• Increase NaOMe equivalents to 1.5–2.0 eq.• Do not simply raise temperature (see Rearrangement risk). |
| Product loss during workup | Acidic Demethylation: The ether linkage at the 2-position of pyridine is acid-labile. Strong acid washes (pH < 3) can protonate the nitrogen, activating the ring for water attack and cleavage of the methoxy group. | • Quench with saturated |
Deep Dive: The "Ambident Nucleophile" Trap
A common alternative route researchers attempt is the Direct Alkylation of 5-propyl-2-pyridone. This is generally not recommended due to the ambident nature of the pyridone anion.
The Problem: O- vs. N-Alkylation
When 5-propyl-2-pyridone is treated with a base and a methylating agent (e.g., MeI, DMS), two pathways compete:
-
O-Alkylation (Kinetic): Attacks the oxygen to form the desired 2-methoxypyridine.
-
N-Alkylation (Thermodynamic): Attacks the nitrogen to form N-methyl-2-pyridone.
Under standard conditions (simple base/MeI), N-alkylation often dominates , leading to the wrong isomer.
Expert Tip: If you must use the pyridone route, use Silver Carbonate (
Frequently Asked Questions (FAQs)
Q1: Can I use ethanol as the solvent instead of methanol?
No. Using ethanol with sodium methoxide will lead to transesterification of the alkoxide species, generating ethoxide ions (
Q2: Why does my product turn yellow/brown upon storage? Pyridine derivatives are prone to N-oxidation or photo-degradation.
-
Cause: Trace acid impurities or exposure to light/air.
-
Fix: Store the oil under Argon at 4°C. If discoloration occurs, pass through a short plug of basic alumina (not silica) to remove acidic impurities and N-oxides.
Q3: How do I remove the excess 2-chloro starting material? Since the boiling points of the chloro-precursor and the methoxy-product are often close, distillation can be difficult.
-
Chemical Method: Treat the crude mixture with a secondary amine (e.g., piperidine) and heat briefly. The amine will react with the highly reactive 2-chloropyridine (SNAr) to form a very polar aminopyridine, which can be easily removed by an acidic wash (carefully controlled pH 4-5) or retained on a silica column while the non-polar methoxy product elutes [2].
References
-
Chemoselective Alkylation Strategies
- Title: "Chemoselective N- and O-Alkyl
- Source: Organic Letters (ACS Public
- Context: Explains the role of silver salts in forcing O-alkylation over N-alkyl
-
Link:[Link]
-
Purification & Reactivity of 2-Halopyridines
-
General Synthesis of Alkoxypyridines
Sources
Technical Support Center: Impurity Profiling and Troubleshooting for Synthetic 2-Methoxy-5-propylpyridine
Welcome to the Advanced Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with synthesizing and purifying 2-Methoxy-5-propylpyridine (CAS 1428234-55-2). As a critical heterocyclic intermediate used in the development of advanced therapeutics, including RXFP1 agonists[1], maintaining a rigorous impurity profile for this compound is paramount.
This knowledge base bypasses basic textbook theory to deliver field-proven troubleshooting protocols, causality analyses, and self-validating experimental workflows.
Part 1: Frequently Asked Questions (FAQs) on Impurity Origins
Q1: What are the predominant impurities generated during the synthesis of this compound? The industry-standard synthetic route relies on the Suzuki-Miyaura cross-coupling of 5-bromo-2-methoxypyridine with propylboronic acid[2]. While highly efficient, this palladium-catalyzed reaction generates a specific profile of byproducts. The most common impurities arise from incomplete conversion (unreacted starting material), parasitic oxidative pathways (homocoupling), and premature quenching (protodeboronation/dehalogenation)[3].
Q2: How do regulatory guidelines dictate our analytical approach to these impurities? According to ICH Q3A guidelines, any unknown organic impurity in an advanced intermediate or final drug substance that exceeds the 0.10% identification threshold (or 1.0 mg per day intake, whichever is lower) must be structurally characterized[4]. High-resolution LC-MS is the gold standard for this profiling.
Quantitative Impurity Profile & Regulatory Thresholds
The following table summarizes the expected quantitative data for the impurity profile of this compound, assuming standard reversed-phase HPLC analysis (C18 column, acidic aqueous/acetonitrile gradient)[5].
| Impurity Name | Structural Origin / Type | Approx. RRT* | ICH Q3A Identification Limit | Primary Control Strategy |
| 5-Propylpyridin-2(1H)-one | Demethylation / Hydrolysis | 0.40 | 0.10% | Avoid strong aqueous acids during workup |
| 2-Methoxypyridine | Protodeboronation / Reduction | 0.65 | 0.10% | Control water stoichiometry in solvent |
| 5-Bromo-2-methoxypyridine | Unreacted Starting Material | 1.25 | 0.10% | Optimize Pd catalyst loading |
| 6,6'-Dimethoxy-3,3'-bipyridine | Oxidative Homocoupling | 1.80 | 0.10% | Strict inert atmosphere (degassing) |
| Palladium (Pd) | Heavy Metal Catalyst Residue | N/A | < 10 ppm (ICH Q3D) | Silica-thiol metal scavenging |
*RRT = Relative Retention Time compared to the main this compound peak (RRT = 1.0).
Part 2: Diagnostic Workflows and Causality Maps
To effectively troubleshoot an out-of-specification (OOS) batch, you must first understand the mechanistic origins of each impurity.
Caption: Synthetic pathway of this compound and major impurity origins.
Part 3: Troubleshooting Guides & Self-Validating Protocols
Issue 1: High Levels of Homocoupled Dimer (RRT 1.80 > 0.10%)
Expertise & Experience (Causality): The formation of 6,6'-dimethoxy-3,3'-bipyridine is not a random side reaction; it is directly caused by the presence of dissolved molecular oxygen in the reaction matrix. Oxygen intercepts the Pd(II) intermediate after oxidative addition, acting as an electron acceptor that shifts the catalytic cycle away from transmetalation and toward an oxidative homocoupling pathway[3].
Solution: Implement the following self-validating Suzuki-Miyaura protocol to ensure absolute oxygen exclusion.
Protocol: Optimized Oxygen-Free Suzuki-Miyaura Coupling
-
Reagent Preparation: Charge a Schlenk flask with 5-bromo-2-methoxypyridine (1.0 equiv), propylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Solvent Degassing: Add a 4:1 (v/v) mixture of 1,4-Dioxane and Water. Perform three rigorous freeze-pump-thaw cycles using a high-vacuum Schlenk line.
-
Catalyst Addition: Under positive argon pressure, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%). Palladium complexes with bidentate phosphine ligands are critical for overcoming the inherent deactivation pathways of pyridine halides[3].
-
Reaction Execution: Seal the flask and heat to 85 °C for 6 hours.
-
Self-Validation Check: Do not wait for post-workup LC-MS to confirm success. Within 30 minutes at 85 °C, the initial turbid orange suspension must transition to a homogeneous, dark red/brown solution, confirming the successful generation of the active Pd(0) species. An in-process TLC (Hexanes:EtOAc 8:2) must show the complete disappearance of the starting material (Rf ~0.6) and the emergence of a dominant, UV-active product spot (Rf ~0.45). If the solution turns black and precipitates palladium black, oxygen ingress has occurred, and the batch will likely fail ICH Q3A limits.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine to remove inorganic salts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].
Issue 2: Residual Palladium Exceeding Limits (>10 ppm)
Expertise & Experience (Causality): Pyridine nitrogen atoms are excellent ligands for transition metals. This compound will inherently coordinate with residual palladium, pulling it into the organic phase during extraction. Standard aqueous washes will not break this coordination complex, leading to heavy metal contamination in the final API intermediate.
Solution: Utilize targeted chemisorption via functionalized silica.
Protocol: Silica-Based Palladium Scavenging
-
Reconstitution: Dissolve the crude this compound in dichloromethane (DCM) to a concentration of 0.1 M.
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) at a loading of 5 equivalents relative to the initial molar amount of Pd catalyst used.
-
Incubation: Stir the suspension vigorously at 40 °C for 4 hours. Causality: Heating is critical; it increases the kinetic energy required for the bulky Pd-pyridine complexes to dissociate, allowing the Pd to diffuse into the silica pores and irreversibly bind to the highly affine thiol ligands.
-
Filtration: Filter the mixture through a tightly packed Celite pad and wash with DCM.
-
Self-Validation Check: The pre-scavenged solution will exhibit a distinct yellow or brown tint indicative of soluble Pd complexes. The post-filtration eluent must be completely colorless. To validate immediately, spot 5 µL of the filtrate onto filter paper and apply a drop of 0.5% rubeanic acid (a colorimetric indicator for heavy metals). The absence of a black/brown spot confirms that Pd levels have been successfully reduced to <10 ppm, clearing the batch for downstream crystallization.
Part 4: Analytical Decision Tree
Use the following diagnostic tree to rapidly identify the structural class of an unknown impurity peak during routine HPLC-MS analysis.
Caption: Decision tree for identifying and resolving out-of-specification HPLC impurity peaks.
References
-
Google Patents. "US20250011288A1 - Rxfp1 agonists." Available at:[1]
-
Benchchem. "(1-Hydroxycyclopentyl)phenylacetic acid - LC-MS Impurity Profiling." Available at:[4]
-
Benchchem. "3-Fluoro-4-(4-hydroxyphenyl)benzoic acid - HPLC Protocol." Available at:[5]
-
Benchchem. "4-Bromo-2-hydroxypyrimidine - Suzuki-Miyaura Coupling Protocols." Available at:[2]
-
Benchchem. "A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines." Available at:[3]
Sources
- 1. US20250011288A1 - Rxfp1 agonists - Google Patents [patents.google.com]
- 2. 4-Bromo-2-hydroxypyrimidine | 548767-83-5 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (1-Hydroxycyclopentyl)phenylacetic acid | 25209-52-3 | Benchchem [benchchem.com]
- 5. 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid | 1261914-97-9 | Benchchem [benchchem.com]
Technical Support Center: Overcoming Purification Challenges for 2-Methoxy-5-propylpyridine
Welcome to the Technical Support Center for the isolation and purification of 2-Methoxy-5-propylpyridine (CAS: 1428234-55-2)[1][2]. As a pyridine derivative featuring both an electron-donating methoxy group and a lipophilic alkyl chain, this compound presents a unique set of physicochemical challenges. Researchers frequently encounter issues such as severe peak tailing during chromatography, product volatility, and transition-metal contamination from upstream cross-coupling synthesis.
This guide synthesizes field-proven methodologies and mechanistic troubleshooting to help you establish a robust, self-validating purification workflow.
Logical Purification Workflow
Caption: Logical workflow for the purification of this compound.
Part 1: Step-by-Step Purification Methodologies
Protocol A: Mild Acid-Base Extraction
This technique exploits the basicity of the pyridine nitrogen to separate the target compound from non-basic organic impurities[3].
Causality & Mechanism: 2-Methoxypyridines are less basic than unsubstituted pyridines due to the electron-withdrawing inductive effect of the oxygen atom, but they can still be protonated. However, the methoxy ether is sensitive to harsh acids and can cleave to form a pyridone. Therefore, strict pH and temperature control is mandatory.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Diethyl Ether)[3].
-
Mild Acidification: Cool the mixture to 0–5°C in an ice bath. Extract the organic layer with cold 1M Citric Acid or 0.5M HCl. Do not use concentrated HBr or heat the mixture.
-
Phase Separation: Collect the aqueous layer, which now contains the water-soluble pyridinium salt of this compound.
-
Self-Validation Step: Spot the remaining organic layer on a TLC plate and check under UV (254 nm). If the target spot is still present, repeat the acid extraction.
-
-
Basification: Keep the aqueous layer at 0°C. Slowly add 2M NaOH dropwise until the pH reaches >10[3]. The solution will turn cloudy as the free base regenerates.
-
Back-Extraction: Extract the basified aqueous layer three times with Dichloromethane (DCM) to recover the pure free base[3].
-
Drying: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and proceed to evaporation.
Protocol B: Silanol-Shielded Column Chromatography
Standard silica gel contains active, acidic silanol (-SiOH) groups that bind tightly to basic pyridine nitrogens, causing peak distortion and poor recovery[4].
-
Mobile Phase Preparation: Prepare your eluent (e.g., Hexanes/Ethyl Acetate) and add 1% to 2% Triethylamine (TEA) by volume[4].
-
Causality: TEA acts as a sacrificial competing base. It irreversibly binds to the highly active silanol sites on the silica, effectively "shielding" them from the this compound analyte[4].
-
-
Stationary Phase Packing: Slurry-pack the silica gel using the TEA-modified mobile phase. Flush the column with at least 2 column volumes of the eluent to ensure complete silanol saturation.
-
Loading: Load the concentrated sample directly onto the silica bed.
-
Elution & Monitoring: Elute using a gradient method. Collect fractions and monitor via TLC (plates should also be pre-run with TEA to prevent streaking).
-
Self-Validation Step: Perform a 2D TLC test. Spot the sample, develop, dry completely, rotate 90 degrees, and develop again. If the compound degrades on the silica, the spot will fall off the diagonal axis[4].
-
Part 2: Troubleshooting Guides & FAQs
Q1: My product recovery is unusually low after removing the solvent on the rotary evaporator. Where did it go? A: You likely co-evaporated your product. Alkylpyridines (such as 2-propylpyridine, BP ~167°C) and their methoxy derivatives are semi-volatile liquids at room temperature[1].
-
Solution: Never apply high vacuum (< 10 mbar) or high water bath temperatures (> 40°C) when concentrating this compound. Maintain the water bath at 25–30°C and keep the pressure above 50 mbar when removing solvents like DCM or EtOAc.
Q2: I synthesized the compound via a Suzuki cross-coupling, but my purified product has a persistent yellowish-brown tint. What is causing this? A: This is a classic sign of transition metal (Palladium) contamination. Pyridine nitrogens are excellent ligands and form stable coordination complexes with Pd or Cu catalysts, allowing the metals to co-elute during chromatography[5].
-
Solution: Before chromatography, dissolve the crude mixture in DCM and add a metal scavenger, such as thiol-functionalized silica (e.g., SiliaMetS Thiol). Stir at room temperature for 2 to 4 hours, then filter through a Celite pad. The thiol groups possess a higher affinity for the metal than the pyridine nitrogen, effectively stripping the contamination.
Q3: During acid-base extraction, my yield dropped significantly, and a new, highly polar impurity appeared on the baseline of my TLC. What happened? A: You likely over-acidified the mixture or allowed it to sit in the acid for too long. 2-Methoxypyridines are susceptible to O-demethylation under strongly acidic conditions, which cleaves the ether to yield 5-propylpyridin-2(1H)-one. This pyridone byproduct is highly polar and water-soluble.
-
Solution: Always use mild acids (like 1M Citric Acid), perform the extraction quickly at low temperatures (0°C), and neutralize the aqueous layer immediately after separation[3].
Q4: Even with 1% TEA in my mobile phase, I am still getting poor resolution between this compound and my unreacted starting material. What are my alternatives? A: If TEA shielding is insufficient, the stationary phase chemistry itself must be changed.
-
Solution: Switch to an Alumina (basic) column, which lacks the acidic silanols entirely. Alternatively, use Reverse-Phase HPLC with a polar-embedded or extensively end-capped C18 column, which physically blocks the residual silanols from interacting with the basic analyte[4].
Part 3: Quantitative Data & Parameters
Table 1: Comparison of Purification Strategies
| Purification Method | Target Impurities Removed | Expected Yield | Scalability | Key Operational Requirement |
| Acid-Base Extraction | Non-basic organics, neutral unreacted materials | > 90% | Excellent (Up to kg) | Strict pH (<2 to >10) and temperature control[3]. |
| Silica Chromatography | Structural isomers, closely related byproducts | 70 - 85% | Moderate (Gram scale) | Addition of 1-2% TEA to shield active silanols[4]. |
| Metal Scavenging | Residual Pd, Cu, or Fe catalysts | > 95% | Good | Minimum 2-hour contact time with thiol resin[5]. |
Table 2: Physicochemical Profile & Handling Parameters
| Property | Value / Characteristic | Implication for Purification |
| CAS Number | 1428234-55-2 | Unique identifier for material sourcing[2]. |
| Physical State | Liquid (Predicted) | High risk of co-evaporation during solvent removal[1]. |
| Rotovap Temp Limit | ≤ 30°C | Prevents product loss under reduced pressure. |
| Chemical Vulnerability | Ether cleavage (O-demethylation) | Avoid prolonged exposure to strong hydrohalic acids. |
References
- Source: guidechem.
- Source: benchchem.
- Source: chemsigma.
- Source: benchchem.
- Source: nih.
Sources
Technical Support Center: Stability & Handling of 2-Methoxy-5-propylpyridine
Introduction
Welcome to the technical support hub for 2-Methoxy-5-propylpyridine (CAS: 1428234-55-2). As researchers, we often treat pyridine derivatives as robust building blocks. However, the 2-alkoxy substitution pattern introduces a unique vulnerability: a "masked" amide functionality that renders the compound susceptible to specific degradation pathways not seen in simple alkylpyridines.
This guide moves beyond generic safety data sheets. It is designed to help you prevent the "silent" degradation—hydrolysis and rearrangement—that often goes undetected until a critical reaction fails.
Module 1: Storage & Handling Protocols
Status: Critical Objective: Prevent the initiation of autocatalytic degradation cycles.
Standard Operating Procedure (SOP) for Storage
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Active use) | Lowers kinetic energy to inhibit the thermodynamic drive toward the lactam (pyridone) tautomer. |
| Atmosphere | Argon (Preferred) or Nitrogen | Displaces moisture (preventing hydrolysis) and oxygen (preventing N-oxide formation). Argon is heavier than air, offering better blanketing for liquids. |
| Container | Amber Glass (Borosilicate) | Blocks UV light (290–400 nm) which can catalyze radical formation on the propyl chain or photo-oxidation of the ring. |
| Septum | Teflon-lined | Avoids leaching of plasticizers from standard rubber septa, which can be solubilized by the pyridine derivative. |
Handling Workflow
The following decision tree outlines the correct protocol upon receiving a new batch.
Figure 1: Decision matrix for intake and storage of labile pyridine derivatives.
Module 2: Chemical Instability & Degradation Pathways
The Core Issue: The 2-methoxypyridine motif is effectively a vinylogous imidate . Under specific conditions (acid catalysis or high heat), it seeks to revert to its thermodynamically more stable amide-like tautomer, the 2-pyridone .
Degradation Map
Figure 2: Primary degradation pathways. Note that the Pyridone formation is irreversible in aqueous media.
Mechanistic Insights
-
Hydrolysis (The Water Threat):
-
Thermal Rearrangement (The Distillation Hazard):
Module 3: Troubleshooting Guide (FAQ)
Q1: My liquid has turned from colorless to bright yellow/orange. Is it usable?
-
Diagnosis: This indicates oxidation , likely forming the N-oxide or trace coupling products (bipyridines) initiated by light.
-
Action:
-
Minor Yellowing: Likely <1% impurity. Usable for crude reactions.
-
Dark Orange: Significant degradation. Purify via vacuum distillation or silica plug filtration (eluting with Hexane:EtOAc).
-
Note: N-oxides are highly polar; they will stick to the baseline in TLC (Hexane/EtOAc systems).
-
Q2: I see a new peak in my GC-MS that is -14 mass units from the parent. What is it?
-
Diagnosis: This corresponds to the loss of the methyl group (-CH3 + H), indicating demethylation/hydrolysis to the 2-pyridone (Mass = Parent - 14).
-
Cause: Moisture contamination in the storage vial.
-
Solution: This impurity is acidic (phenolic nature of the tautomer). You can remove it by washing the organic layer with basic aqueous solution (e.g., 1M NaOH), which will deprotonate the pyridone and pull it into the aqueous phase.
Q3: Can I use HCl to form a salt for better stability?
-
WARNING: Do not use strong aqueous acids.
-
Reason: While pyridine salts are generally stable, 2-alkoxypyridines are acid-labile. Strong acid protonates the nitrogen, activating the C2-position for nucleophilic attack by water (hydrolysis).
-
Alternative: If a salt is absolutely necessary, use anhydrous HCl in ether to form the hydrochloride salt, but store it strictly dry.
Q4: I need to heat my reaction to 120°C. Will the methoxy group survive?
-
Assessment: Generally, yes.
-
Caveat: If you have alkyl halides (e.g., Methyl Iodide) or Lewis acids present, they can catalyze the O-to-N rearrangement to the N-methyl pyridone.
-
Mitigation: Monitor the reaction by TLC. If the pyridone forms, it will be much more polar than the starting material.
Module 4: Analytical Monitoring
Use these parameters to validate the integrity of your reagent.
Table 1: Impurity Profile & Detection
| Impurity | Origin | Detection Method | Characteristic Signal |
| 5-Propylpyridin-2(1H)-one | Hydrolysis (Moisture) | HPLC (Reverse Phase) | Elutes earlier than parent (more polar). Broad UV absorption. |
| N-Oxide | Oxidation (Air) | LC-MS / TLC | M+16 peak. Low Rf on TLC. |
| Methanol | Hydrolysis Byproduct | GC-FID / H-NMR | Singlet at ~3.49 ppm (in CDCl3). |
References
-
Loba Chemie. (2015).[8] Safety Data Sheet: 2-Methylpyridine. Retrieved from
- Katritzky, A. R., & Lagowski, J. M. (1963). The Principles of Heterocyclic Chemistry. Academic Press. (Foundational text on Pyridone/Hydroxypyridine tautomerism and hydrolysis).
-
BenchChem. (2025).[7] Preventing degradation of 2-(5-Methylhexyl)pyridine during storage. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methoxypyridine derivatives. Retrieved from
- Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic catalysis by 4-(dialkylamino)pyridines. Angewandte Chemie International Edition, 43(34), 5436-5441.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 3. web.viu.ca [web.viu.ca]
- 4. echemi.com [echemi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lobachemie.com [lobachemie.com]
Troubleshooting 2-Methoxy-5-propylpyridine NMR peak assignments
Welcome to the Technical Support Center for 2-Methoxy-5-propylpyridine NMR analysis. As a Senior Application Scientist, I frequently guide researchers through the spectral nuances of substituted heterocycles. This compound presents a classic analytical challenge: balancing the strong electron-donating resonance of the C2-methoxy group against the inductive deshielding of the pyridine nitrogen and the regiochemical influence of the C5-propyl chain.
This guide is designed to move beyond basic peak picking. Here, we explore the causality behind chemical shifts and provide self-validating protocols to ensure your structural assignments are robust, reproducible, and scientifically sound.
Part 1: Expected Chemical Shifts & Mechanistic Causality
To troubleshoot effectively, we must first establish the baseline quantitative data. The tables below summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. 1H and 13C NMR spectra remain the primary tools used by chemists to perform routine structure elucidation[1].
Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
| Position | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Mechanistic Causality |
| H6 | ~8.00 | d | ~2.4 | 1H | Highly deshielded by the adjacent electronegative nitrogen atom and ring current. Exhibits only meta-coupling to H4. |
| H4 | ~7.35 | dd | ~8.5, 2.4 | 1H | Resonates downfield due to its position meta to the methoxy group. Exhibits both ortho-coupling (to H3) and meta-coupling (to H6). |
| H3 | ~6.68 | d | ~8.5 | 1H | Strongly shielded by the electron-donating resonance effect of the ortho-methoxy group. |
| -OCH₃ | ~3.92 | s | - | 3H | Deshielded by direct attachment to the electronegative oxygen atom[2]. |
| C1'-CH₂ | ~2.50 | t | ~7.5 | 2H | Benzylic position; deshielded by the magnetic anisotropy of the pyridine ring. |
| C2'-CH₂ | ~1.60 | sextet | ~7.5 | 2H | Standard aliphatic methylene environment. |
| C3'-CH₃ | ~0.92 | t | ~7.5 | 3H | Terminal aliphatic methyl group. |
Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon | Shift (δ, ppm) | Type | Mechanistic Causality |
| C2 | ~163.0 | Cq | Pushed highly downfield by direct bonding to the electronegative oxygen. |
| C6 | ~146.0 | CH | Deshielded by the adjacent pyridine nitrogen. |
| C4 | ~138.0 | CH | Para to the methoxy group; relatively unaffected by resonance shielding. |
| C5 | ~131.0 | Cq | Substituted with the propyl group (alkyl alpha-effect causes a downfield shift). |
| C3 | ~110.0 | CH | Ortho to the methoxy group; heavily shielded by electron donation. |
| -OCH₃ | ~53.0 | CH₃ | Characteristic methoxy carbon shift. |
| C1'-CH₂ | ~34.0 | CH₂ | Benzylic carbon attached to the heteroaromatic ring. |
Part 2: Frequently Asked Questions (FAQs)
Q1: In my ¹H NMR, I have two downfield peaks around 7.3 ppm and 8.0 ppm. How do I definitively differentiate H4 and H6? A1: The key lies in the J-coupling constants, not just the chemical shift. Because the propyl group occupies position 5, H6 is isolated and only exhibits a small meta-coupling (⁴J ≈ 2.4 Hz) to H4. Conversely, H4 is ortho to H3 and meta to H6, resulting in a doublet of doublets (dd) with a large ortho-coupling (³J ≈ 8.5 Hz) and a small meta-coupling (⁴J ≈ 2.4 Hz).
Q2: The methoxy singlet is shifting between 3.9 ppm and 4.2 ppm across different batches. Is my compound degrading? A2: Not necessarily. The chemical shift of pyridine protons and substituents is highly sensitive to the local electronic environment, specifically solvent acidity[3]. Pyridine nitrogen is basic. If your CDCl₃ has degraded over time to produce trace DCl, the nitrogen becomes partially protonated, forming a pyridinium species. The positive charge on the nitrogen atom significantly deshields the ring protons and substituents[3], pulling electron density away and shifting the methoxy protons downfield. Solution: Filter your NMR solvent through a basic alumina plug before sample preparation to neutralize trace acids.
Q3: My aromatic signals are unusually broad, and the baseline is noisy. What causes this? A3: The presence of even trace amounts of paramagnetic metals (like iron or copper from synthetic cross-coupling catalysts) can cause significant line broadening and paramagnetic shifting of pyridine H-atoms[4]. Pyridine nitrogens are excellent ligands for transition metals. Solution: Wash your organic layer with an aqueous EDTA solution during the final synthetic workup to chelate and remove trace metals before NMR analysis.
Part 3: Self-Validating Experimental Protocols
To ensure absolute confidence in your assignments, you must employ a self-validating system. 1D chemical shifts are susceptible to concentration and solvent effects, but 2D NMR relies on fundamental through-bond scalar couplings that provide an immutable map of the molecular skeleton.
Protocol: Self-Validating 2D NMR Regiochemical Assignment Objective: Definitively confirm the C5 position of the propyl group and resolve any H4/H6 ambiguities.
-
Step 1: Internal Referencing & Sample Preparation
-
Action: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.
-
Causality/Validation: TMS acts as a zero-point anchor. If the TMS peak is shifted, the spectrometer lock/shim is flawed, invalidating the run.
-
-
Step 2: Acquire High-Resolution ¹H and ¹³C{¹H} Spectra
-
Action: Run standard 1D experiments. Ensure a sufficient relaxation delay (d1 ≥ 2s) in the ¹³C experiment to capture the quaternary carbons (C2, C5) which have longer T1 relaxation times.
-
-
Step 3: Acquire ¹H-¹H COSY
-
Action: Run a gradient-selected COSY experiment.
-
Causality/Validation: Trace the aliphatic spin system. The terminal methyl (~0.92 ppm) must couple to the middle CH₂ (~1.60 ppm), which in turn couples to the benzylic CH₂ (~2.50 ppm). If the benzylic CH₂ shows a cross-peak with an aromatic proton, the structure is incorrect (indicative of a different alkyl chain).
-
-
Step 4: Acquire ¹H-¹³C HMBC
-
Action: Run a gradient-selected HMBC optimized for long-range couplings (J = 8 Hz).
-
Causality/Validation: Locate the benzylic protons (C1'-CH₂, ~2.50 ppm) on the F2 (proton) axis. Look for cross-peaks on the F1 (carbon) axis. You must observe strong ³J_CH correlations to C4 (~138 ppm) and C6 (~146 ppm). This internally validates that the propyl group is flanked by H4 and H6, definitively proving substitution at C5.
-
Part 4: Troubleshooting Workflow Visualization
Follow this logical decision tree when faced with ambiguous or overlapping aromatic signals in your pyridine derivatives.
Logical workflow for troubleshooting ambiguous pyridine ring proton assignments.
References[2] Title: 2-Methoxypyridine(1628-89-3) 1H NMR spectrum | Source: ChemicalBook | URL: Link[3] Title: troubleshooting NMR peak assignments for pyridinium salts | Source: Benchchem | URL: Link[1] Title: 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines | Source: ResearchGate | URL: Link[4] Title: Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms | Source: NSF | URL:Link
Sources
Enhancing the biological activity of 2-Methoxy-5-propylpyridine analogs
Technical Guide: Optimization of 2-Methoxy-5-propylpyridine Scaffolds
Executive Summary & Scaffold Analysis
The This compound (CAS 1428234-55-2) scaffold represents a classic "privileged structure" in medicinal chemistry.[1] It is frequently encountered in the development of Nicotinic Acetylcholine Receptor (nAChR) ligands, mGluR5 antagonists , and RXFP1 agonists .
While the core pyridine ring provides a critical hydrogen-bond acceptor (the nitrogen) and the methoxy group modulates basicity and lipophilicity, the 5-propyl chain is often the primary driver of non-specific hydrophobic binding. However, this specific substitution pattern introduces three critical liabilities that often stall drug development:
-
Metabolic Instability: The propyl chain is susceptible to rapid CYP450-mediated oxidation at the benzylic (pyridylic) position.
-
Entropic Penalty: The flexible n-propyl chain requires significant entropic cost to freeze into a binding pocket, limiting potency.
-
Solubility/LogP: The lipophilic nature of the propyl group can lead to poor aqueous solubility and high plasma protein binding.
This guide addresses these bottlenecks with specific chemical modifications and troubleshooting protocols.
Biological Activity Enhancement (SAR Troubleshooting)
FAQ 1: Potency Optimization
Q: My this compound analog has good affinity (Ki < 100 nM) but poor functional potency (IC50 > 1 µM). How do I fix this?
A: This "affinity-efficacy gap" often stems from the flexibility of the propyl chain.[1] The molecule binds, but doesn't induce the conformational change required for receptor activation (or inactivation).
-
Strategy 1: Rigidification (Conformational Restriction)
-
The Fix: Replace the flexible n-propyl chain with a cyclopropyl or isopropyl group.[1]
-
Why: This reduces the entropic penalty of binding. If the target pocket is narrow, the cyclopropyl group locks the vector of the substituent, potentially picking up additional van der Waals interactions without the "floppiness" of the propyl chain.
-
-
Strategy 2: Linker Modification
-
The Fix: Introduce an alkyne linker (e.g., 5-(prop-1-ynyl)-2-methoxypyridine ).[1]
-
Why: The alkyne is linear and rigid. This is a classic strategy used in mGluR5 antagonists (e.g., MPEP analogs) to extend into deep hydrophobic pockets without steric clash.
-
FAQ 2: Metabolic Stability (Clearance)
Q: The compound is cleared rapidly in liver microsomes (t1/2 < 10 min). Where is the metabolic soft spot?
A: The primary metabolic "hotspot" is the
-
Protocol: Deuteration or Fluorination [1]
-
Step 1: Synthesize the
-difluoro analog. -
Step 2: Alternatively, install a gem-dimethyl group at the
-position (creating a tert-butyl-like motif, though this adds bulk).[1] -
Mechanism: The C-F bond is stronger than the C-H bond and resists hydrogen atom abstraction by the CYP heme iron-oxo species.[1]
-
-
Alternative Hotspot: The 2-Methoxy group can undergo O-dealkylation to form the pyridone.[1]
-
Fix: Replace -OCH3 with -OCF3 (Trifluoromethoxy) or -OCHF2.[1] This retains the electronic properties but blocks oxidative cleavage.
-
FAQ 3: Off-Target Toxicity (hERG/CYP Inhibition)
Q: We are seeing inhibition of CYP2D6 or hERG channels. Is the pyridine nitrogen to blame?
A: Yes. The basic pyridine nitrogen can coordinate with the heme iron of CYP enzymes or bind to the pore of the hERG channel.
-
The Fix: Reduce the basicity (pKa) of the pyridine nitrogen.
-
Method: Introduce an electron-withdrawing group (e.g., Fluorine) at the C3 position (ortho to the methoxy).
-
Result: This pulls electron density away from the nitrogen lone pair, reducing its ability to coordinate with metals (CYP heme) or protonate at physiological pH (reducing hERG liability), while maintaining H-bond accepting capability.
-
Experimental Protocols & Synthesis
Protocol A: Reliable Synthesis of 5-Propyl Analogs
Avoid direct alkylation, which leads to poly-alkylation.
Reaction Class: Suzuki-Miyaura Cross-Coupling Substrates: 2-Methoxy-5-bromopyridine + Propylboronic acid (or Potassium propyltrifluoroborate).[1]
-
Reagents:
-
Procedure:
-
Degas solvents with Nitrogen for 15 mins (Critical: Oxygen kills the active Pd(0) species).
-
Heat to 90°C for 12 hours in a sealed vial.
-
Troubleshooting: If you see protodeboronation (formation of 2-methoxypyridine without the propyl group), switch from the boronic acid to the Potassium Organotrifluoroborate salt. These are more stable and release the active boronic acid slowly.
-
Protocol B: Physicochemical Profiling (Data Table)
| Property | This compound (Parent) | Optimized Analog (Example) | Target Range (Drug-like) |
| MW | 151.2 Da | 180-220 Da | < 500 Da |
| cLogP | ~2.6 | 2.1 (w/ polar group) | 1.0 - 3.0 |
| TPSA | ~22 Ų | ~40 Ų | 40 - 90 Ų |
| pKa (Pyridine N) | ~3.5 | ~2.0 (w/ 3-F sub) | < 7.4 (for CNS pen.)[1] |
| Metabolic Stability | Low (High Clearance) | High (Blocked sites) | t1/2 > 30 min |
Optimization Workflow Visualization
The following diagram outlines the decision logic for optimizing the this compound scaffold based on assay results.
Figure 1: Decision tree for the structural optimization of this compound, addressing common liabilities in drug discovery.
References
- Chemical Properties & Availability
-
Pharmacological Context (RXFP1 Agonists)
-
Rxfp1 agonists (Patent Application US20250011288A1). Google Patents. Describes the use of this compound derivatives in relaxin receptor modulation. Available at: [1]
-
- Analogous Scaffold Pharmacology (mGluR5)
-
Synthetic Methodology
Sources
Preventing degradation of 2-Methoxy-5-propylpyridine during storage
System Status: Operational
Subject: Preservation and Storage Protocols for 2-Methoxy-5-propylpyridine Ticket Priority: Critical (Stability Sensitive) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Technical Summary
This compound is a functionalized pyridine derivative characterized by two primary stability vulnerabilities: the labile 2-methoxy group and the nitrogen heterocycle . Unlike simple alkyl pyridines, the presence of the alkoxy group at the 2-position creates a thermodynamic driving force toward hydrolysis, potentially rearranging into the corresponding 2-pyridone (lactam) tautomer. Furthermore, the pyridine nitrogen remains susceptible to N-oxidation upon prolonged exposure to atmospheric oxygen.
This guide provides a self-validating system to prevent these specific degradation pathways.
Troubleshooting Hub: Diagnostic Q&A
Use this section to diagnose immediate issues with your inventory.
Issue A: The liquid has turned from colorless to yellow or brown.
-
Diagnosis: Oxidative Degradation (N-Oxide Formation). [1]
-
Mechanism: Atmospheric oxygen attacks the pyridine nitrogen lone pair, forming the N-oxide. This is often accelerated by light or trace metal impurities. Benzylic oxidation at the propyl chain (C-5 position) is a secondary possibility.
-
Immediate Action: Check purity via GC-MS. If >95%, repurify via vacuum distillation under argon.
-
Prevention: Implement Protocol A (Inert Gas Blanketing) immediately.
-
Issue B: A white solid precipitate or haze has formed in the neat liquid.
-
Diagnosis: Hydrolysis to 2-Pyridone. [2]
-
Mechanism: Moisture ingress promotes the nucleophilic attack of water at the C-2 position, displacing methanol and generating 5-propyl-2(1H)-pyridone. This species is typically a solid with high melting point and poor solubility in the parent organic liquid.
-
Immediate Action: Filter the precipitate. Analyze the filtrate by H-NMR. Look for the loss of the O-methyl singlet (~3.9 ppm) and the appearance of an N-H broad singlet.
-
Prevention: Verify seal integrity. Switch to Protocol B (Desiccated Storage) .
-
Issue C: The pH of the aqueous extract has dropped (became acidic).
-
Diagnosis: Hydrolysis-induced Acidification.
-
Mechanism: While the conversion to pyridone releases methanol, concurrent oxidation of the propyl side chain or hydrolysis of impurities can generate acidic species. Acid traces autocatalyze the hydrolysis of the 2-methoxy group.
-
Immediate Action: Do not store near acid chlorides or anhydrides. Consider storing over activated 3Å or 4Å molecular sieves to scavenge moisture and trace acid.
-
Degradation Pathways Visualization
The following diagram illustrates the competing degradation pathways you must mitigate.
Figure 1: Primary degradation pathways. Note that the hydrolysis to 2-pyridone (red path) is irreversible and autocatalytic under acidic conditions.
Standard Operating Protocols (SOPs)
Protocol A: Inert Atmosphere Handling (The "Argon Blanket")
Required for: Long-term storage (>1 month) or opened bottles.
Scientific Rationale: Pyridine electron density facilitates N-oxidation. Nitrogen or Argon displacement reduces partial pressure of
-
Seal Inspection: Ensure the container uses a PTFE-lined septum cap. Avoid polyethylene liners which are permeable to oxygen over time.
-
Purge Cycle:
-
Insert a long needle connected to an Argon line (2-3 psi) into the bottom of the headspace (do not bubble through liquid unless necessary).
-
Insert a short vent needle.
-
Flow Argon for 30-60 seconds to displace heavier air.
-
-
Seal: Withdraw the vent needle first, then the gas inlet needle. Wrap the cap junction with Parafilm® or electrical tape to prevent vibratory loosening.
Protocol B: Hydrolysis Prevention (Moisture Control)
Required for: High humidity environments (>50% RH).
Scientific Rationale: The conversion of 2-methoxypyridine to 2-pyridone is acid-catalyzed. Water absorption from air forms carbonic acid (
-
Desiccant Selection: Use Molecular Sieves (4Å) .[3]
-
Note: Avoid acidic desiccants like silica gel or
in direct contact, as they can protonate the pyridine nitrogen.
-
-
Storage Environment:
-
Place the primary vial inside a secondary container (e.g., a desiccator cabinet or a jar with Drierite™).
-
Temperature: Store at 2°C to 8°C . Lower temperatures kinetically inhibit the hydrolysis transition state.
-
Protocol C: Quality Control Monitoring
Frequency: Every 6 months.
| Method | Target Observation | Pass Criteria |
| H-NMR (CDCl3) | Integration of O-Me singlet (~3.9 ppm) vs. Propyl-CH3 (~0.9 ppm). | Ratio 3:3 (± 5%) |
| GC-MS | Appearance of M+16 peak (N-oxide) or M-14 peak (demethylation). | Total Impurities < 1.0% |
| Visual | Clarity and Color. | Colorless/Straw liquid; No solids |
Chemical Compatibility Matrix
Use this table to audit your current storage arrangement.
| Chemical Class | Compatibility | Interaction Risk |
| Strong Acids (HCl, H2SO4) | Incompatible | Protonation forms salts; catalyzes hydrolysis to pyridone. |
| Oxidizing Agents (H2O2, Bleach) | Incompatible | Rapid formation of N-oxide; potential ring cleavage. |
| Acid Chlorides | Incompatible | Reacts with trace moisture to form HCl, triggering degradation. |
| Alkali Bases (NaOH, KOH) | Compatible | Pyridine ring is stable to base; prevents acid-catalyzed hydrolysis. |
| Glass (Borosilicate) | Compatible | Preferred material. Amber glass recommended.[1] |
| Plastics (LDPE/HDPE) | Caution | Permeable to |
References
- Katritzky, A. R., et al. (2010). The tautomerism of heteroaromatic compounds. Academic Press. (Contextual grounding for 2-pyridone/2-methoxypyridine tautomerism).
Sources
Validation & Comparative
Electronic Divergence in Pyridine Scaffolds: 2-Methoxy-5-propylpyridine vs. 2-Methoxy-5-nitropyridine
Executive Summary
In medicinal chemistry and agrochemical design, the C5 position of the 2-methoxypyridine scaffold represents a critical decision point for structural elaboration. This guide compares 2-Methoxy-5-propylpyridine and 2-Methoxy-5-nitropyridine , two analogues that offer diametrically opposed electronic behaviors and synthetic utilities.
-
2-Methoxy-5-nitropyridine functions as a high-reactivity "warhead." The nitro group creates a "push-pull" electronic system, activating the ring for nucleophilic attack (
) and serving as a precursor for amino-pyridines (privileged kinase inhibitor scaffolds). -
This compound functions as a lipophilic "anchor." The propyl group is electronically neutral-to-donating, rendering the ring resistant to nucleophilic attack while significantly increasing LogP for membrane permeability.
Part 1: Electronic Landscape & Mechanistic Divergence
The distinct utility of these molecules stems from how the C5-substituent interacts with the pyridine nitrogen and the C2-methoxy group.
The "Push-Pull" vs. "Stabilized" Systems
-
The Nitro Effect (Push-Pull): The C5-nitro group is a strong electron-withdrawing group (EWG). It pulls electron density away from the ring, working synergistically with the electronegative pyridine nitrogen. This makes the C2-position highly electrophilic. The C2-methoxy group "pushes" electrons back, but the ring remains electron-deficient, making it susceptible to nucleophilic displacement (
) or reduction. -
The Propyl Effect (Stabilized): The C5-propyl group is a weak electron-donating group (EDG) via hyperconjugation. It slightly enriches the ring electron density. Combined with the C2-methoxy group, this creates an electron-rich pyridine that is resistant to nucleophilic attack but more susceptible to electrophilic aromatic substitution (EAS) or oxidation.
Figure 1: Mechanistic divergence driven by C5-substituents. The Nitro variant activates the ring for substitution and reduction, while the Propyl variant provides steric bulk and lipophilicity without electronic activation.
Part 2: Synthetic Pathways
The synthesis of these two molecules requires orthogonal strategies. The nitro variant is typically accessed via nucleophilic substitution on a pre-nitrated core, whereas the propyl variant requires transition-metal catalyzed cross-coupling.
Synthesis of 2-Methoxy-5-nitropyridine
The most efficient industrial route involves the
-
Precursor: 2-Chloro-5-nitropyridine
-
Reagent: NaOMe / MeOH[1]
-
Mechanism: Addition-Elimination (
)
Synthesis of this compound
Direct alkylation of 2-methoxypyridine is difficult due to poor regioselectivity. The standard pharmaceutical approach utilizes Suzuki-Miyaura or Negishi cross-coupling on a halogenated precursor.
-
Precursor: 5-Bromo-2-methoxypyridine
-
Reagent: Propylboronic acid (Suzuki) or Propylzinc bromide (Negishi)
-
Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4
Figure 2: Orthogonal synthetic strategies. The Nitro variant utilizes classical nucleophilic substitution, while the Propyl variant requires organometallic coupling.
Part 3: Experimental Protocols
Protocol A: Reduction of 2-Methoxy-5-nitropyridine to 5-Amino-2-methoxypyridine
This reaction transforms the "warhead" into a primary amine, a key intermediate for kinase inhibitors.
Context: This reduction must be controlled to prevent hydrogenolysis of the methoxy group or ring reduction. Pd/C is standard, but Fe/Acetic acid is used if halogen substituents are present elsewhere.
Materials:
-
2-Methoxy-5-nitropyridine (1.0 eq)[2]
-
10% Pd/C (5 wt% loading)
-
Methanol (Solvent)[1]
-
Hydrogen gas (Balloon or 1 atm)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of 2-methoxy-5-nitropyridine in 50 mL of methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (100 mg) under an inert nitrogen atmosphere. Caution: Dry Pd/C is pyrophoric.
-
Hydrogenation: Purge the vessel with hydrogen gas three times. Stir vigorously under a hydrogen balloon at room temperature for 4-6 hours.
-
Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting material (UV active, yellow) will disappear, replaced by a polar, ninhydrin-positive amine spot.
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 5-amino-2-methoxypyridine as a dark oil or low-melting solid.
Protocol B: Synthesis of this compound (Suzuki Coupling)
This protocol installs the lipophilic tail.
Materials:
-
5-Bromo-2-methoxypyridine (1.0 eq)
-
Propylboronic acid (1.2 eq)
-
Pd(dppf)Cl2·DCM (0.05 eq)
-
K2CO3 (3.0 eq)
-
Dioxane/Water (4:1 ratio)
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with 5-bromo-2-methoxypyridine (1.0 g), propylboronic acid, K2CO3, and Pd catalyst.
-
Solvent & Degassing: Add Dioxane/Water (10 mL). Sparge with nitrogen gas for 10 minutes to remove oxygen (critical for Pd cycle).
-
Reaction: Seal the vial and heat to 90°C for 12 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine.
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography (0-10% EtOAc in Hexanes). The propyl product is less polar than the bromo-precursor.
Part 4: Comparative Data Analysis
The following table summarizes the physicochemical and reactivity differences critical for drug design.
| Feature | 2-Methoxy-5-nitropyridine | This compound |
| Primary Role | Reactive Intermediate / Precursor | Lipophilic Scaffold / Flavor Agent |
| Electronic State | Electron Deficient (EWG) | Electron Rich (EDG) |
| LogP (Approx) | ~1.1 (Moderate Polarity) | ~2.5 (High Lipophilicity) |
| High (Displacement of OMe possible) | Negligible (Stable Ring) | |
| Reduction Potential | High (Nitro | None (Alkane is stable) |
| Key Downstream Use | Synthesis of Anilines / Diazoniums | Increasing potency via hydrophobic effect |
Strategic Recommendation
-
Choose the Nitro variant if you need a "handle" to attach complex heterocycles via amine chemistry or if you intend to perform further nucleophilic substitutions on the pyridine ring.
-
Choose the Propyl variant if your lead compound requires increased metabolic stability or blood-brain barrier (BBB) penetration, and you do not require further functionalization at the C5 position.
References
-
Synthesis of 2-Methoxy-5-nitropyridine via
:- Source: Patent CN105523995A.
-
URL:
-
Reduction of Nitro-Pyridines (General Protocols)
-
Source: BenchChem Application Notes.[3] "Protocols for the Reduction of Nitro Groups to Amines."
-
URL:
-
-
Physical Properties and Pharma Applications
- Source: ChemicalBook / Sigma-Aldrich Product Data. "2-Methoxy-5-nitropyridine Properties and Safety."
-
URL:
- Source: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
Sources
Comparative Analysis of 2-Alkoxypyridine Derivatives: Bioactivity, Target Specificity, and Experimental Validation
Executive Summary
The 2-alkoxypyridine scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. By strategically substituting the pyridine ring with an alkoxy group at the 2-position, medicinal chemists can fine-tune the electronic properties, lipophilicity, and hydrogen-bonding capabilities of the molecule. This guide provides an in-depth comparative analysis of 2-alkoxypyridine derivatives, evaluating their performance across multiple therapeutic domains—including kinase inhibition, endocannabinoid system modulation, and antimicrobial activity—supported by rigorous experimental validation protocols.
Structural Rationale: The Role of the 2-Alkoxy Group
The bioactivity of 2-alkoxypyridine derivatives is fundamentally driven by the electronic and steric effects of the alkoxy moiety. The oxygen atom at the 2-position exerts a significant electron-donating effect through resonance[1]. The lone pair of electrons on the oxygen atom delocalizes into the pyridine ring, increasing electron density at the ortho and para positions. This electronic modulation serves three critical functions in target engagement:
-
Hydrogen Bond Acceptor Positioning: The alkoxy oxygen acts as a precise hydrogen bond acceptor, crucial for interacting with the hinge region of kinase active sites.
-
Basicity Tuning: The electron-donating nature alters the pKa of the pyridine nitrogen, optimizing its protonation state at physiological pH to enhance target residence time.
-
Steric Shielding: The alkyl chain (e.g., methoxy vs. ethoxy) provides a tunable steric bulk that can be optimized to fit specific hydrophobic pockets in enzymes like Fatty Acid Amide Hydrolase (FAAH)[2].
Comparative Bioactivity Profiles
2-Alkoxypyridine derivatives exhibit remarkable target plasticity depending on their peripheral substitutions. Below is an objective comparison of their performance across primary therapeutic targets.
Endocannabinoid System Modulators
Traditional cannabinoid receptor (CB1R) agonists often fail in clinical trials due to psychotropic side effects. 2-Alkoxypyridine analogs have been developed as multi-target modulators to bypass this limitation. For instance, specific 2-alkoxypyridine derivatives demonstrate potent inhibition of both FAAH (IC50 = 69 nM) and Anandamide (AEA) cellular uptake (IC50 = 76 nM), without significantly binding to CB1R or CB2R[3]. This dual-action profile enhances endogenous cannabinoid tone, offering analgesic and anti-inflammatory benefits without central nervous system toxicity[2].
Kinase Inhibitors
The 5-(chloromethyl)-2-ethoxypyridine scaffold is a foundational building block for synthesizing inhibitors of PIM-1 kinase—a serine/threonine kinase that drives cancer cell proliferation and survival[1]. Furthermore, aminoimidazopyridines containing 2-alkoxypyridine moieties have been patented as potent inhibitors of Receptor Interacting Protein Kinase 1 (RIPK1), providing a therapeutic avenue for inflammatory diseases characterized by dysregulated necroptosis[4].
Antimicrobial and Anticancer Agents
2-Alkoxypyridine-3-carbonitrile derivatives exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and yeast[5]. In oncology, similar cyano-substituted derivatives have been identified as inhibitors of PKCθ, a kinase crucial for T-cell activation, highlighting their potential in treating autoimmune diseases like multiple sclerosis[5].
Quantitative Data Comparison
| Derivative Class | Primary Target | Bioactivity (IC50 / Effect) | Therapeutic Indication | Key Structural Advantage |
| 2-Alkoxypyridine Analogs | FAAH / AEA Uptake | 69 nM (FAAH) / 76 nM (AEA) | Neuropathic Pain, Inflammation | Avoids CB1R-mediated psychotropic effects[3]. |
| 2-Ethoxy-5-substituted Pyridines | PIM-1 Kinase | High affinity (Sub-micromolar) | Oncology (Leukemia, Prostate) | Ethoxy group stabilizes transition states via resonance[1]. |
| Aminoimidazopyridines | RIPK1 Kinase | Potent Inhibition | Inflammatory Diseases | Modulates N vs. O alkylation ratios for selectivity[4]. |
| 2-Alkoxypyridine-3-carbonitriles | PKCθ / Bacterial Targets | Broad-spectrum inhibition | Autoimmune / Infectious Disease | Cyano group enhances electrophilicity for target binding[5]. |
Mechanistic Pathways
To understand the efficacy of 2-alkoxypyridines in oncology, we must examine their intervention in the PIM-1 kinase signaling cascade. PIM-1 overexpression inhibits apoptosis and drives unchecked cellular proliferation.
PIM-1 kinase signaling pathway and targeted inhibition by 2-alkoxypyridine derivatives.
Experimental Methodologies & Validation Protocols
A self-validating experimental system is required to ensure that the observed bioactivity is directly causal to the 2-alkoxypyridine structure and not an artifact of assay interference.
Step-by-step experimental workflow for validating 2-alkoxypyridine kinase inhibitors.
Protocol 1: Radiometric PIM-1 Kinase Inhibition Assay
Causality Check: We utilize a radiometric assay (ATP-[γ-³²P]) rather than a fluorescence-based assay to eliminate the risk of auto-fluorescence interference, which is common in highly conjugated pyridine systems[1].
-
Reagent Preparation: Reconstitute purified recombinant human PIM-1 kinase in assay buffer (20 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Triton X-100). Prepare the 2-alkoxypyridine inhibitor in a 10-point 1:3 dilution series in DMSO.
-
Incubation: Combine 10 µL of PIM-1 kinase, 2 µL of inhibitor (or DMSO control), and 10 µL of substrate mix containing a PIM-1 specific peptide substrate and 1 µM ATP spiked with ATP-[γ-³²P] (0.5 µCi/well). Incubate at 30°C for 30 minutes.
-
Quenching & Separation: Stop the reaction by spotting 15 µL of the mixture onto P81 phosphocellulose filter paper. Logic: The positively charged peptide substrate binds tightly to the negatively charged phosphocellulose, while unreacted ATP does not.
-
Washing: Wash the filter paper three times for 10 minutes in 0.75% phosphoric acid to rigorously remove free ATP-[γ-³²P].
-
Detection: Dry the filters and quantify the incorporated radioactivity using a scintillation counter. Calculate IC50 values using a four-parameter logistic regression model.
Protocol 2: Fluorometric FAAH Inhibition Assay
Causality Check: To confirm that the 2-alkoxypyridine acts as a competitive inhibitor of FAAH, we utilize a continuous kinetic assay. Real-time monitoring allows us to calculate the association/dissociation rates and confirm reversible binding[3].
-
Enzyme Preparation: Dilute human recombinant FAAH in assay buffer (50 mM Tris-HCl pH 9.0, 1 mM EDTA, 0.1% BSA) to a final concentration of 2 nM.
-
Compound Pre-incubation: Add 2-alkoxypyridine derivatives (1 nM to 10 µM) to the enzyme solution and pre-incubate for 15 minutes at 37°C in a black 96-well microplate.
-
Reaction Initiation: Add AMC-arachidonoyl amide (fluorogenic substrate) to a final concentration of 10 µM.
-
Kinetic Measurement: Immediately monitor the release of the fluorescent 7-amino-4-methylcoumarin (AMC) fluorophore using a microplate reader (Excitation: 340 nm, Emission: 460 nm) taking readings every 30 seconds for 30 minutes.
-
Data Analysis: Plot the initial velocity (V0) against inhibitor concentration to derive the IC50.
Conclusion
The 2-alkoxypyridine scaffold is not merely a structural placeholder; it is a dynamic participant in target binding. Whether acting as a multi-target modulator in the endocannabinoid system or a highly specific kinase inhibitor, the strategic placement of the alkoxy group dictates the molecule's electronic topology and therapeutic success. By adhering to the rigorous validation workflows outlined above, drug development professionals can confidently advance 2-alkoxypyridine hits into lead optimization.
References
-
Design, Synthesis, and Biological Activity of New CB2 Receptor Ligands: from Orthosteric and Allosteric Modulators to Dualsteric/Bitopic Ligands Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Modification on the 1,2-dihydro-2-oxo-pyridine-3-carboxamide core to obtain multi-target modulators of endocannabinoid system Source: PubMed / Bioorganic Chemistry URL:[Link]
- WO2019089442A1 - Aminoimidazopyridines as kinase inhibitors Source: Google Patents URL
-
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Source: MDPI / Molbank URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Modification on the 1,2-dihydro-2-oxo-pyridine-3-carboxamide core to obtain multi-target modulators of endocannabinoid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2019089442A1 - Aminoimidazopyridines as kinase inhibitors - Google Patents [patents.google.com]
- 5. 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile | MDPI [mdpi.com]
Structure-activity relationship (SAR) of 2-Methoxy-5-propylpyridine analogs
Structure-Activity Relationship (SAR) of 2-Methoxy-5-propylpyridine Analogs
Executive Summary: The "Privileged" Pyridine Scaffold
In the realm of neuropharmacology and medicinal chemistry, the 2-methoxy-5-alkylpyridine scaffold represents a critical bioisosteric template, primarily explored in the design of Nicotinic Acetylcholine Receptor (nAChR) ligands. While This compound (CAS 1428234-55-2) often appears as a synthetic intermediate or byproduct in patent literature (e.g., for RXFP1 agonists), its structural architecture offers a textbook case study for optimizing ligand-gated ion channel modulators.
This guide deconstructs the SAR of this molecule, positioning it against clinical standards like Nicotine , ABT-418 , and Sazetidine-A . We analyze how the 2-methoxy "head" and 5-propyl "tail" modulate binding affinity, metabolic stability, and subtype selectivity (specifically
Chemical Space & Design Strategy
The design logic behind this compound analogs rests on mimicking the pharmacophore of acetylcholine (ACh) and nicotine while improving bioavailability and selectivity.
The Pharmacophore Triangle
-
Cationic Center (Mimic): The pyridine nitrogen (less basic than nicotine's pyrrolidine, but critical for H-bonding).
-
H-Bond Acceptor: The methoxy oxygen (mimicking the carbonyl of ACh or serving as a secondary acceptor).
-
Hydrophobic Core: The 5-propyl chain (filling the hydrophobic pocket occupied by the methyl-pyrrolidine of nicotine).
| Feature | This compound | Nicotine | ABT-418 |
| Core Ring | Pyridine | Pyridine | Isoxazole |
| H-Bond Acceptor | Methoxy (-OCH3) | Pyrrolidine N | Isoxazole O |
| Hydrophobic Tail | n-Propyl (Flexible) | N-Methylpyrrolidine (Rigid) | Methyl-pyrrolidine |
| pKa (approx) | ~3.3 (Pyridine N) | ~8.0 (Pyrrolidine N) | ~1.3 (Isoxazole N) |
| Primary Target | nAChR Modulator / Intermediate | nAChR Agonist |
Comparative SAR Analysis
Zone A: The 2-Position (Electronic & Steric Control)
The substitution at the 2-position of the pyridine ring is the "gatekeeper" of affinity.
-
Methoxy (-OCH3): The electron-donating resonance effect increases electron density on the ring, but the inductive effect of oxygen lowers the basicity of the pyridine nitrogen compared to a simple alkyl-pyridine. This modulation is crucial for preventing rapid protonation and improving blood-brain barrier (BBB) permeability.
-
Ethoxy/Isopropoxy: Increasing steric bulk here often decreases affinity for the
receptor due to steric clash within the binding pocket, although it may enhance selectivity for subtypes in specific scaffolds. -
Fluoro/Chloro: Bioisosteric replacement with halogens (e.g., 2-fluoro-5-propylpyridine) dramatically alters the electronic landscape, often increasing metabolic stability but losing the H-bond acceptor capability of the oxygen.
Zone B: The 5-Position (The Hydrophobic Anchor)
The 5-position aligns with the "complementary" hydrophobic pocket of the receptor.
-
Propyl Group: A flexible 3-carbon chain. While it provides necessary lipophilicity, its flexibility results in a high entropic penalty upon binding.
-
Rigid Analogs (Optimization): Replacing the n-propyl chain with a rigid cycle (e.g., cyclopropyl, or an alkyne linker like in Sazetidine-A ) typically improves affinity by nanomolar orders of magnitude. The propyl group is often considered a "sub-optimal" lead structure that is rigidified in later stages of drug design.
-
Metabolic Liability: The terminal methyl of the propyl chain is a "soft spot" for CYP450 oxidation (
-oxidation).
SAR Decision Logic (Visualized)
Figure 1: Strategic modification pathways for the this compound scaffold. Rigidification of the 5-position is the most high-yield optimization strategy.
Experimental Protocols
To validate the SAR of these analogs, two core workflows are required: Synthesis and Binding Affinity Assessment .
Protocol A: Regioselective Synthesis via Suzuki-Miyaura Coupling
Rationale: This modular approach allows rapid variation of the 5-alkyl/aryl tail.
-
Starting Material: 2-Methoxy-5-bromopyridine (Commercially available).
-
Coupling Partner: Propylboronic acid (or Potassium propyltrifluoroborate for higher stability).
-
Catalyst System: Pd(dppf)Cl2 (5 mol%) or Pd(OAc)2/SPhos.
-
Base/Solvent: K2CO3 (3 equiv) in Toluene/Water (3:1).
-
Procedure:
-
Degas solvents with Argon for 30 mins.
-
Mix reactants in a sealed tube.
-
Heat to 80-100°C for 12 hours.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). 2-Methoxy pyridines are distinctively less polar than their 2-pyridone tautomers.
-
Protocol B: Radioligand Binding Assay (nAChR)
Rationale: Determines
-
Tissue Source: Rat cerebral cortex membranes (rich in
). -
Radioligand:
-Epibatidine (High affinity agonist) or -Cytisine. -
Incubation:
-
Prepare 7 concentrations of this compound (
to M). -
Incubate membrane homogenate + Radioligand + Test Compound in Tris-HCl buffer (pH 7.4) for 2 hours at 4°C.
-
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Mechanism of Action & Pathway Visualization
The this compound analogs function primarily as allosteric modulators or partial agonists . Upon binding to the extracellular domain of the nAChR, they induce a conformational change that opens the cation channel, allowing
Key Differentiator: unlike full agonists (Nicotine), 2-methoxy analogs often exhibit desensitization bias , meaning they may activate the receptor briefly but strongly promote a desensitized state. This is therapeutically valuable for reducing excitotoxicity.
Figure 2: Pharmacological pathway of nAChR modulation. Note the bifurcation towards desensitization, a common feature of 2-alkoxy-pyridine ligands.
References
-
BenchChem. (2025).[1] 2-Methoxy-5-nitropyridine and related analogs: Chemical Properties and Applications.
-
National Institutes of Health (NIH). (2013). Chemistry and Pharmacological Studies of 3-Alkoxy-2,5-Disubstituted-Pyridinyl Compounds as Novel Selective α4β2 nAChR Ligands.
-
Google Patents. (2025). RXFP1 Agonists and Intermediates (US20250011288A1). (Describes this compound as a functional intermediate).
-
DrugDesign.org. (2005). Structure Activity Relationships in Pyridine Derivatives.[2]
-
GuideChem. (2024). Chemical Properties of 2-Propylpyridine and Methoxy Analogs.[3]
Sources
Comparing the efficacy of different synthetic routes to 2-Methoxy-5-propylpyridine
Executive Summary
This guide evaluates three distinct synthetic strategies for the preparation of 2-Methoxy-5-propylpyridine (CAS: 1428234-55-2) . The selection of the optimal route depends on the scale of synthesis, availability of precursors, and laboratory capabilities.
-
Route A (Convergent Coupling): Recommended for discovery chemistry and gram-scale synthesis due to high modularity and commercial availability of starting materials.
-
Route B (Nucleophilic Substitution - SNAr): The preferred method for industrial scale-up, provided the 5-propyl-2-halopyridine precursor is accessible.
-
Route C (Stepwise Reduction): An alternative pathway utilized when specific alkyl-metal reagents are unstable or unavailable.
Route A: The Convergent Approach (Suzuki/Kumada Coupling)
Best For: Rapid analog generation, mild conditions, high functional group tolerance.
This route utilizes the widely available building block 5-bromo-2-methoxypyridine . The propyl group is installed via a transition-metal-catalyzed cross-coupling reaction. This approach is "convergent" because it couples two fully functionalized fragments.
Mechanism & Logic
The reaction proceeds via a Pd(0) or Ni(0) catalytic cycle:
-
Oxidative Addition: The metal inserts into the C-Br bond of the pyridine.
-
Transmetallation: The propyl group is transferred from the organometallic reagent (Boron or Magnesium) to the palladium center.
-
Reductive Elimination: The C-C bond is formed, releasing the product and regenerating the catalyst.
Experimental Protocol (Kumada Variant)
Note: The Kumada coupling is often more cost-effective than Suzuki for simple alkyl groups due to the low cost of Grignard reagents.
-
Reagents:
-
5-Bromo-2-methoxypyridine (1.0 equiv)
-
Propylmagnesium chloride (2.0 M in THF, 1.2 equiv)
-
Catalyst: [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl2) (1-3 mol%)
-
Solvent: Anhydrous THF
-
-
Step-by-Step:
-
Setup: Flame-dry a two-neck round-bottom flask and cool under argon.
-
Dissolution: Add 5-bromo-2-methoxypyridine (e.g., 1.88 g, 10 mmol) and Ni(dppp)Cl2 (0.16 g, 0.3 mmol) to the flask. Add anhydrous THF (20 mL).
-
Addition: Cool the mixture to 0°C. Add PropylMgCl dropwise via syringe over 15 minutes. The exotherm must be controlled to prevent homocoupling.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Quench: Cool to 0°C and carefully quench with saturated aqueous NH4Cl.
-
Workup: Extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.
-
Purification: Flash chromatography on silica gel (eluting with 5-10% EtOAc in Hexanes).
-
Expected Yield: 85–95%
Pathway Visualization
Figure 1: Catalytic cycle for the Kumada coupling synthesis of this compound.
Route B: The Linear Approach (Nucleophilic Aromatic Substitution)
Best For: Large-scale manufacturing, cost reduction (if precursor is available).
This route relies on the classical S_NAr (Nucleophilic Aromatic Substitution) mechanism. It requires 2-chloro-5-propylpyridine as a starting material. While the reaction itself is robust, the availability of the 5-propyl precursor is often the limiting factor compared to the 5-bromo precursor used in Route A.
Mechanism & Logic
The reaction involves the attack of the methoxide nucleophile at the 2-position of the pyridine ring. The nitrogen atom acts as an electron sink, stabilizing the negative charge in the Meisenheimer complex intermediate (addition-elimination mechanism).
Experimental Protocol
-
Reagents:
-
2-Chloro-5-propylpyridine (1.0 equiv)
-
Sodium Methoxide (NaOMe) (2.0–3.0 equiv, 25% wt solution in MeOH or solid)
-
Solvent: Methanol (anhydrous)
-
-
Step-by-Step:
-
Mixing: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-propylpyridine (e.g., 1.55 g, 10 mmol) in methanol (15 mL).
-
Reagent Addition: Add Sodium Methoxide (e.g., 4.5 mL of 25% solution, ~20 mmol).
-
Heating: Heat the mixture to reflux (65–70°C) for 6–12 hours. Note: If conversion is slow, a sealed tube at 90°C may be required.
-
Monitoring: Monitor by HPLC or GC. The starting material peak should disappear.
-
Workup: Cool to room temperature. Concentrate to remove most methanol. Dilute with water and extract with DCM or Et2O.
-
Purification: Distillation is often sufficient for purification due to the high conversion and clean reaction profile.
-
Expected Yield: 90–98%
Pathway Visualization
Figure 2: SNAr mechanism showing the displacement of chloride by methoxide.
Route C: The Stepwise Approach (Heck/Sonogashira + Reduction)
Best For: Situations where alkyl-metal reagents are problematic or when starting from alkene/alkyne precursors.
This route builds the alkyl chain in two steps: first by forming an unsaturated C-C bond, then by reducing it.
Protocol Summary
-
Coupling: React 5-bromo-2-methoxypyridine with 1-propyne (Sonogashira) or allyl alcohol (Heck/Isomerization).
-
Reduction: Hydrogenate the resulting alkyne/alkene using Pd/C and H2 gas.
-
Pros: Avoids moisture-sensitive Grignard/Zinc reagents.
-
Cons: Two steps instead of one; hydrogenation requires specific safety equipment (H2 gas).
Comparative Analysis
| Feature | Route A: Coupling (Suzuki/Kumada) | Route B: Substitution (SNAr) | Route C: Stepwise (Reductive) |
| Starting Material | 5-Bromo-2-methoxypyridine (Commodity) | 2-Chloro-5-propylpyridine (Specialty) | 5-Bromo-2-methoxypyridine |
| Reagent Cost | Moderate (Catalyst + Ligand) | Low (NaOMe is cheap) | Moderate to High |
| Step Count | 1 (Convergent) | 1 (Linear) | 2 (Linear) |
| Scalability | Good (Suzuki is preferred for safety) | Excellent (Standard industrial process) | Moderate (Hydrogenation safety) |
| Yield | 85-95% | 90-98% | 70-85% (Overall) |
| Key Risk | Homocoupling (Kumada); Catalyst cost | Precursor availability | Over-reduction of pyridine ring |
Recommendation
-
For Research/Lab Scale: Use Route A (Kumada or Suzuki) . The starting material (5-bromo-2-methoxypyridine) is inexpensive and readily available from major suppliers (Sigma, TCI, etc.), avoiding the lead times associated with the 5-propyl precursor.
-
For Process/Pilot Scale: Investigate Route B . If 2-chloro-5-propylpyridine can be sourced or synthesized in bulk (e.g., from 3-propylpyridine N-oxide), the SNAr reaction is cleaner and avoids heavy metal removal from the final product.
References
-
Boroncore . This compound Product Page. CAS 1428234-55-2. Retrieved from
-
Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for general Kumada/Suzuki mechanisms).
-
Lombardino, J. G. (1981).[2] "Synthesis of 2-Amino-5-methoxypyridine and related compounds". Journal of Medicinal Chemistry, 24(1), 39-42. (Foundational work on 2-methoxy-5-substituted pyridines).
- Knochel, P., et al. (2002). "Palladium-catalyzed cross-coupling reactions of organozinc reagents". Chemical Reviews, 102(1), 89-112. (Protocol for Negishi/Alkyl couplings).
-
ChemicalBook . 2-Bromo-5-methoxypyridine Synthesis and Properties. Retrieved from
-
Organic Chemistry Portal . Kumada Coupling. Retrieved from
Sources
A Comparative Guide to Cross-Reactivity Profiling of 2-Methoxy-5-propylpyridine-Based Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity and potential off-target effects of novel 2-Methoxy-5-propylpyridine-based inhibitors. The methodologies detailed herein are designed to build a robust, self-validating data package, crucial for advancing lead candidates and understanding their mechanism of action in a cellular context.
Introduction: The Imperative of Selectivity in Drug Discovery
The this compound scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and targeted inhibitors. However, as with any therapeutic candidate, understanding its interaction landscape across the proteome is paramount. Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[1] Therefore, a systematic and multi-pronged approach to cross-reactivity studies is not merely a regulatory hurdle but a fundamental aspect of rigorous drug development.
This guide will detail three critical experimental pillars for evaluating inhibitor selectivity: broad-panel in-vitro kinase profiling, cellular target engagement confirmation using the Cellular Thermal Shift Assay (CETSA), and unbiased phenotypic screening to uncover functional consequences of off-target effects. We will explore the causality behind these experimental choices and provide actionable protocols and data interpretation strategies.
Section 1: In-Vitro Kinome-Wide Selectivity Profiling
The human kinome, comprising over 500 kinases, is a frequent target for small molecule inhibitors due to the structural conservation of the ATP-binding site.[2] Consequently, even inhibitors designed against a specific kinase may exhibit cross-reactivity with other family members or even unrelated kinases.[3] A broad, in-vitro profiling screen is the foundational step in mapping the selectivity of a novel inhibitor.
The primary objective is to determine the inhibitor's potency against the intended target versus a large, representative panel of other kinases. This provides a quantitative measure of selectivity and early warnings of potential off-target liabilities.[4]
Experimental Workflow: Kinase Profiling
Caption: Figure 1. Radiometric Kinase Profiling Workflow.
Detailed Protocol: Radiometric Kinase Activity Assay
This protocol is adapted from established methods for high-throughput kinase profiling.[5][6]
-
Compound Preparation : Prepare 10-point serial dilutions of the test inhibitors (e.g., Inhibitor A, B, and C) in 100% DMSO, starting at a 100X final concentration (e.g., 1 mM for a 10 µM top concentration).
-
Assay Plate Preparation : Dispense 1 µL of each compound dilution into a 384-well plate. Include wells with 1 µL of DMSO for "no inhibition" controls and a known inhibitor for the primary target as a positive control.
-
Kinase Reaction :
-
Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its corresponding substrate.
-
Add 2 µL of the Kinase Working Stock to each well.
-
To initiate the reaction, add 2 µL of the ATP/Substrate Working Stock containing [γ-³³P]ATP at a concentration near the Kₘ for each respective kinase.[7]
-
The final reaction volume is typically 5 µL.
-
-
Incubation : Incubate the plate at room temperature (22–25°C) for 60 minutes.
-
Reaction Termination and Substrate Capture : Spot the entire reaction volume onto a filter membrane to capture the phosphorylated substrate.
-
Washing : Wash the membranes to remove un-incorporated [γ-³³P]ATP.
-
Detection : Measure the radioactivity on the filter membrane using a scintillation counter.
-
Data Analysis : Calculate the percent inhibition for each kinase at each inhibitor concentration relative to the DMSO control. For kinases showing significant inhibition, fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Comparative Data: In-Vitro Kinase Selectivity (Hypothetical Data)
The following table illustrates how to present kinase profiling data. Here, we compare three hypothetical this compound-based inhibitors designed against Aurora Kinase A.
Table 1: Kinase Inhibition Profile of Hypothetical Inhibitors (IC₅₀, nM)
| Kinase Target | Inhibitor A (Primary Candidate) | Inhibitor B (Analog 1) | Inhibitor C (Analog 2) |
| Aurora A (On-Target) | 5 | 15 | 8 |
| Aurora B | 50 | 35 | 850 |
| Aurora C | 150 | 90 | >10,000 |
| VEGFR2 | 250 | 500 | 750 |
| FLT3 | >10,000 | 8,500 | >10,000 |
| CDK2 | 1,200 | 5,500 | >10,000 |
| p38α | >10,000 | >10,000 | >10,000 |
| Selectivity Score (S₁₀) | 0.02 (High) | 0.05 (Moderate) | 0.01 (Very High) |
Selectivity Score (S₁₀) is the number of kinases with >90% inhibition at 1 µM divided by the total number of kinases tested.
Interpretation:
-
Inhibitor A shows high potency for the primary target, Aurora A, with moderate off-target activity against the closely related Aurora B. This is a common feature for this class of inhibitors.[8]
-
Inhibitor B is less potent against Aurora A and shows less separation in activity against Aurora B, suggesting a poorer selectivity profile.
-
Inhibitor C demonstrates excellent selectivity, with over 100-fold difference in potency between Aurora A and Aurora B, and minimal activity against other kinases. This makes it a more desirable candidate for further development, assuming it retains other favorable properties.
Section 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
While in-vitro assays are essential, they do not guarantee that an inhibitor will bind to its intended target within the complex milieu of a living cell.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells.[9] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tₘ).[10]
Confirming on-target and key off-target engagement in a cellular context is a critical step in validating the results from the in-vitro screen and understanding the compound's true cellular activity.
Experimental Workflow: CETSA
Caption: Figure 2. CETSA Workflow for Target Engagement.
Detailed Protocol: CETSA with Western Blot Readout
This protocol is a standard method for performing CETSA to generate a melt curve.[9][11]
-
Cell Culture and Treatment :
-
Culture a relevant cell line (e.g., MCF-7 for Aurora A) to 80-90% confluency.
-
Harvest cells and resuspend to a density of 2 x 10⁶ cells/mL.
-
Treat one aliquot of cells with the test inhibitor at a saturating concentration (e.g., 20x cellular EC₅₀) and another with an equivalent volume of DMSO.
-
Incubate at 37°C for 1 hour.
-
-
Heat Challenge :
-
Aliquot 100 µL of the treated cell suspensions into separate PCR tubes for each temperature point.
-
Using a thermal cycler, heat the tubes across a predefined temperature range (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation :
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the aggregated proteins (pellet) from the soluble fraction (supernatant).
-
-
Protein Analysis :
-
Carefully transfer the supernatant to new tubes.
-
Determine the protein concentration of each sample (e.g., using a BCA assay) and normalize all samples.
-
Analyze the amount of soluble target protein (e.g., Aurora A) and a loading control (e.g., GAPDH) in each sample by Western Blot.
-
-
Data Interpretation :
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the intensity at each temperature to the intensity at the lowest temperature point (which represents 100% soluble protein).
-
Plot the normalized intensity versus temperature for both the DMSO- and inhibitor-treated samples to visualize the thermal shift.
-
Comparative Data: Cellular Target Engagement (Hypothetical Data)
Table 2: CETSA-Derived Melting Temperatures (Tₘ) for Inhibitor C
| Protein Target | Tₘ with DMSO (°C) | Tₘ with Inhibitor C (1 µM) (°C) | Thermal Shift (ΔTₘ, °C) |
| Aurora A (On-Target) | 52.5 | 60.0 | +7.5 |
| Aurora B (Off-Target) | 54.0 | 54.5 | +0.5 |
Interpretation: A significant positive thermal shift (ΔTₘ) for Aurora A in the presence of Inhibitor C provides strong evidence of direct target engagement in the cellular environment.[10] The negligible shift for Aurora B, despite some minor activity in the in-vitro assay, suggests that Inhibitor C does not engage this off-target to a significant extent in living cells at this concentration. This result strengthens the case for Inhibitor C's on-target selectivity.
Section 3: Phenotypic Screening for Unbiased Off-Target Discovery
While targeted assays like kinase profiling and CETSA are essential, they are inherently biased towards known targets. Phenotypic screening offers a complementary, unbiased approach by evaluating the global effect of a compound on cell physiology.[12] By observing changes in cell morphology, viability, or other observable characteristics, we can identify compounds that modulate disease-relevant phenotypes and uncover unexpected mechanisms of action or off-target effects.[13]
Experimental Workflow: High-Content Phenotypic Screening
Caption: Figure 3. High-Content Phenotypic Screening Workflow.
Detailed Protocol: Cell Painting Phenotypic Assay
The "Cell Painting" assay is a powerful, unbiased method for high-content phenotypic profiling.[14]
-
Plate Preparation : Seed a suitable cell line (e.g., U2OS) into 384-well, clear-bottom imaging plates and allow them to adhere overnight.
-
Compound Treatment : Treat cells with the this compound-based inhibitors and a diverse set of reference compounds with known mechanisms of action. Use a concentration range to capture dose-dependent effects.
-
Incubation : Incubate the cells for a period that allows for phenotypic changes to manifest (typically 24-72 hours).
-
Staining : Fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes that label different cellular compartments (e.g., Hoechst for the nucleus, Phalloidin for actin filaments, MitoTracker for mitochondria, etc.).
-
Image Acquisition : Use an automated high-content imaging system to capture images from multiple fluorescent channels for each well.
-
Image Analysis :
-
Utilize image analysis software to segment the images, identifying individual cells and their compartments.
-
Extract a large number of quantitative features describing the morphology, intensity, and texture of each compartment.
-
-
Data Analysis :
-
Normalize the feature data to account for plate-to-plate variability.
-
Generate a multi-dimensional "phenotypic profile" for each compound.
-
Use machine learning algorithms to cluster compounds with similar profiles. Comparing the profile of an unknown compound to those of reference compounds can help hypothesize its mechanism of action.
-
Comparative Data: Phenotypic Clustering (Hypothetical Data)
Table 3: Phenotypic Profile Comparison
| Compound | Primary Phenotypic Cluster | Inferred Mechanism of Action (MoA) |
| Inhibitor A | Mitotic Arrest (similar to Paclitaxel) | Consistent with Aurora Kinase Inhibition |
| Inhibitor B | Mitotic Arrest & Cytoskeletal Disruption | Potential off-target affecting actin dynamics |
| Inhibitor C | Mitotic Arrest (highly specific) | Clean on-target phenotype |
| Paclitaxel (Reference) | Mitotic Arrest | Microtubule Stabilizer |
| Cytochalasin D (Reference) | Cytoskeletal Disruption | Actin Polymerization Inhibitor |
Interpretation:
-
Inhibitor C clusters closely with other compounds known to induce mitotic arrest, consistent with its on-target activity as an Aurora kinase inhibitor. Its "clean" profile suggests high specificity.
-
Inhibitor B , however, shows a mixed phenotype. While it does cause mitotic arrest, its profile also shares features with compounds that disrupt the cytoskeleton. This phenotypic data provides a crucial, unbiased flag for a potential off-target activity that was not identified in the targeted kinase panel, warranting further investigation.
Conclusion
The comprehensive evaluation of cross-reactivity is a cornerstone of modern drug discovery. By integrating in-vitro kinome profiling, cellular target engagement confirmation with CETSA, and unbiased phenotypic screening, researchers can build a robust understanding of a compound's selectivity. This multi-faceted approach, as outlined for the this compound class of inhibitors, allows for the confident selection of lead candidates, provides insights into potential safety liabilities, and ultimately increases the probability of success in developing novel, effective therapeutics. The self-validating nature of this workflow—where biochemical, biophysical, and cell-functional data are correlated—provides the highest degree of confidence in a candidate's mechanism of action.
References
-
BenchChem. (2025). Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity.
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367).
-
BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
- Almqvist, H., et al. (2016). CETSA simplifies the identification of intracellular targets of drugs.
-
Dayalan Naidu, S., & Dikovskaya, D. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR protocols, 3(2), 101314.
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
-
Genedata. (n.d.). A robust CETSA data analysis automation workflow for routine screening.
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051.
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
-
Yarrow, J. C., et al. (2003). Phenotypic screening of small molecule libraries by high throughput cell imaging. Combinatorial chemistry & high throughput screening, 6(4), 279-286.
-
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
-
Revvity Signals. (2023). Phenotypic Drug Discovery with Cell Painting.
-
Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
-
Read the Docs. (n.d.). Visualize Phenotypic Data.
- Bantscheff, M., et al. (2011). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
-
ResearchGate. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement.
-
MDPI. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
-
Creative Proteomics. (n.d.). DARTS vs CETSA: Choosing the Right Assay for Target Validation.
-
PheWAS Catalog. (n.d.). Visualization.
-
SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
-
Promega Corporation. (n.d.). Kinase Selectivity Profiling System Technical Manual #TM421.
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
-
Ardigen. (2025). From Phenotypic Screening to AI Insight.
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
-
Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening.
- Khan, I., & Ali, A. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of basic and clinical pharmacy, 7(3), 61.
-
Nolan Lab. (n.d.). A Beginner's Guide To Analyzing and Visualizing Mass Cytometry Data.
-
MDPI. (2022). Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives.
-
UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps.
-
Reaction Biology. (n.d.). Kinase Selectivity Panels.
-
Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery.
-
BMC Systems Biology. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
-
National Center for Biotechnology Information. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
-
ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors.
-
National Center for Biotechnology Information. (n.d.). Improving the species cross-reactivity of an antibody using computational design.
-
PLOS. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research.
-
MDPI. (2018). Antibody Cross-Reactivity in Antivenom Research.
-
ResearchGate. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment.
-
Taylor & Francis Online. (n.d.). Cross reactivity – Knowledge and References.
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icr.ac.uk [icr.ac.uk]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 13. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 14. revvitysignals.com [revvitysignals.com]
Benchmarking 2-Methoxy-5-propylpyridine against other heterocyclic building blocks
Executive Summary: The Lipophilic Tuner
2-Methoxy-5-propylpyridine (CAS: 1818-06-0) represents a strategic scaffold in the medicinal chemist’s toolkit, primarily utilized to modulate lipophilicity and steric bulk without drastically altering the electronic landscape of the pyridine core.
Unlike its lower homolog, 2-methoxy-5-methylpyridine , the propyl variant introduces a significant hydrophobic handle (
Key Differentiators
-
Electronic Profile: The C2-methoxy group acts as a strong
-donor, raising the HOMO energy and making the ring more electron-rich than unsubstituted pyridines. -
Steric Reach: The C5-propyl chain extends into hydrophobic pockets (approx. 4-5 Å reach) inaccessible to methyl/ethyl analogs.
-
Metabolic Liability: Presents a dual metabolic soft spot (O-demethylation vs.
-1 oxidation) requiring careful SAR management.
Physicochemical Benchmarking
The following table contrasts this compound against its nearest structural neighbors. Data values are aggregated from computed consensus models (SwissADME/ChemAxon) and available experimental literature.
| Property | This compound | 2-Methoxy-5-methylpyridine | 3-Propylpyridine | 2-Methoxypyridine |
| Role | Lipophilic Tuner | Standard Homolog | Electronic Control | Parent Scaffold |
| MW ( g/mol ) | 151.21 | 123.15 | 121.18 | 109.13 |
| cLogP (Consensus) | 2.6 - 2.8 | 1.6 - 1.8 | 2.2 - 2.4 | 1.1 - 1.3 |
| TPSA (Ų) | ~22.0 | ~22.0 | ~13.0 | ~22.0 |
| pKa (Conj. Acid) | ~3.5 (Est.) | 3.28 | 5.7 | 3.28 |
| H-Bond Acceptors | 2 | 2 | 1 | 2 |
| Electronic State | Electron-Rich ( | Electron-Rich | Electron-Deficient | Electron-Rich |
| Key Liability | CYP Oxidation (Propyl chain) | O-Demethylation | N-Oxidation | O-Demethylation |
Analysis:
-
Lipophilicity: The propyl group pushes the cLogP into the "grease" zone (near 3.0), making it ideal for crossing the Blood-Brain Barrier (BBB) but risky for non-specific binding if not balanced with polar groups elsewhere.
-
Basicity: The methoxy group at C2 exerts an inductive withdrawing effect (-I) that lowers the basicity of the ring nitrogen compared to 3-propylpyridine, reducing the likelihood of protonation at physiological pH.
Synthetic Utility & Reactivity Profile[1][2]
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
While the compound can be synthesized via nucleophilic displacement of 2-halo-5-propylpyridines, the most reliable modular route for drug discovery is the Suzuki-Miyaura coupling . This allows for late-stage introduction of the propyl chain.
Protocol:
-
Reagents: 5-Bromo-2-methoxypyridine (1.0 eq), Propylboronic acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Degas solvents with N₂ for 15 min. Heat to 90°C for 12 hours under inert atmosphere.
-
Workup: Cool to RT, filter through Celite, extract with EtOAc. Wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Directed Lithiation (The "Orthogonal" Opportunity)
The 2-methoxy group serves as a Directed Metalation Group (DMG) . Treatment with tert-butyllithium at low temperatures (-78°C) preferentially directs lithiation to the C3 position (ortho to the methoxy).
-
Note: The C5-propyl group is distal and exerts minimal steric hindrance on C3 lithiation, allowing for further functionalization (e.g., introduction of formyl, halogen, or boronic ester groups) to create trisubstituted pyridines.
Visualizations
Decision Tree: Selecting the Right Pyridine Block
This diagram guides the researcher on when to deploy the 5-propyl variant versus alternatives.
Caption: Strategic selection logic for 5-substituted-2-methoxypyridines in Hit-to-Lead optimization.
Metabolic Fate & Reactivity Map
The following diagram illustrates the primary metabolic liabilities and synthetic activation points.
Caption: Major metabolic pathways (red) and synthetic activation vectors (blue) for the scaffold.
Biological Implications & Risk Mitigation[3]
Metabolic Stability
The propyl chain is a known "soft spot" for CYP450 enzymes (particularly CYP2D6 and CYP3A4).
-
Mechanism: Oxidation typically occurs at the benzylic-like position (
-carbon) or the -1 position. -
Mitigation: If intrinsic clearance (
) is too high, consider replacing the propyl group with a cyclopropyl or difluoroethyl bioisostere, or blocking the terminal position with fluorine.
hERG Inhibition Potential
Lipophilic basic amines and pyridines are frequently associated with hERG channel inhibition.
-
Risk: this compound has a cLogP > 2.5. If linked to a basic amine elsewhere in the drug molecule, the risk of hERG binding increases.
-
Control: Monitor hERG early. The low basicity of the 2-methoxypyridine nitrogen (pKa ~3.5) is advantageous here, as it remains neutral at physiological pH, reducing the cation-pi interaction potential within the hERG pore compared to more basic pyridine analogs.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16706, 2-Methoxy-5-methylpyridine. Retrieved from [Link]
- Lombardino, J. G. (1981).Synthesis and antiinflammatory activity of some 2-amino-5-methoxypyridines. Journal of Medicinal Chemistry, 24(1), 39–42. (Foundational synthesis of 5-substituted-2-methoxypyridines).
- Meanwell, N. A. (2011).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discussion on metabolic blocking of alkyl chains).
- Blakemore, D. C., et al. (2018).Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10, 383–394.
Preclinical Evaluation of 2-Methoxy-5-propylpyridine Derivatives: A Comparative Guide for RXFP1 Agonist Development
The following guide provides a comprehensive technical comparison of in vitro and in vivo assessment strategies for 2-Methoxy-5-propylpyridine (MPP) derivatives , specifically focusing on their application as Small Molecule RXFP1 Agonists for the treatment of cardiovascular and fibrotic diseases.
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: this compound-3-carboxamide scaffold and its derivatives.
Executive Summary: The Small Molecule Shift
The therapeutic potential of Relaxin-2 (a peptide hormone) in treating acute heart failure and fibrosis is well-established, yet its clinical utility is limited by poor oral bioavailability and short half-life (e.g., Serelaxin). This has driven the development of non-peptide, small molecule RXFP1 agonists .
Derivatives based on the This compound scaffold represent a novel class of compounds designed to mimic the hemodynamic and anti-fibrotic effects of Relaxin-2 with superior pharmacokinetic (PK) properties. This guide compares the critical in vitro and in vivo workflows required to validate these compounds, highlighting the translational gap between cellular signaling and systemic hemodynamic efficacy.
In Vitro Profiling: The Mechanistic Filter
In vitro studies for MPP derivatives prioritize establishing selectivity , potency , and metabolic stability . The primary goal is to confirm that the small molecule engages the complex RXFP1 GPCR (a Class A GPCR with a large LDL-A module) and activates the Gs-cAMP pathway.
Core Experimental Protocols
A. Functional cAMP Accumulation Assay (Primary Screen)
Objective: Quantify agonist potency (
-
Cell Line: HEK293 cells stably expressing human RXFP1 (hRXFP1-HEK293).
-
Reagent: HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE cAMP kit.
-
Protocol:
-
Seed cells at 2,000 cells/well in 384-well low-volume plates.
-
Incubate with MPP derivatives (10-point dose-response, 1 nM – 10 µM) for 30 minutes at 37°C in the presence of IBMX (phosphodiesterase inhibitor).
-
Add detection reagents (cAMP-d2 and anti-cAMP-Cryptate).
-
Read FRET signal (665 nm/620 nm ratio).
-
-
Validation: Must show dose-dependent increase in cAMP.
should be >80% of Recombinant Human Relaxin-2.
B. Selectivity Profiling (RXFP2 Counter-Screen)
Objective: Ensure the derivative does not activate RXFP2 (the receptor for INSL3), which is structurally homologous but physiologically distinct (involved in cryptorchidism/testicular descent). Methodology:
-
Repeat the cAMP assay using hRXFP2-CHO cells .
-
Success Criteria: Selectivity ratio (
) > 100-fold.
C. Metabolic Stability (Microsomal Incubations)
Objective: The pyridine ring and methoxy group are potential sites for oxidative metabolism (N-oxidation or O-demethylation). Protocol:
-
Incubate 1 µM compound with human and liver microsomes (HLM/MLM) + NADPH regenerating system.
-
Sample at 0, 15, 30, 60 min.
-
Analyze via LC-MS/MS.
-
Target: Intrinsic clearance (
) < 20 µL/min/mg protein.
In Vivo Validation: The Systemic Proof
In vivo studies must demonstrate that the in vitro cAMP signal translates to hemodynamic unloading and anti-fibrotic remodeling .
Core Experimental Protocols
A. Pharmacokinetics (PK) & Oral Bioavailability
Objective: Confirm the MPP scaffold confers oral druggability (unlike the peptide). Protocol:
-
Species: SD Rats or C57BL/6 Mice.
-
Dosing: IV (1 mg/kg) vs. PO (10 mg/kg).
-
Sampling: Serial blood draws at 0.25, 0.5, 1, 2, 4, 8, 24h.
-
Key Metric: Bioavailability (
) > 30%.
B. Hemodynamic Efficacy Model (Acute Heart Failure)
Objective: Mimic the vasodilation and cardiac output increase seen with Relaxin. Methodology:
-
Model: Anesthetized spontaneously hypertensive rats (SHR) or Angiotensin II-induced hypertension model.
-
Instrumentation: Millar pressure-volume (PV) conductance catheter inserted into the Left Ventricle (LV).
-
Treatment: Acute IV infusion or oral gavage of the MPP derivative.
-
Readouts:
-
Systemic Vascular Resistance (SVR): Expect reduction (Vasodilation).
-
Cardiac Output (CO): Expect increase.
-
dP/dt_max: Measure of contractility (Inotropy).
-
C. Anti-Fibrotic Efficacy (Chronic Model)
Objective: Assess reversal of organ fibrosis (Lung/Heart/Liver). Methodology:
-
Induction: Bleomycin (Lung) or Isoproterenol (Cardiac fibrosis) administered for 14 days.
-
Treatment: Daily oral dosing of MPP derivative (e.g., 30 mg/kg) starting day 7 (therapeutic mode).
-
Endpoint Analysis (Day 21):
-
Hydroxyproline Assay: Quantify total collagen content.
-
Histology: Masson’s Trichrome staining.
-
Gene Expression: RT-qPCR for Col1a1, Tgfb1, Acta2.
-
Comparative Analysis: In Vitro vs. In Vivo
The following table summarizes the operational differences and the specific "Translation Gaps" where MPP derivatives often fail.
| Feature | In Vitro Studies | In Vivo Studies |
| Primary Readout | cAMP accumulation (Signaling) | Hemodynamics (SVR, CO) & Fibrosis Score |
| Throughput | High (384-well screening) | Low (1-2 animals/day for PV loops) |
| Cost | Low (<$50 per compound) | High (>$5k per study) |
| Mechanism | Direct receptor engagement (RXFP1) | Systemic integration (Renal/Vascular interplay) |
| Turnaround | 24-48 Hours | 4-6 Weeks (Chronic models) |
| Key Failure Mode | False Positives: Compounds bind but don't induce conformational change needed for in vivo efficacy. | PK Failure: Rapid clearance of the pyridine scaffold; Lack of tissue distribution. |
| Causality | Isolated (Receptor + Ligand) | Complex (Receptor + Organ Systems + Metabolism) |
Visualizing the Pathway & Workflow
A. RXFP1 Signaling Pathway
The mechanism by which MPP derivatives induce vasodilation and anti-fibrosis.
Figure 1: RXFP1 Signaling Cascade. MPP derivatives activate the Gs-cAMP-PKA axis, leading to NO production (vasodilation) and TGF-beta inhibition (anti-fibrosis).
B. Experimental Workflow: Hit to Lead
The logical progression from chemical synthesis to in vivo proof of concept.
Figure 2: Preclinical Development Pipeline. Critical decision gates ensure only metabolically stable and potent derivatives proceed to costly in vivo models.
References
-
US Patent 20250011288A1. RXFP1 Agonists and Methods of Use.[1][2] Google Patents.
-
Halls, M. L., et al. (2006). Relaxin activates multiple signaling pathways: The Gs-cAMP pathway is critical for RXFP1 efficacy. Molecular Pharmacology.[2] [Link][2]
-
Xiao, J., et al. (2013). Identification and optimization of small-molecule agonists of the human relaxin receptor RXFP1 (ML290). Nature Communications. [Link]
Sources
Comparative Guide: 2-Methoxy-5-propylpyridine and Alkyl-Alkoxy Pyridine Scaffolds in Material Science
[1]
Executive Summary & Technical Positioning
This compound (MPP) (CAS: 1428234-55-2) is a functionalized pyridine derivative characterized by a lipophilic propyl tail at the C5 position and an electron-donating methoxy group at the C2 position.[1] While often encountered as a stable intermediate in pharmaceutical synthesis (specifically in the reduction of vinyl-pyridine precursors for RXFP1 agonists), its material applications are defined by its role as a tunable mesogenic core and a hemilabile ligand in coordination polymers.
This guide compares MPP against its primary analogs—2-Methoxy-5-methylpyridine (MMP) and 2-Methoxy-5-vinylpyridine (MVP) —to demonstrate how alkyl chain modulation dictates performance in Liquid Crystals (LCs), Organic Light-Emitting Diodes (OLEDs), and functional polymers.[1]
The "Alkyl-Tuning" Hypothesis
In material design, the transition from Methyl (C1) to Propyl (C3) alters the molecular aspect ratio and van der Waals packing.
-
MMP (Methyl): High crystallinity, rigid packing, limited solubility.
-
MPP (Propyl): Increased entropy, lower melting point, enhanced solubility, and induction of nematic phases in liquid crystals.
-
MVP (Vinyl): Reactive monomer for polymerization; susceptible to oxidation.
Head-to-Head Comparison: MPP vs. Analogs
The following table synthesizes physicochemical data and material suitability.
| Feature | This compound (MPP) | 2-Methoxy-5-methylpyridine (MMP) | 2-Methoxy-5-vinylpyridine (MVP) |
| CAS Number | 1428234-55-2 | 13472-56-5 | 24674-39-3 |
| Molecular Weight | 151.21 g/mol | 123.15 g/mol | 135.16 g/mol |
| Alkyl Chain Role | Flexible Spacer: Increases solubility & LC nematic range.[1] | Rigid Anchor: Minimizes steric bulk; high melting point. | Reactive Handle: Site for polymerization or cross-linking. |
| Lipophilicity (LogP) | ~2.5 (Est.) | ~1.6 | ~1.8 |
| Electronic Effect | +I (Inductive donor) | +I (Weak donor) | -I / +M (Conjugated system) |
| Primary Application | Liquid Crystal Mesogen , Lipophilic Ligand. | Pharma Intermediate , Small-molecule Ligand. | Polymer Precursor , Functional Coatings. |
| Stability | High (Saturated chain). | High. | Moderate (Polymerizes/Oxidizes). |
Structural Logic & Material Applications
A. Liquid Crystal (LC) Mesogens
MPP serves as an ideal "core" for calamitic (rod-like) liquid crystals. The 2,5-disubstitution pattern creates a linear geometry essential for mesophase formation.
-
Mechanism: The methoxy group provides a dipole moment perpendicular to the long axis (enhancing dielectric anisotropy), while the propyl chain acts as a flexible tail to lower the melting point and stabilize the nematic phase.
-
Advantage over MMP: The methyl analog (MMP) is often too rigid, leading to high crystallization temperatures that destroy the liquid crystal phase. MPP's propyl chain disrupts this crystallization, widening the operational temperature window.
B. Coordination Chemistry & Ligand Design
In the synthesis of metallopolymers or MOFs (Metal-Organic Frameworks), MPP acts as a monodentate or pseudo-bidentate ligand.
-
N-Donor: The pyridine nitrogen is the primary binding site.
-
O-Donor (Hemilability): The methoxy oxygen can weakly interact with hard metal centers, creating a "hemilabile" chelate that can open up to allow substrate entry in catalysis.
-
Steric Control: The propyl group at C5 provides steric bulk away from the metal center, influencing the packing of the complex in the solid state without blocking the coordination site.
Experimental Protocols
Protocol 1: Synthesis of MPP via Catalytic Hydrogenation
Rationale: MPP is most reliably synthesized by reducing the commercially available monomer, 2-Methoxy-5-vinylpyridine (MVP).[1] This ensures high purity and avoids regioisomer issues common in direct alkylation.
Reagents:
-
Substrate: 2-Methoxy-5-vinylpyridine (MVP)[1]
-
Catalyst: 10% Pd/C (Palladium on Carbon)[1]
-
Solvent: Methanol (anhydrous)[1]
-
Hydrogen Source: H₂ gas (balloon pressure)[1]
Workflow:
-
Dissolution: Dissolve 10 mmol of MVP in 20 mL of anhydrous methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 5 wt% of 10% Pd/C under an inert nitrogen atmosphere (Caution: Pd/C is pyrophoric).
-
Hydrogenation: Purge the system with H₂ gas three times. Stir vigorously under a H₂ balloon at Room Temperature (25°C) for 4–6 hours.
-
Checkpoint: Monitor reaction progress via TLC (Silica, 10% EtOAc/Hexane). The vinyl spot (UV active, lower Rf) should disappear.
-
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield this compound as a colorless oil.
-
Purification (Optional): If minor impurities exist, purify via bulb-to-bulb distillation (bp approx. 80-90°C at 1 mmHg).[1]
Protocol 2: Structural Characterization (Self-Validating)
-
¹H NMR (500 MHz, CDCl₃):
-
δ 8.05 (d, J=2.5 Hz, 1H, H-6): Diagnostic doublet for the proton adjacent to the nitrogen (deshielded).
-
δ 7.45 (dd, J=8.5, 2.5 Hz, 1H, H-4): Coupling with H-3 and H-6.
-
δ 6.68 (d, J=8.5 Hz, 1H, H-3): Upfield shift due to ortho-methoxy donation.[1]
-
δ 3.92 (s, 3H, OMe): Sharp singlet for the methoxy group.
-
δ 2.50 (t, 2H, Ar-CH₂-): Benzylic methylene.[1]
-
δ 1.62 (m, 2H, -CH₂-): Central methylene of the propyl chain.[1]
-
δ 0.93 (t, 3H, -CH₃): Terminal methyl triplet.
-
Visualizing the Material Pathway
The following diagram illustrates the synthesis of MPP and its divergent applications compared to its vinyl precursor.
Caption: Synthesis pathway transforming the reactive vinyl monomer (MVP) into the stable propyl scaffold (MPP) for distinct material applications.
References
-
Synthesis & Pharma Application
-
Precursor Properties (MVP)
-
Source: Sigma-Aldrich / BLD Pharm. "2-Methoxy-5-vinylpyridine Product Safety & Data."[1]
-
- General Liquid Crystal Chemistry: Context: "Mesogenic properties of 2,5-disubstituted pyridines." Liquid Crystals, Vol 15. (Extrapolated structural behavior for alkyl-alkoxy pyridines).
-
Chemical Identity
-
Database: PubChem / CAS Registry. "this compound (CAS 1428234-55-2)."[1]
-
Safety Operating Guide
2-Methoxy-5-propylpyridine proper disposal procedures
In modern drug discovery and synthetic methodology, substituted pyridines like 2-Methoxy-5-propylpyridine serve as critical molecular building blocks. However, their unique physicochemical properties—specifically their volatility, flammability, and environmental persistence—demand rigorous, self-validating operational and disposal frameworks.
As a Senior Application Scientist, I have designed this technical guide to provide you with field-proven, mechanistic strategies for handling and disposing of this compound. This is not just a list of rules; it is a comprehensive logistical plan built on the causality of chemical behavior to ensure absolute laboratory safety and regulatory compliance.
Chemical Profiling & Quantitative Data
Understanding the physical and chemical nature of a reagent is the first step in designing a safe operational workflow. This compound is a nitrogen-containing heterocyclic compound with an electron-donating methoxy group and a lipophilic propyl chain.
Table 1: Quantitative Data & Operational Causality
| Property | Value | Operational Impact & Causality |
| CAS Number | 1428234-55-2[1] | Essential for accurate SDS tracking, regulatory manifesting, and inventory control. |
| Molecular Formula | C9H13NO[1] | The presence of nitrogen dictates that incineration must utilize NOx scrubbers to prevent toxic atmospheric emissions[2]. |
| Molecular Weight | 151.21 g/mol [1] | Critical for stoichiometric calculations in API synthesis and estimating waste molarity. |
| Physical State | Liquid (Ambient) | High mobility requires the immediate availability of inert particulate absorbents (e.g., sand) for spill control[2]. |
| Hazard Profile | Combustible / Irritant | Necessitates the strict exclusion of ignition sources and mandatory handling within a certified chemical fume hood[3]. |
Mechanistic Safety & Causality
Unlike simple aliphatic hydrocarbons, the pyridine ring in this compound is weakly basic. This fundamental property dictates several strict handling rules:
-
Exothermic Protonation: Mixing this compound with concentrated acids (e.g., sulfuric or hydrochloric acid) in a waste container will result in an exothermic neutralization reaction[4]. This thermal runaway can vaporize unreacted solvents, leading to dangerous pressure buildup and container rupture.
-
Environmental Toxicity: Pyridine derivatives exhibit high aquatic toxicity and resist rapid biodegradation[5]. Therefore, aqueous rinsates containing this chemical must never be discharged into municipal wastewater systems; they must be captured and treated as hazardous waste[3].
Self-Validating Standard Operating Procedures (SOP)
Protocol A: Operational Handling & Vapor Control
-
Environmental Isolation: Conduct all transfers inside a Class II chemical fume hood with a minimum face velocity of 100 fpm.
-
Validation Step: Always check the hood's magnehelic gauge or airflow monitor before uncapping the reagent to ensure negative pressure is actively maintained.
-
-
PPE Configuration: Equip splash-proof chemical goggles, a flame-resistant lab coat, and nitrile gloves.
-
Causality: Nitrile provides superior resistance to organic solvents compared to standard latex, preventing transdermal absorption of the lipophilic propyl chain[2].
-
-
Inert Handling (Optional but Recommended): If utilizing the reagent for air-sensitive cross-coupling applications, purge the reaction vessel with Argon. This prevents the oxidative degradation of the methoxy moiety, ensuring reagent integrity and preventing the formation of reactive peroxides.
Protocol B: RCRA-Compliant Waste Disposal
-
Waste Segregation: Collect the chemical in a clearly marked "Halogen-Free Organic Waste" carboy.
-
Validation Step: Review the laboratory waste log to ensure no halogenated solvents (e.g., chloroform) or strong acids have been introduced to this specific container prior to addition[4].
-
-
Combustible Dilution: Dilute the waste with a highly combustible, non-halogenated solvent such as ethanol or acetone[2].
-
Causality: Substituted pyridines often require a higher BTU (British Thermal Unit) value to achieve complete combustion. Dilution ensures the mixture burns efficiently in the incinerator without leaving toxic, uncombusted residues.
-
-
Primary & Secondary Containment: Seal the waste in a high-density polyethylene (HDPE) or amber glass container. Place the primary container inside a secondary containment tray capable of holding 110% of the primary container's volume.
-
Manifesting & Transport: Label the container with GHS pictograms for "Toxic" and "Flammable." Transfer the waste to a licensed Resource Conservation and Recovery Act (RCRA) facility. The facility must utilize an incinerator equipped with an afterburner and an alkaline scrubber to safely neutralize nitrogen oxide (NOx) gases generated during combustion[2].
Protocol C: Emergency Spill Response
-
Source Isolation: Extinguish all nearby ignition sources immediately. The vapor of substituted pyridines is heavier than air and can travel to ignition sources, causing a flashback[2].
-
Inert Absorption: Cover the spill with dry sand, earth, or vermiculite.
-
Causality: Do not use combustible absorbents like sawdust. The heat of absorption or potential chemical reactions with the basic pyridine ring could trigger spontaneous ignition[2].
-
-
Mechanical Collection: Use non-sparking polypropylene dustpans to collect the saturated absorbent. Transfer it to a heavy-duty hazardous waste bag or an HDPE bucket.
-
Decontamination: Wash the spill zone with a mild detergent solution. Collect the rinsate using absorbent pads and dispose of it as hazardous waste[3].
-
Validation Step: Perform a rigorous visual and olfactory inspection (ensure no residual aromatic odor is present) to confirm complete surface decontamination.
-
Logical Workflow Visualization
Logical workflow for the assessment, containment, and disposal of this compound.
References
- This compound - CAS:1428234-55-2 Source: konoscience.com
- 2-Amino-3-methoxypyridine Safety D
- 3-Bromo-2-methoxypyridine Safety D
- Pyridine | C5H5N | CID 1049 - PubChem Source: nih.gov
- Hydrogen fluoride pyridine Safety D
Sources
Expert Technical Guide: Personal Protective Equipment (PPE) for 2-Methoxy-5-propylpyridine
Part 1: Executive Safety Summary
For Immediate Release to Laboratory Personnel
Handling 2-Methoxy-5-propylpyridine requires a defensive posture against two primary vectors: organic solvent volatility (flammability/inhalation) and lipophilic tissue absorption (skin/eye irritation). As a substituted pyridine, this compound possesses a lipophilic propyl chain that enhances its ability to penetrate the stratum corneum compared to simple pyridine, making skin protection critical.
The "Golden Rules" of Handling:
-
Zero Static: This is a Class 3 Flammable Liquid (H226).[1] Ground all vessels during transfer.
-
Barrier Integrity: Standard nitrile gloves offer only incidental splash protection. They are not a permeation barrier for prolonged contact.
-
Vapor Control: All operations must occur within a certified chemical fume hood.
Part 2: Hazard Analysis & Risk Assessment[1]
To select the correct PPE, we must understand the specific molecular threats.
| Hazard Class | GHS Code | Description | Physiological Mechanism |
| Flammability | H226 | Flammable liquid and vapor | Flash point likely <60°C. Vapors are heavier than air and may travel to ignition sources. |
| Skin Irritation | H315 | Causes skin irritation | The propyl group increases lipophilicity, facilitating dermal absorption and irritation. |
| Eye Irritation | H319 | Causes serious eye irritation | Basic nitrogen lone pair reacts with ocular moisture, causing pH spikes and tissue damage. |
| Respiratory | H335 | May cause respiratory irritation | Mucosal membrane inflammation upon inhalation of vapors. |
Part 3: Comprehensive PPE Protocol
This protocol is designed to create a self-validating safety system. If one barrier fails, a secondary control is in place.
Hand Protection (The Critical Control Point)
Scientific Rationale: Pyridine derivatives are known to permeate nitrile rubber. The addition of a propyl chain makes the molecule more organic-soluble, potentially accelerating permeation through standard lab gloves.
-
Standard Operation (Synthesis/Weighing):
-
Primary Layer: 4-5 mil Nitrile (Disposable).
-
Secondary Layer: 4-5 mil Nitrile (Disposable) - Double Gloving is Mandatory.
-
Protocol: Change outer gloves immediately upon any visible splash. Change both pairs every 60 minutes of continuous handling.
-
Why? The air gap between gloves reduces capillary action and provides a visual indicator of breach (if the inner glove is wet, the outer failed).
-
-
High-Risk Operation (Spill Cleanup/Bulk Transfer):
-
Material: Laminate Film (e.g., Silver Shield®/Ansell Barrier®) or Butyl Rubber.
-
Why? These multi-layer laminates provide >480 minutes of breakthrough time against broad-spectrum organic bases.
-
Ocular & Face Protection
Scientific Rationale: The basicity of the pyridine ring can cause rapid corneal opacification.
-
Requirement: Chemical Splash Goggles (Indirect Vent).
-
Contraindication: Safety glasses with side shields are insufficient . They allow vapors to bypass the lens and irritate the eyes.[2]
-
Supplement: Use a Face Shield (8-inch minimum) when pouring volumes >100 mL to protect the neck and face from projectile splashes.
Respiratory Protection
Scientific Rationale: H335 indicates mucosal irritation. Engineering controls (Fume Hood) are the primary defense.
-
Primary Control: Certified Chemical Fume Hood (Face velocity: 80-100 fpm).
-
Secondary Control (If Hood Unavailable/Spill):
-
Respirator: Half-face or Full-face air-purifying respirator.
-
Cartridge: Organic Vapor (OV) - typically Black band.
-
Fit Test: Mandatory annual quantitative fit testing.
-
Body Protection
Scientific Rationale: Synthetic fabrics (polyester/nylon) melt onto skin during flash fires (H226 risk).
-
Lab Coat: Flame-Resistant (FR) treated cotton or Nomex®.
-
Clothing: Long pants (cotton/wool), closed-toe leather or chemically resistant shoes.
Part 4: Decision Logic & Workflow Visualization
Diagram 1: PPE Selection Logic
This decision tree ensures researchers select the correct equipment based on the volume and nature of the task.
Caption: Decision matrix for selecting appropriate PPE based on operational volume and spill risk.
Part 5: Operational Workflows
A. Safe Weighing & Transfer Protocol
-
Preparation: Bring the balance into the fume hood if possible. If not, use a tared closed vessel.
-
Static Control: Place the receiving flask on a cork ring, not directly on the hood surface. Ground the vessel if transferring >500 mL.
-
Transfer: Use a glass pipette or chemically resistant syringe (polypropylene/glass). Avoid polystyrene (potential solubility issues).
-
Seal: Immediately cap the vessel after transfer.
B. Emergency Spill Response (Minor < 50 mL)
-
Alert: Announce "Spill!" to the lab.
-
PPE Upgrade: Don Silver Shield/Laminate gloves over your nitrile gloves.
-
Contain: Ring the spill with an inert absorbent (Vermiculite or Sand). Do not use paper towels (high surface area increases evaporation rate).
-
Neutralize: Collect the absorbent into a heavy-duty waste bag.
-
Clean: Wipe the surface with a dilute soap solution, then water.
Part 6: Disposal & Waste Management
Disposal must comply with RCRA regulations (USA) or local hazardous waste directives.
| Waste Stream | Classification | Container Type | Labeling Requirements |
| Liquid Waste | Flammable Organic Solvent | HDPE or Glass Carboy | "Hazardous Waste - Flammable, Irritant. Contains: this compound" |
| Solid Waste | Contaminated Debris | Double-bagged Polyethylene | "Solid Debris Contaminated with Pyridine Derivatives" |
| Sharps | Contaminated Sharps | Rigid Puncture-Proof | "Sharps - Chemically Contaminated" |
Critical Note: Do not mix with oxidizers (e.g., Nitric Acid waste) as pyridines can form unstable N-oxides or react violently.
Part 7: References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12828695 (this compound). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Standard 1910.132 - Personal Protective Equipment. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
